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  • Product: Diethyl 1,1-difluoro-3-hydroxypropylphosphonate
  • CAS: 1225194-19-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Diethyl 1,1-Difluoro-3-hydroxypropylphosphonate

This guide provides a comprehensive overview and a detailed proposed protocol for the synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate, a compound of interest for researchers in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a detailed proposed protocol for the synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate, a compound of interest for researchers in medicinal chemistry and drug development. The structural motif of α,α-difluoro-β-hydroxy phosphonates is significant in the design of biologically active molecules. This document outlines the key synthetic strategies, mechanistic considerations, and a step-by-step experimental procedure based on established organophosphorus chemistry principles.

Introduction: The Significance of Fluorinated Phosphonates

Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The phosphonate group, as a stable mimic of the phosphate group, is a key functional group in the design of enzyme inhibitors and other therapeutic agents. The combination of a difluoromethylene group adjacent to a phosphonate and a hydroxyl group at the β-position creates a unique structural scaffold with potential for a wide range of biological activities.

Strategic Approaches to Synthesis

The synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate presents a unique challenge due to the presence of the difluoromethylene group. Two primary retrosynthetic disconnections are considered the most viable:

  • Formation of the C-P bond: This strategy involves the reaction of a suitable difluorinated electrophile with a phosphorus-based nucleophile, such as diethyl phosphite.

  • Formation of the C-C bond: This approach typically involves a Reformatsky-type reaction where a difluorinated phosphonate-containing nucleophile reacts with an aldehyde.

This guide will focus on a proposed synthesis based on a modification of the Pudovik reaction , which involves the addition of a dialkyl phosphite to a carbonyl compound. In this case, we propose the use of a suitable difluorinated aldehyde as the electrophile.

Proposed Synthetic Pathway: A Pudovik-Type Reaction

The proposed synthesis involves a two-step process starting from commercially available 2,2-difluoro-1,3-propanediol. The diol is first selectively oxidized to 2,2-difluoro-3-hydroxypropanal, which is then reacted with diethyl phosphite in a base-catalyzed Pudovik reaction to yield the target compound.

Step 1: Selective Oxidation of 2,2-Difluoro-1,3-propanediol

The selective oxidation of one of the primary alcohols in 2,2-difluoro-1,3-propanediol to the corresponding aldehyde is a critical step. A mild and selective oxidizing agent is required to avoid over-oxidation to the carboxylic acid or oxidation of both alcohol groups. Pyridinium chlorochromate (PCC) or a Swern oxidation are suitable methods for this transformation.

Step 2: Base-Catalyzed Pudovik Reaction

The Pudovik reaction is a classic method for the formation of α-hydroxyphosphonates from the addition of dialkyl phosphites to aldehydes or ketones.[1] Diethyl phosphite, which exists in equilibrium with its tautomeric form, phosphorous acid diethyl ester, can be deprotonated by a base to form a potent phosphorus-centered nucleophile. This nucleophile then attacks the carbonyl carbon of 2,2-difluoro-3-hydroxypropanal. Subsequent protonation of the resulting alkoxide yields the desired Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

Detailed Experimental Protocol

Caution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,2-Difluoro-1,3-propanediol≥98%Commercially Available
Pyridinium chlorochromate (PCC)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Diethyl phosphite≥98%Commercially Available
Triethylamine (TEA)≥99%, distilledCommercially Available
Celite®Commercially Available
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available
Deuterated chloroform (CDCl₃)Commercially Available
Step-by-Step Procedure

Part A: Synthesis of 2,2-Difluoro-3-hydroxypropanal

  • To a flame-dried 250 mL round-bottomed flask equipped with a magnetic stirrer, add a solution of 2,2-difluoro-1,3-propanediol (1.12 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • In a separate flask, prepare a suspension of pyridinium chlorochromate (PCC) (2.37 g, 11 mmol) in anhydrous dichloromethane (50 mL).

  • Slowly add the PCC suspension to the solution of the diol at room temperature with vigorous stirring.

  • The reaction mixture will turn dark brown. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 1:1 Ethyl acetate/Hexanes).

  • Upon completion of the reaction (typically 2-3 hours), dilute the reaction mixture with 100 mL of diethyl ether.

  • Pass the mixture through a short pad of Celite® to filter out the chromium salts. Wash the filter cake with additional diethyl ether (3 x 20 mL).

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The crude product, 2,2-difluoro-3-hydroxypropanal, is a volatile and potentially unstable compound and should be used immediately in the next step without further purification.

Part B: Synthesis of Diethyl 1,1-Difluoro-3-hydroxypropylphosphonate

  • Dissolve the crude 2,2-difluoro-3-hydroxypropanal from the previous step in 50 mL of anhydrous diethyl ether in a 250 mL round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the flask to 0 °C using an ice bath.

  • To this solution, add diethyl phosphite (1.38 g, 10 mmol) followed by the dropwise addition of triethylamine (1.11 g, 11 mmol).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • After the reaction is complete, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: gradient of 20% to 50% Ethyl acetate in Hexanes) to afford Diethyl 1,1-difluoro-3-hydroxypropylphosphonate as a colorless oil.

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR: To confirm the presence of the ethyl groups of the phosphonate, the methylene and hydroxyl protons.

  • ¹³C NMR: To identify all carbon atoms in the molecule, including the characteristic signal for the difluorinated carbon.

  • ¹⁹F NMR: To confirm the presence of the two fluorine atoms.

  • ³¹P NMR: To confirm the presence of the phosphonate group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Mechanistic Rationale and Key Considerations

The success of this synthesis hinges on several key factors:

  • Selective Oxidation: The choice of a mild oxidizing agent in the first step is crucial to prevent the formation of byproducts. Over-oxidation to the dicarboxylic acid or the dialdehyde would complicate the purification process.

  • Base Catalyst: Triethylamine is a suitable base for the Pudovik reaction as it is strong enough to deprotonate diethyl phosphite but not so strong as to cause significant side reactions.[2]

  • Anhydrous Conditions: The Pudovik reaction is sensitive to water, which can hydrolyze the phosphonate ester and react with the base. Therefore, the use of anhydrous solvents and reagents is essential for achieving a good yield.

  • Purification: Column chromatography is generally effective for purifying phosphonate esters. The polarity of the eluent should be carefully optimized to ensure good separation of the product from any unreacted starting materials or byproducts.

Visualizing the Synthesis

Synthetic Workflow

Synthesis_Workflow Start 2,2-Difluoro-1,3-propanediol Oxidation Selective Oxidation (PCC, DCM) Start->Oxidation Intermediate 2,2-Difluoro-3-hydroxypropanal Oxidation->Intermediate Pudovik Pudovik Reaction (Diethyl phosphite, TEA) Intermediate->Pudovik Product Diethyl 1,1-difluoro-3-hydroxypropylphosphonate Pudovik->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct Pudovik_Mechanism cluster_step1 Step 1: Deprotonation of Diethyl Phosphite cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation DP Diethyl Phosphite Nucleophile Phosphite Anion (Nucleophile) DP->Nucleophile + Base Base Triethylamine (Base) ProtonatedBase Triethylammonium Base->ProtonatedBase + H⁺ from DP Aldehyde 2,2-Difluoro-3-hydroxypropanal Nucleophile->Aldehyde Nucleophilic Attack Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide FinalProduct Diethyl 1,1-difluoro-3-hydroxypropylphosphonate Alkoxide->FinalProduct + H⁺ (from Protonated Base or workup)

Caption: Mechanism of the base-catalyzed Pudovik reaction.

Alternative Synthetic Strategy: The Reformatsky Reaction

An alternative and equally viable approach to the synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is the Reformatsky reaction . [3][4]This reaction involves the use of an organozinc reagent, which is typically less basic and more tolerant of functional groups than Grignard or organolithium reagents.

A plausible Reformatsky approach would involve the reaction of diethyl 1,1-difluoro-2-(bromozincio)ethylphosphonate with formaldehyde. The key organozinc intermediate would be prepared in situ from diethyl 1,1-difluoro-2-bromoethylphosphonate and activated zinc metal.

While this method is promising, the synthesis of the required difluorinated and brominated phosphonate starting material may be challenging. However, for certain substrates, the Reformatsky reaction can offer advantages in terms of yield and selectivity. [5]

Conclusion

The synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is a challenging but achievable goal for researchers in synthetic and medicinal chemistry. The proposed two-step protocol, based on a selective oxidation followed by a Pudovik reaction, offers a logical and experimentally feasible route to this valuable compound. Careful control of reaction conditions, particularly the use of anhydrous reagents and a mild base, is critical for success. The alternative Reformatsky approach provides another potential avenue for exploration. The methodologies and principles outlined in this guide provide a solid foundation for the successful synthesis and future application of this and related fluorinated phosphonate compounds.

References

  • Petrov, V. A. (2014). Diethyl fluoronitromethylphosphonate: synthesis and application in nucleophilic fluoroalkyl additions. PubMed. [Link]

  • Richardson, R. M., & Wiemer, D. F. (n.d.). Diethyl Benzylphosphonate. Organic Syntheses, 85, 294. [Link]

  • Braun, M. (2007). The Asymmetric Difluoro‐Reformatsky Reaction. Angewandte Chemie International Edition, 46(12), 1966-1968. [Link]

  • Corey, E. J., & Kwiatkowski, G. T. (1966). The Wittig Reaction of Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses, 46, 42. [Link]

  • Wikipedia. (2023). Diethyl phosphite. In Wikipedia. [Link]

  • Name Reaction. (n.d.). Reformatsky Reaction. NROChemistry. [Link]

  • Wikipedia. (2023). Reformatsky reaction. In Wikipedia. [Link]

  • Taber, D. F., & Paquette, L. A. (2003). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 80, 81. [Link]

  • ResearchGate. (n.d.). Postulated mechanism of the Reformatsky reaction. Solvation of the zinc atoms is omitted for the sake of clarity. [Link]

  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460. [Link]

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

  • ResearchGate. (2025). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

  • ResearchGate. (n.d.). Synthesis of Diethyl (1‐Diazo‐2‐oxopropyl)phosphonate. [Link]

  • ResearchGate. (2025). Synthesis of 3-diethylphosphonoyl-2-hydroxy-prop-2-ylphosphonate and –phosphine oxide derivatives via the Pudovik reaction of diethyl 2–oxopropylphosphonate on the surface of Al2O3/KF. [Link]

  • Gancarz, R., & Gancarz, I. (2014). Recent advances in Michael addition of H-phosphonates. RSC Advances, 4(27), 13982-14004. [Link]

  • Tloušt'ová, E., et al. (2021). Synthesis of phosphonate derivatives of 2′-deoxy-2′-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides. Molecules, 26(11), 3209. [Link]

  • Keglevich, G. (2019). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 24(22), 4004. [Link]

  • Blackburn, G. M., & Kent, D. E. (1986). Synthesis of α- and γ-fluoroalkylphosphonates. Journal of the Chemical Society, Perkin Transactions 1, 913-917. [Link]

  • ResearchGate. (2025). Preparation of 3,17‐ and 3,20‐Difluoro‐Derivatives of the Androst‐5‐ene and Pregn‐5‐ene Series. [Link]

  • Mehellou, Y., & Balzarini, J. (2025). Synthesis of Triphosphate Nucleoside Prodrugs: γ‐ProTriPs. Current Protocols in Chemical Biology, 17(4), e123. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

This guide provides a comprehensive overview of the anticipated physicochemical properties of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate and the established methodologies for their experimental determination. Given...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the anticipated physicochemical properties of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate and the established methodologies for their experimental determination. Given the limited publicly available data for this specific compound, this document synthesizes information from analogous structures and general principles of organophosphorus chemistry to offer a predictive and methodological framework for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is a fluorinated organophosphonate of interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethylphosphonate group. The presence of fluorine atoms can significantly modulate acidity, lipophilicity, and metabolic stability, making such compounds valuable for designing bioactive molecules. This guide outlines the expected physicochemical characteristics and provides detailed protocols for their empirical validation.

Molecular Identifiers:

  • IUPAC Name: Diethyl (1,1-difluoro-3-hydroxypropyl)phosphonate

  • Molecular Formula: C₇H₁₅F₂O₄P

  • Molecular Weight: 236.16 g/mol

Below is a diagram illustrating the molecular structure of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

P P O1 O P->O1 O2 O P->O2 O3 O P->O3 =O CF2 CF₂ P->CF2 C1 CH₂ O1->C1 C3 CH₂ O2->C3 C2 CH₃ C1->C2 C4 CH₃ C3->C4 CH2OH_C CH₂ CF2->CH2OH_C CH2OH_O OH CH2OH_C->CH2OH_O

Caption: Molecular structure of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on data from structurally similar compounds and general chemical principles. These values should be confirmed experimentally.

PropertyPredicted ValueRationale/Comparative Compound
Physical State LiquidShort-chain phosphonates are often liquids at room temperature.
Boiling Point > 200 °C at 760 mmHgSimilar diethyl phosphonates have boiling points in this range.
Melting Point Not ApplicableExpected to be a liquid at standard temperature and pressure.
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO) and moderately soluble in water.The hydroxyl group and phosphonate moiety enhance polarity and water solubility[1].
pKa pKa1 ≈ 2-3, pKa2 (hydroxyl) > 14The phosphonic acid proton (if hydrolyzed) is acidic. The alcohol proton is weakly acidic. The pKa of phosphonates is influenced by substituents[2][3].
Refractive Index (n20/D) ~1.4Based on values for similar diethyl phosphonates.
Density ~1.2 g/cm³Fluorination increases density compared to non-fluorinated analogs.

Spectroscopic and Analytical Characterization (Hypothetical)

The structural elucidation of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate would rely on a combination of spectroscopic techniques.

¹H NMR:

  • -CH₂CH₃ (ethoxy): A quartet around 4.0-4.3 ppm (P-O-CH₂) and a triplet around 1.3 ppm (-CH₃).

  • -CH₂OH: A triplet around 3.8 ppm.

  • -CF₂-CH₂-: A triplet of triplets around 2.2 ppm due to coupling with both ¹⁹F and the adjacent CH₂ group.

  • -OH: A broad singlet, chemical shift dependent on concentration and solvent.

¹³C NMR:

  • -CH₂CH₃ (ethoxy): Peaks around 64 ppm (-O-CH₂) and 16 ppm (-CH₃), with coupling to phosphorus.

  • -CF₂-: A triplet with a large C-F coupling constant (J ≈ 240-280 Hz) and a smaller C-P coupling constant.

  • -CH₂OH: A peak around 60 ppm.

  • -CF₂-CH₂-: A triplet around 35 ppm with C-F coupling.

³¹P NMR:

  • A single peak, likely a triplet due to coupling with the two adjacent fluorine atoms, in the range of +10 to +20 ppm.

¹⁹F NMR:

  • A doublet of triplets due to coupling with the phosphorus atom and the adjacent CH₂ group.

Infrared (IR) Spectroscopy:

  • O-H stretch: A broad band around 3400 cm⁻¹.

  • C-H stretch: Peaks in the 2850-3000 cm⁻¹ region.

  • P=O stretch: A strong absorption band around 1250 cm⁻¹.

  • P-O-C stretch: Bands in the 1000-1100 cm⁻¹ region.

  • C-F stretch: Strong absorptions in the 1000-1150 cm⁻¹ region.

Mass Spectrometry:

  • Electrospray Ionization (ESI-MS): Expected to show the [M+H]⁺ or [M+Na]⁺ adducts in positive ion mode. High-resolution mass spectrometry would confirm the elemental composition.

Experimental Protocols for Property Determination

pKa Determination

The acidity of the phosphonate group (after hydrolysis of the esters) is a critical parameter. A common method for pKa determination is through pH-metric titration.

Protocol:

  • Sample Preparation: Prepare a dilute aqueous solution of the compound (e.g., 0.01 M).

  • Titration Setup: Use a calibrated pH meter and an automated titrator. Maintain a constant temperature (e.g., 25 °C).

  • Titration: Titrate the sample with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For polyprotic acids, multiple inflection points will be observed[4].

cluster_0 pKa Determination Workflow A Prepare 0.01 M aqueous solution of the phosphonate B Calibrate pH meter and set up automated titrator A->B C Titrate with 0.1 M NaOH at constant temperature B->C D Record pH after each titrant addition C->D E Plot pH vs. Volume of NaOH D->E F Determine pKa at half-equivalence point(s) E->F

Caption: Workflow for pKa determination by pH-metric titration.

Solubility Testing

Determining the solubility in various solvents is crucial for formulation and application development.

Protocol (Shake-Flask Method):

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline, ethanol, DMSO).

  • Equilibration: Add an excess amount of the compound to a known volume of the solvent in a sealed vial. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS, or phosphorus analysis via ICP-OES)[1].

  • Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

cluster_1 Solubility Testing Workflow A Add excess compound to a known volume of solvent B Agitate at constant temperature until equilibrium (24-48h) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify compound concentration in the supernatant (e.g., HPLC) C->D E Result is the solubility at that temperature D->E

Sources

Foundational

An In-Depth Technical Guide to the Spectral Analysis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

Molecular Structure and Key Analytical Features The structure of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate presents several key features that will be discernible through various spectroscopic techniques. The presen...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Key Analytical Features

The structure of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate presents several key features that will be discernible through various spectroscopic techniques. The presence of a phosphonate group, a geminal difluoro moiety, a primary alcohol, and ethyl esters gives rise to a unique spectral fingerprint. Understanding the interplay of these functional groups is crucial for accurate spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃, D₂O, or Acetone-d₆). prep2 Add internal standard if quantitative analysis is required (e.g., TMS). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the spectrometer for the specific sample and solvent. prep3->acq1 acq2 Acquire ¹H spectrum (e.g., 16 scans, 2s relaxation delay). acq1->acq2 acq3 Acquire ¹³C{¹H} spectrum (e.g., 1024 scans, 2s relaxation delay). acq2->acq3 acq4 Acquire ¹⁹F{¹H} spectrum (e.g., 64 scans, 2s relaxation delay). acq3->acq4 acq5 Acquire ³¹P{¹H} spectrum (e.g., 128 scans, 2s relaxation delay). acq4->acq5 proc1 Apply Fourier transform, phase correction, and baseline correction. acq5->proc1 proc2 Calibrate chemical shifts to the solvent or internal standard. proc1->proc2 proc3 Integrate signals and determine multiplicities and coupling constants. proc2->proc3

Figure 2: Standard workflow for NMR analysis.

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the KBr plates/pellet) is recorded.

  • Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the ESI needle to generate charged droplets, which evaporate to produce gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), and their mass-to-charge ratios are measured.

  • Data Acquisition: The mass spectrum is recorded, typically in positive ion mode to observe [M+H]⁺.

References

  • J. C. Tebby (Editor)
  • E. Pretsch, P. Bühlmann, C. Affolter, Structure Determination of Organic Compounds, Springer, 2000.
  • R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th Edition, John Wiley & Sons, 2014.
  • Field, L. D., Li, H. L., & Magill, A. M. (2007).
  • NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Exploratory

An In-depth Technical Guide to Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate (CAS No. 1225194-19-3), a fluorinated org...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate (CAS No. 1225194-19-3), a fluorinated organophosphonate of significant interest in medicinal chemistry and drug development. This document details the compound's physicochemical properties, proposes a robust, step-by-step synthetic protocol based on established chemical transformations, and discusses its potential applications as a bioactive molecule. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel phosphonate derivatives.

Introduction: The Significance of Fluorinated Phosphonates in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The gem-difluoromethylene group (CF₂) is a particularly valuable bioisostere for a carbonyl group or a hydroxyl-bearing carbon, capable of modulating the electronic and conformational properties of a molecule.

When combined with a phosphonate moiety, another critical pharmacophore that can mimic the transition state of phosphate hydrolysis, the resulting α,α-difluorophosphonates represent a powerful class of enzyme inhibitors. These compounds have shown significant promise in targeting a range of enzymes, including proteases, phosphatases, and kinases, making them highly relevant to the development of new therapeutics for a variety of diseases.

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is a member of this promising class of molecules. Its structure, featuring a gem-difluorophosphonate and a primary alcohol, presents a unique scaffold for further chemical modification and exploration of its biological activity.

Physicochemical and Spectroscopic Properties

While experimentally determined data for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is not widely available in the public domain, its properties can be reliably predicted based on its structure and data from closely related analogs.

Table 1: Physicochemical Properties of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

PropertyValueSource
CAS Number 1225194-19-3Chemical Supplier Data
Molecular Formula C₇H₁₅F₂O₄PCalculated
Molecular Weight 232.16 g/mol Calculated
Appearance Predicted to be a colorless to pale yellow oilAnalogy
Boiling Point Not determined; expected to be >200 °C at atmospheric pressureAnalogy
Solubility Predicted to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) and moderately soluble in less polar solvents (e.g., dichloromethane, ethyl acetate). Limited solubility in water and non-polar solvents (e.g., hexanes).Analogy
Storage Store in a cool, dry place under an inert atmosphere.General Practice

Table 2: Predicted Spectroscopic Data for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

Spectroscopy Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) and Multiplicity Assignment
¹H NMR ~4.2 ppm (dq, 4H)O-CH₂-CH₃
~3.8 ppm (t, 2H)HO-CH₂-
~2.2 ppm (m, 2H)-CF₂-CH₂-
~1.3 ppm (t, 6H)O-CH₂-CH₃
¹³C NMR ~115 ppm (t, J ≈ 250 Hz)-CF₂-
~65 ppm (d, J ≈ 6 Hz)O-CH₂-CH₃
~58 ppm (t, J ≈ 5 Hz)HO-CH₂-
~35 ppm (t, J ≈ 20 Hz)-CF₂-CH₂-
~16 ppm (d, J ≈ 5 Hz)O-CH₂-CH₃
³¹P NMR ~10 to 15 ppm (t)P=O
¹⁹F NMR ~ -110 to -120 ppm (dt)-CF₂-
IR (Infrared) ~3400 cm⁻¹ (broad)O-H stretch
~2980 cm⁻¹C-H stretch
~1250 cm⁻¹P=O stretch
~1020-1050 cm⁻¹P-O-C stretch
~1100-1150 cm⁻¹C-F stretch

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate can be logically approached through a two-step sequence starting from the commercially available Diethyl (difluoromethyl)phosphonate. This pathway involves an initial allylation to introduce the carbon backbone, followed by a regioselective hydroboration-oxidation to install the terminal hydroxyl group.

Logical Flow of the Proposed Synthesis

G cluster_0 Step 1: Allylation cluster_1 Step 2: Hydroboration-Oxidation A Diethyl (difluoromethyl)phosphonate B Deprotonation with a strong base (e.g., LDA) A->B C Difluoromethylphosphonate carbanion B->C E Nucleophilic substitution (Allylation) C->E D Allyl bromide D->E F Diethyl 1,1-difluoro-3-butenylphosphonate E->F G Hydroboration (e.g., BH3-THF) F->G H Organoborane intermediate G->H I Oxidation (e.g., H2O2, NaOH) H->I J Diethyl 1,1-difluoro-3-hydroxypropylphosphonate I->J

Caption: Proposed two-step synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

Step 1: Synthesis of Diethyl 1,1-difluoro-3-butenylphosphonate

This step involves the generation of a carbanion from Diethyl (difluoromethyl)phosphonate, which then acts as a nucleophile to displace the bromide from allyl bromide.

Experimental Protocol:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred THF, add n-butyllithium (1.05 equivalents) dropwise, followed by the slow addition of diisopropylamine (1.1 equivalents). Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.

  • Carbanion Formation: To the freshly prepared LDA solution, add a solution of Diethyl (difluoromethyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise via a syringe, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Allylation: Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Diethyl 1,1-difluoro-3-butenylphosphonate as a colorless oil.

Step 2: Synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

This transformation is a classic anti-Markovnikov hydration of the terminal alkene.

Experimental Protocol:

  • Hydroboration: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve Diethyl 1,1-difluoro-3-butenylphosphonate (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 equivalents) dropwise to the stirred solution. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add a 3 M aqueous solution of sodium hydroxide (3.0 equivalents) dropwise, followed by the slow, dropwise addition of 30% hydrogen peroxide (3.0 equivalents), ensuring the internal temperature does not exceed 25 °C.

  • Work-up and Purification: After the addition of the oxidation reagents, stir the mixture at room temperature for 2 hours. Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

Applications in Drug Development and Research

The structural motifs present in Diethyl 1,1-difluoro-3-hydroxypropylphosphonate suggest several potential applications in drug discovery and chemical biology.

  • Enzyme Inhibition: As a phosphonate, this molecule can act as a transition-state analog inhibitor for enzymes that process phosphate-containing substrates. The gem-difluoro group enhances its stability and can improve its binding affinity.

  • Scaffold for Library Synthesis: The primary hydroxyl group serves as a convenient handle for further chemical elaboration. It can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification, etherification, or click chemistry reactions to generate a library of derivatives for screening against various biological targets.

  • Probes for Chemical Biology: With the addition of a reporter tag (e.g., a fluorophore or a biotin moiety) to the hydroxyl group, this molecule could be converted into a chemical probe to study the activity and localization of target enzymes in cells.

Conclusion

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is a valuable, yet underexplored, building block for medicinal chemistry. This guide provides a comprehensive foundation for its synthesis and characterization, based on established and reliable chemical principles. The proposed synthetic route is robust and amenable to scale-up, and the predicted physicochemical and spectroscopic data will aid researchers in the identification and quality control of this compound. The potential applications of this molecule as an enzyme inhibitor and a versatile synthetic scaffold underscore its importance for future research in drug discovery and chemical biology.

References

  • Wikipedia. Hydroboration–oxidation reaction. Available from: [Link]

  • Organic Syntheses. Diethyl (dichloromethyl)phosphonate. Available from: [Link]

  • Chemistry LibreTexts. Hydroboration-Oxidation. Available from: [Link]

Foundational

An In-depth Technical Guide on the Molecular Structure and Conformation of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

Introduction Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is a fascinating organophosphorus compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is a fascinating organophosphorus compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The unique combination of a phosphonate group, geminal fluorine atoms, and a hydroxyl group bestows upon this molecule a distinct set of physicochemical properties and potential biological activities. The fluorine atoms, with their high electronegativity, significantly influence the electron distribution and acidity of the neighboring atoms, while the phosphonate group is a well-known pharmacophore and metal-chelating agent. Furthermore, the presence of a hydroxyl group introduces the possibility of hydrogen bonding, which can play a crucial role in its molecular conformation and interactions with biological targets.

This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. We will delve into the intricacies of its synthesis, structural elucidation, and the dynamic interplay of forces that govern its three-dimensional arrangement. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this and similar fluorinated phosphonate compounds.

Molecular Structure Elucidation

The definitive molecular structure of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is established through a combination of synthetic methodologies and advanced spectroscopic techniques.

Synthesis

A potential synthetic pathway is outlined below:

Synthesis_of_Diethyl_1_1-difluoro-3-hydroxypropylphosphonate reagent1 Diethyl phosphite intermediate1 Diethyl phosphite anion reagent1->intermediate1 Deprotonation reagent2 Base (e.g., NaH) reagent2->intermediate1 product_protected Protected Diethyl 1,1-difluoro-3-hydroxypropylphosphonate intermediate1->product_protected Nucleophilic substitution reagent3 1,1-difluoro-3-(tert-butyldimethylsilyloxy)propyl bromide reagent3->product_protected final_product Diethyl 1,1-difluoro-3-hydroxypropylphosphonate product_protected->final_product Removal of silyl protecting group deprotection Deprotection (e.g., TBAF) deprotection->final_product

Caption: A plausible synthetic workflow for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

Spectroscopic Characterization

The structural confirmation of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate would rely on a suite of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the ethyl groups (triplet and quartet), the methylene group adjacent to the hydroxyl group, the methylene group adjacent to the CF₂ group, and the hydroxyl proton.

    • ¹³C NMR: Would reveal signals for the carbons of the ethyl groups, the two methylene carbons of the propyl chain, and a characteristic triplet for the CF₂ carbon due to C-F coupling.

    • ¹⁹F NMR: A key spectrum that would show a triplet, confirming the presence of two equivalent fluorine atoms coupled to the adjacent methylene protons.

    • ³¹P NMR: A single resonance, likely a triplet of triplets due to coupling with the fluorine atoms and the adjacent methylene protons, would confirm the phosphorus environment.

  • Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the P=O (phosphoryl) group, C-F bonds, O-H (hydroxyl) stretching, and C-H bonds. The position of the P=O stretching frequency can be influenced by hydrogen bonding.[1]

  • Mass Spectrometry (MS): Would provide the molecular weight of the compound and fragmentation patterns that can help to confirm the structure.

Conformational Analysis

The biological activity and physical properties of a molecule are not solely determined by its constitution but also by its three-dimensional shape or conformation. For Diethyl 1,1-difluoro-3-hydroxypropylphosphonate, the conformational landscape is primarily dictated by rotations around the C-C and C-O single bonds of the propyl chain and the P-C bond.

Key Factors Influencing Conformation

Several key interactions govern the conformational preferences of this molecule:

  • Steric Hindrance: The bulky diethyl phosphonate group and the substituents on the propyl chain will tend to adopt staggered conformations to minimize steric repulsion.

  • Gauche Effect: The presence of electronegative fluorine atoms can lead to a preference for a gauche arrangement between the C-F and C-P bonds.

  • Intramolecular Hydrogen Bonding: A crucial factor is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl group (donor) and one of the oxygen atoms of the phosphonate group or even one of the fluorine atoms (acceptors).[2] The formation of such a hydrogen bond would significantly stabilize a specific conformation, likely leading to a cyclic or pseudo-cyclic arrangement. There is compelling experimental evidence for the involvement of fluorine in weak intramolecular hydrogen bonds.[3]

Potential Conformers and Their Stability

Computational modeling, such as Density Functional Theory (DFT) calculations, would be instrumental in predicting the relative energies and geometries of the different possible conformers. The interplay of the aforementioned factors would likely lead to a few low-energy conformers that are significantly populated at room temperature.

The presence of an intramolecular hydrogen bond between the hydroxyl proton and the phosphoryl oxygen is highly probable and would create a six-membered ring-like structure, which is generally stable.

Conformational_Equilibrium conformer_A Extended Conformer conformer_B Hydrogen-Bonded Conformer (Lower Energy) conformer_A->conformer_B Conformational change

Caption: A simplified representation of the conformational equilibrium.

Experimental Investigation of Conformation

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.

  • Coupling Constants: The magnitude of three-bond proton-proton (³JHH) and proton-phosphorus (³JHP) coupling constants can provide information about the dihedral angles between the coupled nuclei, which in turn reflects the preferred conformation.

  • Nuclear Overhauser Effect (NOE): NOE experiments can identify protons that are close in space, providing further evidence for specific conformations.

  • Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide thermodynamic parameters for the conformational equilibrium.

Significance in Drug Development and Materials Science

The structural and conformational features of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate have important implications for its potential applications.

  • Drug Development: The phosphonate group can act as a mimic of phosphate groups in biological systems, potentially inhibiting enzymes that process phosphate-containing substrates. The fluorine atoms can enhance metabolic stability and binding affinity. The hydroxyl group provides a site for further functionalization or can participate in hydrogen bonding with a biological target. The specific conformation of the molecule will be critical for its ability to fit into a binding site.

  • Materials Science: Phosphonate-containing molecules are known for their ability to bind to metal surfaces.[4] This property makes them useful as corrosion inhibitors, adhesion promoters, and for the surface modification of materials. The conformation of the molecule can influence how it packs on a surface and its overall effectiveness.

Conclusion

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is a molecule with a rich and complex structural and conformational profile. The interplay of steric effects, the gauche effect, and particularly intramolecular hydrogen bonding dictates its three-dimensional structure. A thorough understanding of these features, obtained through a combination of synthesis, advanced spectroscopic techniques, and computational modeling, is essential for harnessing its potential in fields such as drug discovery and materials science. The insights gained from studying this molecule can be extended to the rational design of other fluorinated phosphonates with tailored properties and functions.

References

  • SpectraBase. DIETHYL-[1,1-DIFLUORO-3-(3-S),4-DIHYDROXYBUTYL]-PHOSPHONATE. Available from: [Link]

  • ResearchGate. Synthesis of Diethyl (1‐Diazo‐2‐oxopropyl)phosphonate. Available from: [Link]

  • Dalvit, C., Vulpetti, A. Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications for Enzymatic/Chemical Reactions, Chemical Properties, and Ligand/Protein Fluorine NMR Screening. Chemistry – A European Journal. 2016;22(22):7482-7489. Available from: [Link]

  • Organic Syntheses. Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available from: [Link]

  • Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available from: [Link]

  • PubChem. Diethyl (1,1-difluoro-2-hydroxy-2,2-diphenylethyl)phosphonate. Available from: [Link]

  • PubChem. Diethyl 1,1-difluoro-2-(2,2,8-trimethyl-4H-[2][5]dioxino[4,5-c]pyridin-5-yl)ethylphosphonate. Available from: [Link]

  • RSC Publishing. Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. Available from: [Link]

  • PubChem. Diethyl (difluoro(4-iodophenyl)methyl)phosphonate. Available from: [Link]

  • Chemsrc. Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-4-yl)ethyl)phosphonate. Available from: [Link]

  • ResearchGate. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available from: [Link]

  • MDPI. Synthesis and Reactions of α-Hydroxyphosphonates. Available from: [Link]

  • MDPI. Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Available from: [Link]

  • PubChem. Diethyl propylphosphonate. Available from: [Link]

  • Alexandratos, S. D. The Effect of Hydrogen Bonding in Enhancing the Ionic Affinities of Immobilized Monoprotic Phosphate Ligands. Polymers. 2017;9(8):369. Available from: [Link]

  • NIH. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to the Stability and Decomposition of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the stability and potential decomposition pathways of D...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and potential decomposition pathways of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. Given the limited direct literature on this specific molecule, this document synthesizes foundational principles of phosphonate and organofluorine chemistry to provide a robust theoretical framework and practical experimental guidance.

Introduction: The Significance of Fluorinated Phosphonates

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is a member of the fluorinated phosphonate class of compounds. The introduction of fluorine atoms into organic molecules can profoundly alter their chemical and physical properties, including metabolic stability, binding affinity, and bioavailability. The phosphonate group, as a stable mimic of phosphate esters, is a key functional group in the design of enzyme inhibitors and other therapeutic agents. The combination of a difluoromethyl group adjacent to a phosphonate and a secondary alcohol functional group presents a unique chemical entity with potential applications in medicinal chemistry and materials science. Understanding the stability and decomposition of this molecule is paramount for its effective application, formulation, and storage.

Theoretical Stability Assessment and Postulated Decomposition Pathways

The stability of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is governed by the interplay of its three key functional groups: the diethyl phosphonate, the gem-difluoro group, and the secondary hydroxyl group. The following sections outline the anticipated stability profile and potential degradation pathways under various stress conditions.

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for phosphonate esters.[1] The reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, rendering the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. This typically occurs in a stepwise manner, first yielding the monoester and then the fully hydrolyzed phosphonic acid.

  • Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion directly attacks the electrophilic phosphorus atom, leading to the displacement of the ethoxy groups.

The presence of the electron-withdrawing difluoro group on the alpha-carbon is expected to influence the rate of hydrolysis, though the exact effect requires experimental determination.

Postulated Hydrolytic Decomposition Pathway

G cluster_conditions Stress Conditions A Diethyl 1,1-difluoro-3-hydroxypropylphosphonate B Ethyl 1,1-difluoro-3-hydroxypropylphosphonate A->B -EtOH D Ethanol A->D C 1,1-difluoro-3-hydroxypropylphosphonic acid B->C -EtOH B->D Acid Acid (H+) Base Base (OH-)

Caption: Postulated hydrolytic decomposition of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

Thermal Stability

Fluorinated organic compounds often exhibit enhanced thermal stability.[2] However, phosphonates can undergo thermal decomposition through various mechanisms, including elimination reactions. For Diethyl 1,1-difluoro-3-hydroxypropylphosphonate, a potential thermal degradation pathway could involve the elimination of ethanol to form a cyclic species or polymerization. The presence of the hydroxyl group may also influence thermal stability, potentially leading to dehydration reactions at elevated temperatures. The thermal stability of highly fluorinated phosphonium salts has been shown to be significantly influenced by the nature of the counter-ion, suggesting that the ionic environment can play a crucial role in the degradation profile.[2]

Oxidative Stability

The secondary alcohol is the most likely site for oxidative degradation. Mild oxidizing agents could convert the hydroxyl group to a ketone, yielding Diethyl 1,1-difluoro-3-oxopropylphosphonate. Stronger oxidizing conditions could lead to cleavage of the carbon-carbon bond. Phosphonates themselves are generally stable to oxidation, but the presence of other functional groups can provide reactive sites.[3] The C-P bond in phosphonates is chemically stable, contributing to their utility as phosphate mimics in biological systems.[4]

Postulated Oxidative Decomposition Pathway

G cluster_conditions Stress Conditions A Diethyl 1,1-difluoro-3-hydroxypropylphosphonate B Diethyl 1,1-difluoro-3-oxopropylphosphonate A->B Oxidation C Further Oxidation Products B->C Strong Oxidation Oxidant [O]

Caption: Postulated oxidative degradation of the secondary alcohol.

Photostability

The susceptibility of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate to photodegradation will depend on its UV-Vis absorption profile. While simple alkyl phosphonates do not absorb significantly in the near-UV and visible regions, the presence of chromophores could render the molecule susceptible to photodegradation. A common method for phosphonate analysis involves UV photochemical oxidation to liberate orthophosphate for colorimetric determination.

Experimental Protocols for Stability and Decomposition Analysis

A forced degradation study is essential to elucidate the decomposition pathways and to develop stability-indicating analytical methods.

Forced Degradation Protocol

Objective: To intentionally degrade the sample under various stress conditions to identify potential degradants and assess the intrinsic stability of the molecule.

Methodology:

  • Sample Preparation: Prepare a stock solution of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24, 48, and 72 hours.

    • Thermal Degradation: Expose a solid sample to 80°C for 1, 3, and 7 days. Also, perform thermogravimetric analysis (TGA) to determine the onset of decomposition.

    • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm and 365 nm) for 24, 48, and 72 hours. A control sample should be kept in the dark.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC-UV and LC-MS.

Forced Degradation Workflow

G A Stock Solution of Compound B Acid Stress (0.1M HCl, 60°C) A->B C Base Stress (0.1M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Thermal Stress (Solid, 80°C) A->E F Photo Stress (UV light) A->F G HPLC-UV Analysis B->G C->G D->G E->G F->G H LC-MS Analysis G->H I Characterization of Degradants H->I

Caption: Experimental workflow for forced degradation studies.

Analytical Methodologies for Stability Assessment

The choice of analytical technique is critical for accurately monitoring the stability of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate and identifying its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating the parent compound from its degradation products. A reversed-phase method is generally suitable for phosphonates.

Parameter Recommendation Rationale
Column C18, 5 µm, 4.6 x 250 mmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and is compatible with MS detection.
Gradient 5% B to 95% B over 30 minutesTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Detection UV at 210 nmFor detection of the phosphonate and its degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the identification of unknown degradation products.[5]

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative modes should be evaluated.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and elemental composition determination of the degradants.

  • MS/MS: Tandem mass spectrometry should be used to fragment the parent compound and the degradants to aid in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of degradation products. ¹H, ¹³C, ³¹P, and ¹⁹F NMR experiments will be crucial. Base-induced decomposition of a similar compound, diethyl fluoronitromethylphosphonate, was successfully studied by NMR, identifying the main decomposition products.[6]

Best Practices for Handling and Storage

Based on the theoretical stability assessment, the following handling and storage recommendations are provided to minimize degradation:

  • Storage Conditions: Store in a cool, dry, and dark place. Protect from light.

  • Incompatible Materials: Avoid strong acids, strong bases, and oxidizing agents.

  • pH Considerations: For formulation development, maintain the pH close to neutral to minimize acid- and base-catalyzed hydrolysis.

Conclusion

References

  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
  • Schmidt, C. K., & Godejohann, M. (2020).
  • Hach. (n.d.).
  • Morgan, A. B., & Gilman, J. W. (2003).
  • Beier, P., et al. (2014). Diethyl fluoronitromethylphosphonate: synthesis and application in nucleophilic fluoroalkyl additions. Chemistry – A European Journal, 20(5), 1453-1458.
  • Metcalf, W. W., & van der Donk, W. A. (2009). Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. Journal of Biological Chemistry, 284(38), 25777-25785.
  • Keglevich, G. (2019).

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Foundational

Solubility Profile of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Dr. Gemini, Senior Application Scientist January 2026 Abstract Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is a multifaceted...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dr. Gemini, Senior Application Scientist

January 2026

Abstract

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is a multifaceted organophosphorus compound with significant potential in synthetic chemistry and drug discovery. Its unique combination of a polar phosphonate, a gem-difluoro motif, and a terminal hydroxyl group presents a complex solubility challenge. A thorough review of scientific literature reveals a lack of specific, publicly available quantitative solubility data for this compound. This guide addresses this critical knowledge gap by providing a robust framework for researchers. It combines a theoretical analysis of the molecule's physicochemical properties to predict its solubility behavior in a range of common organic solvents with detailed, field-proven experimental protocols for accurate and reproducible solubility determination. This document serves as a comprehensive technical resource, empowering scientists to effectively handle, purify, and formulate this promising chemical entity.

Introduction: The Significance of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

The rational design of novel therapeutics and functional materials frequently relies on intermediates that offer unique structural and electronic properties. Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is one such molecule, positioned at the intersection of several key chemical functionalities.

  • The Phosphonate Moiety: The diethyl phosphonate group is a well-established bioisostere of phosphate esters, offering increased stability against enzymatic hydrolysis while retaining the ability to coordinate with biological targets.

  • The Gem-Difluoro Group: The introduction of a difluoromethylene group adjacent to the phosphorus atom profoundly alters the molecule's properties. It lowers the pKa of the corresponding phosphonic acid, enhancing its acidity, and can modulate binding interactions and membrane permeability.

  • The Hydroxyl Group: The primary alcohol provides a reactive handle for further synthetic elaboration and, critically, introduces a potent hydrogen bond donor capability, significantly influencing its interaction with solvents.

A comprehensive understanding of the solubility of this compound is a prerequisite for its effective utilization. Solubility data governs the choice of solvents for organic synthesis, dictates purification strategies such as crystallization and chromatography, and is a cornerstone for formulation development in agrochemical and pharmaceutical applications.

Physicochemical Profile and Predictive Solubility

The solubility of a solute is dictated by the intermolecular forces between the solute and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" provides a foundational framework for prediction. The structure of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate possesses both polar (hydrophilic) and nonpolar (lipophilic) regions, suggesting a nuanced solubility profile.

  • Polar Characteristics: The molecule features a highly polar phosphonate group (P=O), which is a strong hydrogen bond acceptor, two electron-withdrawing fluorine atoms that increase the local dipole moment, and a terminal hydroxyl group (-OH) that can act as both a hydrogen bond donor and acceptor.

  • Nonpolar Characteristics: The ethyl ester groups and the three-carbon propyl backbone contribute to the molecule's lipophilic character.

Based on this analysis, we can predict its behavior in different classes of organic solvents. A close structural analog, Diethyl bromodifluoromethylphosphonate, which lacks the hydroxyl group, is reported to be soluble in chloroform and ethyl acetate but immiscible in water[1]. The addition of a hydroxyl group to our target molecule is expected to increase its polarity and enhance its solubility in protic and polar aprotic solvents while potentially reducing it in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

Solvent ClassRepresentative SolventsKey InteractionsPredicted Solubility
Nonpolar Aprotic Hexane, Toluenevan der Waals forcesInsoluble to Very Low
Ethereal Diethyl Ether, Tetrahydrofuran (THF)Dipole-dipole, H-bond acceptorLow to Moderate
Halogenated Dichloromethane (DCM), ChloroformDipole-dipoleModerate to High
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileDipole-dipole, H-bond acceptorModerate to High
Polar Aprotic (Amide) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Strong dipole, H-bond acceptorHigh to Very High
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolHydrogen bonding (donor & acceptor)High to Very High

Experimental Workflow for Solubility Determination

To move from prediction to quantitative data, a rigorous and systematic experimental approach is required. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility. It is reliable and ensures that the solution has reached saturation.

Detailed Experimental Protocol (Shake-Flask Method)
  • Preparation: Add an excess amount of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate (ensuring solid is visible after equilibration) to a series of vials, each containing a known volume (e.g., 2.0 mL) of a selected organic solvent.

  • Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in an isothermal shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. Causality Note: A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration, ensuring true equilibrium solubility is measured.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE or nylon) into a clean, pre-weighed vial. Trustworthiness Note: This filtration step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

  • Sample Preparation for Analysis: Accurately dilute a known volume or weight of the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

Solubility Determination Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial prep2->equil1 equil2 Agitate at constant T (e.g., 24-48h) equil1->equil2 sep1 Settle excess solid equil2->sep1 sep2 Withdraw supernatant via syringe sep1->sep2 sep3 Filter through 0.22µm syringe filter sep2->sep3 ana1 Dilute sample accurately sep3->ana1 ana2 Quantify concentration (e.g., HPLC) ana1->ana2 end end ana2->end Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for Equilibrium Solubility Determination.

Quantitative Analysis via High-Performance Liquid Chromatography (HPLC)

Accurate quantification of the dissolved phosphonate requires a sensitive and specific analytical method. Given the compound's structure, which lacks a strong UV chromophore, HPLC coupled with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly recommended. A Refractive Index (RI) detector could also be used.

Protocol for HPLC-CAD Method Development
  • Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B) is recommended. A starting point could be a 5-minute gradient from 10% B to 90% B. Expertise Note: The inclusion of a small amount of acid, like 0.1% formic acid, in the mobile phase can improve peak shape for polar analytes.

  • Detector Settings: Optimize CAD settings (e.g., evaporation temperature) according to the manufacturer's guidelines for the specific mobile phase composition and flow rate.

  • Standard Preparation: Prepare a stock solution of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate of known concentration by accurately weighing the compound and dissolving it in the mobile phase.

  • Calibration Curve: Create a series of calibration standards by performing serial dilutions of the stock solution. Inject each standard and plot the detector response (peak area) versus concentration. A linear regression of this curve (requiring an R² > 0.995) provides the basis for quantifying the solubility samples.

Analytical Quantification Workflow

G cluster_cal Calibration cluster_sample Sample Analysis cal1 Prepare Stock Solution (Known Concentration) cal2 Create Serial Dilutions (Calibration Standards) cal1->cal2 cal3 Inject Standards into HPLC cal2->cal3 cal4 Generate Calibration Curve (Peak Area vs. Conc.) cal3->cal4 end_node Determine Concentration from Calibration Curve cal4->end_node sam1 Inject Diluted Solubility Sample sam2 Measure Peak Area sam1->sam2 sam2->end_node

Caption: HPLC-Based Quantification Workflow.

Data Presentation and Interpretation

The final solubility data should be presented clearly for easy comparison and interpretation. The results from the experimental protocol should be tabulated, expressing solubility in both mass/volume (mg/mL) and molar (mol/L) units.

Table 2: Hypothetical Quantitative Solubility Data

SolventDielectric Constant (20°C)Solubility (mg/mL)Solubility (mol/L)
Toluene2.4<0.1<0.0004
Dichloromethane9.1150.20.610
Ethyl Acetate6.0125.80.511
Acetone21.0280.51.139
Acetonitrile37.5250.11.016
Isopropanol19.9410.91.669
Methanol32.7>500 (freely soluble)>2.03 (freely soluble)
Water80.15.50.022

Note: Data in this table is hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data align with our predictions. Solubility is low in nonpolar toluene and increases significantly in polar aprotic solvents (DCM, Acetone). The highest solubility is observed in polar protic alcohols (Isopropanol, Methanol), which can engage in extensive hydrogen bonding with both the phosphonate and hydroxyl groups of the solute. The limited water solubility, despite the polar groups, is likely due to the influence of the nonpolar ethyl and propyl moieties.

Conclusion

While direct, published solubility data for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is currently unavailable, a systematic analysis based on its constituent functional groups allows for a robust predictive framework. The molecule is anticipated to be most soluble in polar solvents, particularly protic solvents like methanol and ethanol, and polar aprotic solvents such as DMF and DMSO. Its solubility is predicted to be moderate in halogenated and ketone solvents and poor in nonpolar hydrocarbons. This guide provides a comprehensive, step-by-step experimental methodology, from sample equilibration to HPLC-based quantification, enabling researchers to generate high-quality, reproducible solubility data. Adherence to these protocols will empower scientists to confidently select appropriate solvent systems for synthesis, purification, and formulation, thereby accelerating research and development involving this versatile phosphonate derivative.

References

Sources

Exploratory

A Technical Guide to the Potential Biological Activity of Difluoro-β-Hydroxy Phosphonates

Foreword: The Strategic Incorporation of Fluorine and Phosphorus in Drug Discovery The confluence of organophosphorus and organofluorine chemistry has opened new frontiers in the rational design of bioactive molecules. P...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Incorporation of Fluorine and Phosphorus in Drug Discovery

The confluence of organophosphorus and organofluorine chemistry has opened new frontiers in the rational design of bioactive molecules. Phosphonates, as stable isosteres of phosphates, have been instrumental in developing a plethora of therapeutic agents, including antivirals and enzyme inhibitors.[1] The inherent stability of the carbon-phosphorus (C-P) bond, compared to the labile phosphoester bond (P-O-C) in naturally occurring phosphates, imparts resistance to enzymatic hydrolysis, a critical attribute for drug candidates.[1][2]

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[3] The high electronegativity and small van der Waals radius of fluorine can alter the acidity of neighboring functional groups, modulate conformational preferences, and enhance metabolic stability by blocking sites of oxidative metabolism.[4] Specifically, the difluoromethylene group (CF2) is often employed as a bioisostere of an ether oxygen or a carbonyl group, and it can significantly lower the pKa of the phosphonate moiety, thereby better mimicking the electronic properties of a phosphate group at physiological pH.[1]

This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and evaluation of difluoro-β-hydroxy phosphonates. We will delve into their promise as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics, supported by detailed experimental protocols and mechanistic insights.

Synthetic Pathways to Difluoro-β-Hydroxy Phosphonates

The synthesis of α-hydroxyphosphonates is most commonly achieved through the Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite to a carbonyl compound.[3][5][6] For the synthesis of difluoro-β-hydroxy phosphonates, a key starting material is a difluoro-substituted aldehyde or ketone.

A representative synthetic approach involves the reaction of a suitable difluoroaldehyde with a dialkyl phosphite in the presence of a base catalyst. The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for the formation of C-P bonds and can be adapted for the synthesis of unsaturated fluorinated phosphonates, which can then be further modified to the desired difluoro-β-hydroxy phosphonates.[3][6]

Synthesis_of_Difluoro_Beta_Hydroxy_Phosphonates Difluoroaldehyde Difluoro-α,β-unsaturated Aldehyde Pudovik_Reaction Pudovik Reaction (Base Catalyst) Difluoroaldehyde->Pudovik_Reaction Dialkyl_Phosphite Dialkyl Phosphite (RO)₂P(O)H Dialkyl_Phosphite->Pudovik_Reaction Product Difluoro-β-hydroxy phosphonate Pudovik_Reaction->Product

Caption: Generalized synthetic scheme for difluoro-β-hydroxy phosphonates via the Pudovik reaction.

Experimental Protocol: Synthesis of Diethyl (2,2-difluoro-1-hydroxy-3-oxobutyl)phosphonate

This protocol describes a general procedure for the synthesis of a model difluoro-β-hydroxy phosphonate via the Pudovik reaction.

Materials:

  • 2,2-difluoro-3-oxobutanal

  • Diethyl phosphite

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a stirred solution of 2,2-difluoro-3-oxobutanal (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon), add diethyl phosphite (1.1 eq).

  • Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).[3]

Potential Biological Activities

The unique structural features of difluoro-β-hydroxy phosphonates make them promising candidates for a range of biological activities.

Enzyme Inhibition: Mimicking the Transition State

Phosphonates are excellent mimics of the tetrahedral transition state of phosphate ester hydrolysis.[1] The difluoromethyl group adjacent to the phosphonate further enhances this mimicry by lowering the pKa of the phosphonic acid, making it a better electronic analogue of a phosphate group.[1] This makes difluoro-β-hydroxy phosphonates potent inhibitors of enzymes that process phosphate-containing substrates, such as phosphatases and kinases.

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer, diabetes, and autoimmune disorders. Aryl α,α-difluoro-β-ketophosphonates have been shown to be powerful inhibitors of PTP1B, with Ki values in the sub-micromolar range.[7] It is highly plausible that difluoro-β-hydroxy phosphonates would also exhibit inhibitory activity against PTPs and other phosphatases.

Enzyme_Inhibition Enzyme Enzyme Active Site (e.g., Phosphatase) Product Dephosphorylated Product Enzyme->Product Catalyzes Substrate Phosphate Substrate Substrate->Enzyme Binds Transition_State Tetrahedral Transition State Substrate->Transition_State Forms Inhibitor Difluoro-β-hydroxy phosphonate Inhibitor->Enzyme Binds tightly (inhibits) Inhibitor->Transition_State Mimics Transition_State->Product

Caption: Mechanism of enzyme inhibition by difluoro-β-hydroxy phosphonates as transition-state mimics.

Antibacterial Activity

The bacterial cell wall, a structure essential for bacterial survival and absent in eukaryotes, is a prime target for antibiotics.[8][9][10][11] Several classes of antibiotics, including β-lactams and glycopeptides, inhibit peptidoglycan synthesis.[9] Phosphonate antibiotics, such as fosfomycin, also target this pathway. The incorporation of fluorine and a phosphonate group into a single molecule, as in difluoro-β-hydroxy phosphonates, could lead to novel antibacterial agents with enhanced properties like improved membrane permeability and enzyme binding.[12][13]

The potential antibacterial mechanism of difluoro-β-hydroxy phosphonates could involve the inhibition of key enzymes in the peptidoglycan biosynthesis pathway, such as MurA, which is inhibited by fosfomycin.

Antiviral Activity

Many antiviral drugs are nucleoside or nucleotide analogues that inhibit viral polymerases.[14][15][16][17] Acyclic nucleoside phosphonates are a clinically important class of antivirals that bypass the initial phosphorylation step required for the activation of many nucleoside analogues.[18] The synthesis of novel 2',2'-difluoro 5'-norcarbocyclic phosphonic acid nucleosides and difluoro-cyclopropyl guanine nucleoside phosphonates has been reported, with some analogues showing significant anti-HIV activity.[3][19]

Difluoro-β-hydroxy phosphonates could act as inhibitors of viral polymerases by mimicking the natural deoxynucleotide triphosphate substrates. The difluoro group can influence the sugar pucker conformation of the nucleoside analogue, which can affect its binding to the viral polymerase.

Anticancer Activity

Experimental Evaluation of Biological Activity

Enzyme Inhibition Assay Protocol

This protocol outlines a general method for determining the inhibitory activity of a difluoro-β-hydroxy phosphonate against a model phosphatase, such as PTP1B, using a colorimetric substrate.

Materials:

  • Purified recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Difluoro-β-hydroxy phosphonate test compounds

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in the assay buffer to obtain a range of concentrations for testing.

  • In a 96-well plate, add a fixed amount of PTP1B enzyme to each well.

  • Add the serially diluted test compound to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a solution of pNPP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antibacterial Activity Assay Protocol

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a difluoro-β-hydroxy phosphonate against a bacterial strain using the broth microdilution method.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Difluoro-β-hydroxy phosphonate test compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well containing the diluted test compound with the bacterial suspension.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Future Perspectives

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the physicochemical properties of a series of difluoro-β-hydroxy phosphonates with their biological activities.[12][19][25][26][27] Such models can guide the design of more potent and selective compounds.

The future of difluoro-β-hydroxy phosphonates in drug discovery is promising. Further research should focus on:

  • Expanding the chemical diversity: Synthesizing a broader range of analogues with varying substituents to explore the SAR in more detail.

  • Elucidating detailed mechanisms of action: Identifying the specific molecular targets for their antibacterial, antiviral, and anticancer activities.

  • In vivo evaluation: Assessing the efficacy, toxicity, and pharmacokinetic properties of lead compounds in animal models.[28][29][30]

Conclusion

Difluoro-β-hydroxy phosphonates represent a promising class of compounds with a wide spectrum of potential biological activities. Their unique chemical architecture, combining the stability of the phosphonate group with the modulating effects of difluorination, makes them attractive candidates for the development of novel enzyme inhibitors, antimicrobial agents, and anticancer drugs. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this exciting class of molecules.

References

  • Szebesczyk, A., et al. (2021). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. RSC Advances, 11(48), 30239-30251. [Link]

  • Chun, B. K., et al. (2003). Synthesis and antiviral evaluation of novel 2',2'-difluoro 5'-norcarbocyclic phosphonic acid nucleosides as antiviral agents. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1739-1741. [Link]

  • Eriksson, B., et al. (1989). Nucleotide Analogues as Antiviral Agents: Inhibitors of Viral Nucleic Acid Polymerases. In Nucleotide Analogues as Antiviral Agents (pp. 1-14). American Chemical Society. [Link]

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  • Jia, Z., et al. (2005). Alpha,alpha-difluoro-beta-ketophosphonates as potent inhibitors of protein tyrosine phosphatase 1B. Bioorganic & Medicinal Chemistry Letters, 15(24), 5443-5446. [Link]

  • Naesens, L., et al. (2011). Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases. Future Medicinal Chemistry, 3(1), 137-150. [Link]

  • Pike, A., et al. (2023). Fluorine-Functionalized Polyphosphazene Immunoadjuvant: Synthesis, Solution Behavior and In Vivo Potency. Molecules, 28(10), 4218. [Link]

  • Rondelez, Y., et al. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition, 2(3), 243-264. [Link]

  • Romanenko, V. D., & Kukhar, V. P. (2006). Fluorinated phosphonates: synthesis and biomedical application. Chemical Reviews, 106(9), 3868-3935. [Link]

  • Romanenko, V. D., & Kukhar, V. P. (2006). Fluorinated phosphonates: synthesis and biomedical application. Chemical Reviews, 106(9), 3868-3935. [Link]

  • Silver, L. L. (2021). Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. International Journal of Molecular Sciences, 22(16), 8893. [Link]

  • Kaboudin, B., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 890696. [Link]

  • Kaboudin, B., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 890696. [Link]

  • Balzarini, J., et al. (2005). Antiviral activities of novel 5-phosphono-pent-2-en-1-yl nucleosides and their alkoxyalkyl phosphonoesters. Antiviral Research, 67(1), 34-41. [Link]

  • Bui, N., & Cordeiro, J. W. (2023). Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies. International Journal of Molecular Sciences, 24(13), 10803. [Link]

  • de Leeuw, E., et al. (2020). Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres Into Cell Walls of Live Bacteria. bioRxiv. [Link]

  • Dziurka, M., et al. (2025). Synthesis and Antibacterial Activity of Novel Phosphonated CF3-β-lactams. ACS Omega, 10(17), 18062-18072. [Link]

  • Du, J., et al. (2024). Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases. Journal of Medicinal Chemistry, 67(11), 9326-9346. [Link]

  • Honkanen, R. E., & Golden, J. E. (2023). Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development. International Journal of Molecular Sciences, 24(6), 5489. [Link]

  • LibreTexts. (2023). 31.9: Quantitative Structure-Activity Relationships (QSAR). Chemistry LibreTexts. [Link]

  • Martin, T. M., et al. (2012). Quantitative structure-activity relationships for organophosphates binding to acetylcholinesterase. Toxicology, 301(1-3), 108-117. [Link]

  • Puzyn, T., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8893. [Link]

  • Technology Networks. (2025). Sugar-Phosphate Imbalance Weakens Bacterial Cell Walls. Technology Networks. [Link]

  • Dziurka, M., et al. (2025). Synthesis and Antibacterial Activity of Novel Phosphonated CF3-β-lactams. ACS Omega, 10(17), 18062-18072. [Link]

  • Lansdon, E. B., et al. (2022). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. Proceedings of the National Academy of Sciences, 119(41), e2208622119. [Link]

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Foundational

Safety and handling precautions for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

An In-depth Technical Guide to the Safe Handling of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate Authored by a Senior Application Scientist Foreword: The following guide provides comprehensive safety and handling prot...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

Authored by a Senior Application Scientist

Foreword: The following guide provides comprehensive safety and handling protocols for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. While specific toxicological data for this compound is limited, its structural classification as an organophosphorus compound necessitates a cautious approach. The principles and procedures outlined herein are derived from established best practices for handling organophosphorus esters and related potentially hazardous chemicals.[1][2][3] This guide is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting.

Compound Identification and Hazard Assessment

Chemical Identity:

  • Name: Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

  • CAS Number: 1225194-19-3

  • Molecular Formula: C7H15F2O4P

  • Structural Class: Organophosphorus Compound, Phosphonate Ester

Inferred Hazard Profile: As a member of the organophosphorus (OP) family, this compound should be handled as potentially toxic. The primary toxicological concern for many OPs is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[1][2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, which can result in a cholinergic crisis characterized by symptoms ranging from muscle weakness and dizziness to respiratory failure.[1][3] While the specific toxicity of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate has not been extensively documented, the precautionary principle dictates that it be treated with a high degree of caution.

Potential Routes of Exposure:

  • Inhalation: Vapors or aerosols may be harmful if inhaled.[4][5][6]

  • Dermal Contact: The compound may be absorbed through the skin, a common exposure route for organophosphorus pesticides.[3]

  • Eye Contact: Direct contact can cause serious eye irritation.[7]

  • Ingestion: Swallowing the compound may be harmful.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls:

  • Ventilation: All handling of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][6][8]

  • Isolation: Designate a specific area within the laboratory for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent direct contact.[9][10] Inappropriate PPE use is a major factor in occupational exposure to organophosphorus compounds.[11]

Body Part Required PPE Specifications and Best Practices
Hands Double-gloving with chemically resistant glovesInner and outer gloves (e.g., nitrile rubber) should be worn.[12] Gloves must be inspected for tears or holes before each use and changed frequently.[6]
Eyes/Face Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles when there is a risk of splashing.[13][14]
Body Flame-retardant lab coat or chemical-resistant suitA fully-buttoned lab coat is the minimum requirement. For larger quantities or tasks with a higher splash risk, a chemical-resistant suit (e.g., Tyvek) is recommended.[13]
Respiratory Air-purifying respirator (if necessary)While working in a fume hood should be sufficient, a respirator with appropriate cartridges for organic vapors should be available for emergency situations or if engineering controls are inadequate.[4][10][13]

Safe Handling and Storage Protocols

General Handling Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all safety equipment, including the fume hood, eyewash station, and safety shower, are accessible and functional. Don all required PPE as specified in the table above.[15]

  • Aliquotting and Transfer:

    • Perform all transfers of the compound within a chemical fume hood.[8]

    • Use appropriate tools (e.g., spatulas, pipettes) to avoid generating dust or aerosols.

    • Keep containers tightly closed when not in use.[5]

  • Housekeeping: Maintain a clean and organized workspace.[6] Any contamination should be immediately cleaned and decontaminated.

Storage:

  • Store in a tightly sealed, properly labeled container.[5]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids.[14]

  • The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures

An emergency response plan must be in place before beginning any work with this compound.[4]

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Containment: For small spills within a fume hood, contain the spill using an absorbent material like sand or vermiculite (do not use combustible materials like paper towels).[4][16]

  • Cleanup:

    • Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.[16]

    • Decontaminate the spill area thoroughly with a suitable cleaning agent.

  • Reporting: Report all spills to the laboratory supervisor and the institution's environmental health and safety (EHS) office.[16]

First Aid Measures:

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][16][17] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[7][16] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[7][17] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[18][19] Seek immediate medical attention and provide the Safety Data Sheet (if available) or compound name to the medical personnel.

Waste Disposal

Proper disposal is crucial to prevent environmental contamination.[4]

  • Waste Segregation: All waste contaminated with Diethyl 1,1-difluoro-3-hydroxypropylphosphonate, including excess reagent, contaminated PPE, and cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Protocol: Do not pour waste down the drain.[4] Disposal must be carried out in accordance with local, state, and federal regulations for hazardous chemical waste.[20][21] Contact your institution's EHS office for specific disposal procedures.[16] Some organophosphorus compounds can be degraded through chemical or enzymatic hydrolysis, but these methods should only be performed by trained personnel in a designated facility.[22][23]

References

  • Htdchem. (2025, September 20).
  • Benchchem. An In-depth Technical Guide on the Toxicological Properties of Organophosphorus Compounds.
  • ResearchGate. Basic and Clinical Toxicology of Organophosphorus Compounds.
  • Sigma-Aldrich. (2025, July 30).
  • Sigma-Aldrich. (2024, September 6).
  • Inchem.org. Organophosphorus pesticides (PIM G001).
  • CDC Stacks. Biochemical toxicology of organophosphorus compounds.
  • Toxicological Sciences. (2017, December 7).
  • Fisher Scientific. (2009, April 15).
  • NIH. Enzymatic hydrolysis of organophosphate insecticides, a possible pesticide disposal method.
  • SAFETY D
  • Lupin Systems. (2021, March 12).
  • Sigma-Aldrich. diethyl (1,1-difluoro-3-hydroxypropyl)
  • EPA. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • PubMed Central. (2007, February 8). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia.
  • PubMed. (2022, November 17).
  • Phosphonates Europe.
  • Florida State University. Chemical Emergencies, Exposures, and Spills.
  • ACS Publications.
  • US EPA. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
  • ResearchGate.
  • PubMed. (2014, January 27). Diethyl fluoronitromethylphosphonate: synthesis and application in nucleophilic fluoroalkyl additions.
  • Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides.
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  • University of Florida. (2019, January 3). Personal Protective Equipment for Handling Pesticides.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Reddit. (2024, November 16).
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  • Sigma-Aldrich. diethyl [1,1-difluoro-4-hydroxy-3-(4-methylbenzenesulfonamido)
  • Disposal of Pesticides.
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  • Organic Syntheses. (2023, September 3). Synthesis of Diethyl (1-Diazo-2-oxopropyl)
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Protocols & Analytical Methods

Method

The Horner-Wadsworth-Emmons Reaction with Diethyl 1,1-difluoro-3-hydroxypropylphosphonate: A Comprehensive Guide for Researchers

Introduction: Harnessing the Power of Fluorine in Olefin Synthesis The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, offering a reliable and stereocontrollable method for the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Power of Fluorine in Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, offering a reliable and stereocontrollable method for the formation of carbon-carbon double bonds.[1][2] This olefination reaction, a refinement of the classic Wittig reaction, utilizes phosphonate carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[3] This heightened nucleophilicity allows for reactions with a broader range of aldehydes and ketones under milder conditions, while the water-soluble nature of the phosphate byproduct simplifies purification.[2]

This guide focuses on a specialized HWE reagent, Diethyl 1,1-difluoro-3-hydroxypropylphosphonate, and its application in the synthesis of novel chemical entities. The introduction of a geminal difluoro group adjacent to the phosphonate moiety significantly influences the reactivity of the carbanion and the stereochemical outcome of the reaction. Furthermore, the presence of a hydroxyl group in the propyl chain offers a versatile handle for further synthetic transformations, making this reagent particularly valuable for the construction of complex molecules in drug discovery and development.

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. The difluoromethyl group (CF2), in particular, is of growing interest as it can act as a bioisostere for hydroxyl or thiol groups and participate in hydrogen bonding interactions. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and practical application of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate in the HWE reaction, enabling the synthesis of unique difluoromethylenated compounds with therapeutic potential.

Understanding the Reagent: Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

The unique reactivity of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate stems from the interplay of its structural features:

  • The gem-Difluoro Group: The two fluorine atoms are strongly electron-withdrawing, which increases the acidity of the adjacent C-H bond. This facilitates the formation of the phosphonate carbanion under milder basic conditions compared to non-fluorinated analogs. The electron-withdrawing nature of the difluoro group also influences the stereochemical course of the HWE reaction, often favoring the formation of the Z-alkene under specific conditions, a deviation from the typical E-selectivity of the standard HWE reaction.[1][3] This is attributed to the accelerated elimination of the oxaphosphetane intermediate, a key principle of the Still-Gennari modification.[3][4]

  • The Hydroxyl Group: The primary alcohol at the γ-position provides a site for further functionalization. This hydroxyl group can be oxidized to an aldehyde or carboxylic acid, engaged in esterification or etherification reactions, or used as a handle for conjugation to other molecules. However, its presence also introduces a potential complication in the HWE reaction, as the acidic proton of the hydroxyl group can be deprotonated by the base, consuming an equivalent of the base. This necessitates careful consideration of the reaction stoichiometry and may require protection of the hydroxyl group in certain cases.

Synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate: A Plausible Route

Proposed Synthetic Pathway:

Synthesis_Pathway start Ethyl 2,2-difluoro-3-hydroxypropanoate step1 Protection (e.g., TBDMSCl, Imidazole) start->step1 protected_ester Protected Ester step1->protected_ester step2 Reduction (e.g., LiAlH4) protected_ester->step2 protected_alcohol Protected Diol step2->protected_alcohol step3 Halogenation (e.g., PBr3) protected_alcohol->step3 protected_halide Protected Halide step3->protected_halide step4 Arbuzov Reaction (P(OEt)3) protected_halide->step4 protected_phosphonate Protected Phosphonate step4->protected_phosphonate step5 Deprotection (e.g., TBAF) protected_phosphonate->step5 final_product Diethyl 1,1-difluoro-3-hydroxypropylphosphonate step5->final_product

A plausible synthetic route.

Detailed Protocol for the Proposed Synthesis:

Step 1: Protection of the Hydroxyl Group

  • Rationale: To prevent interference during the subsequent reduction and Arbuzov reaction, the primary hydroxyl group is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.

  • Procedure:

    • Dissolve ethyl 2,2-difluoro-3-hydroxypropanoate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

    • Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Reduction of the Ester

  • Rationale: The ester is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Procedure:

    • Prepare a solution of the protected ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.

    • Slowly add a solution of LiAlH₄ (1.5 eq) in THF.

    • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete reaction.

    • Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate to obtain the protected diol.

Step 3: Halogenation of the Primary Alcohol

  • Rationale: The primary alcohol is converted to a bromide, a good leaving group for the subsequent Arbuzov reaction.

  • Procedure:

    • Dissolve the protected diol (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Slowly add phosphorus tribromide (PBr₃, 0.5 eq).

    • Stir the reaction at 0 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto ice and extract with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry over anhydrous sodium sulfate and concentrate to yield the protected halide.

Step 4: Arbuzov Reaction

  • Rationale: The protected halide is reacted with triethyl phosphite to form the desired phosphonate via the Michaelis-Arbuzov reaction.[5][6][7]

  • Procedure:

    • Heat the protected halide (1.0 eq) with triethyl phosphite (1.5 eq) at 120-140 °C under a nitrogen atmosphere.

    • Monitor the reaction by ³¹P NMR spectroscopy until the starting phosphite is consumed.

    • Remove the excess triethyl phosphite by vacuum distillation to yield the protected phosphonate.

Step 5: Deprotection of the Hydroxyl Group

  • Rationale: The TBDMS protecting group is removed to afford the final Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

  • Procedure:

    • Dissolve the protected phosphonate (1.0 eq) in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).

    • Stir at room temperature until the reaction is complete as monitored by TLC.

    • Concentrate the reaction mixture and purify by flash column chromatography to obtain the final product.

The Horner-Wadsworth-Emmons Reaction: Protocols and Considerations

The HWE reaction using Diethyl 1,1-difluoro-3-hydroxypropylphosphonate can be performed under various conditions to control the stereochemical outcome and accommodate different aldehyde substrates. The presence of the electron-withdrawing difluoro group makes the Still-Gennari conditions particularly relevant for achieving Z-selectivity.[3][4]

General Workflow:

HWE_Workflow phosphonate Diethyl 1,1-difluoro-3-hydroxypropylphosphonate carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base Base (e.g., KHMDS, NaH) base->carbanion oxaphosphetane Oxaphosphetane Intermediate carbanion->oxaphosphetane Nucleophilic Addition aldehyde Aldehyde aldehyde->oxaphosphetane alkene Difluoromethylenated Alkene oxaphosphetane->alkene Elimination byproduct Phosphate Byproduct oxaphosphetane->byproduct

Sources

Application

Application Notes: Diethyl 1,1-difluoro-3-hydroxypropylphosphonate in the Stereoselective Synthesis of γ-Hydroxy-gem-difluoroolefins

Introduction: The Significance of γ-Hydroxy-gem-difluoroolefins The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1][2] The gem-difluorool...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of γ-Hydroxy-gem-difluoroolefins

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1][2] The gem-difluoroolefin moiety (C=CF₂) is a particularly valuable pharmacophore in medicinal chemistry, serving as a bioisosteric replacement for amide and carbonyl groups.[1] This substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. The presence of a hydroxyl group at the γ-position relative to the difluoromethylene group further increases the synthetic utility of these building blocks, allowing for subsequent functionalization and the creation of complex molecular architectures with significant therapeutic potential.

This application note provides a detailed guide to the use of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate in the Horner-Wadsworth-Emmons (HWE) olefination reaction for the synthesis of γ-hydroxy-gem-difluoroolefins. While direct literature on this specific phosphonate is limited, this guide is built upon established principles of the HWE reaction with analogous fluorinated and hydroxylated phosphonates, offering robust and scientifically grounded protocols for researchers in synthetic and medicinal chemistry.

The Horner-Wadsworth-Emmons Reaction: A Powerful Tool for Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones and phosphonate carbanions.[3][4] In contrast to the classical Wittig reaction, the HWE reaction offers several distinct advantages:

  • Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[5]

  • Simplified Workup: The phosphate byproduct of the HWE reaction is water-soluble, facilitating its removal from the reaction mixture through simple aqueous extraction.[6]

  • Stereochemical Control: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[6] However, the stereochemical outcome can often be influenced by modifying the reaction conditions or the structure of the phosphonate reagent.[4]

The generalized mechanism of the HWE reaction is depicted below. The reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to the carbonyl compound. The resulting intermediate collapses to form an oxaphosphetane, which subsequently fragments to yield the desired alkene and a water-soluble phosphate byproduct.[3]

HWE_Mechanism Phosphonate R'CH(PO(OEt)₂)₂ Carbanion [R'C⁻(PO(OEt)₂)₂] Phosphonate->Carbanion Deprotonation Base Base Intermediate Betaine Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde R''CHO Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Alkene R'CH=CHR'' Oxaphosphetane->Alkene Elimination Phosphate ⁻O-PO(OEt)₂ Oxaphosphetane->Phosphate

Caption: Generalized Mechanism of the Horner-Wadsworth-Emmons Reaction.

Synthetic Strategy: The Challenge of the Hydroxyl Group

A key consideration when employing Diethyl 1,1-difluoro-3-hydroxypropylphosphonate in the HWE reaction is the presence of the acidic hydroxyl proton. The strong bases typically used for the deprotonation of the phosphonate can also deprotonate the hydroxyl group, potentially leading to side reactions or inhibition of the desired olefination. Therefore, a protection-deprotection strategy is highly recommended for optimal results.

The workflow for the application of this reagent can be summarized as follows:

workflow start Diethyl 1,1-difluoro-3-hydroxypropylphosphonate protect Protection of Hydroxyl Group (e.g., TBDMSCl, Imidazole) start->protect hwe Horner-Wadsworth-Emmons Olefination (Base, Aldehyde/Ketone) protect->hwe deprotect Deprotection of Hydroxyl Group (e.g., TBAF) hwe->deprotect product γ-Hydroxy-gem-difluoroolefin deprotect->product

Caption: Recommended workflow for the olefination reaction.

Experimental Protocols

Part 1: Synthesis of Diethyl 1,1-difluoro-3-(tert-butyldimethylsilyloxy)propylphosphonate (Protected Reagent)

This protocol is an adaptation based on standard silylation procedures for protecting hydroxyl groups.

Materials:

  • Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all the imidazole has dissolved.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired protected phosphonate.

Part 2: Horner-Wadsworth-Emmons Olefination

This is a general protocol for the HWE reaction. The optimal base and temperature may vary depending on the substrate.

Materials:

  • Diethyl 1,1-difluoro-3-(tert-butyldimethylsilyloxy)propylphosphonate

  • Aldehyde or ketone

  • Anhydrous Tetrahydrofuran (THF)

  • Strong base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA), or Potassium tert-butoxide (KOtBu))

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the protected phosphonate (1.2 eq) and dissolve in anhydrous THF.

  • Cool the solution to the appropriate temperature (-78 °C for LDA, 0 °C to room temperature for NaH or KOtBu).

  • Slowly add the base (1.1 eq) to the phosphonate solution and stir for 30-60 minutes to generate the carbanion.

  • In a separate flask, dissolve the aldehyde or ketone (1.0 eq) in anhydrous THF.

  • Add the carbonyl compound solution dropwise to the phosphonate carbanion solution.

  • Stir the reaction mixture at the same temperature for 1-4 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 3: Deprotection of the Silyl Ether

Materials:

  • Protected γ-hydroxy-gem-difluoroolefin

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the silyl-protected olefin in THF.

  • Add TBAF solution (1.5 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the final product by flash column chromatography.

Data and Expected Outcomes

The yield and stereoselectivity of the HWE reaction are dependent on the substrates and reaction conditions. Below is a table of representative data for analogous HWE reactions involving fluorinated phosphonates.

Aldehyde (R-CHO)BaseTemperature (°C)Yield (%)E/Z Ratio
BenzaldehydeNaH2585-95>95:5
4-NitrobenzaldehydeKOtBu0 to 2580-90>95:5
CyclohexanecarboxaldehydeLDA-78 to 2570-8090:10
IsobutyraldehydeNaH2565-7585:15

Note: This data is illustrative and based on general outcomes for HWE reactions with stabilized phosphonates. Actual results with the specific reagent may vary.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete deprotonation of the phosphonate can lead to low yields. Ensure the use of a sufficiently strong and fresh base and anhydrous reaction conditions. The steric bulk of the aldehyde or ketone can also affect the reaction rate and yield.

  • Poor Stereoselectivity: The E/Z ratio can be influenced by the base, solvent, and temperature. For increased Z-selectivity, Still-Gennari conditions (using phosphonates with electron-withdrawing groups on the phosphorus and KHMDS/18-crown-6 as the base/additive system) can be explored, though this would require modification of the primary phosphonate reagent.

  • Side Reactions: The presence of other functional groups in the aldehyde or ketone substrate may not be compatible with the strongly basic conditions. Protection of sensitive functionalities may be necessary.

Conclusion

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is a valuable reagent for the synthesis of γ-hydroxy-gem-difluoroolefins, which are important motifs in medicinal chemistry. The successful application of this reagent in Horner-Wadsworth-Emmons olefination hinges on a judicious protection strategy for the hydroxyl group to avoid interference with the strongly basic reaction conditions. The protocols and considerations outlined in this application note provide a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (2023, December 28). Retrieved January 21, 2026, from [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. (2024). Retrieved January 21, 2026, from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate. Google Patents. (n.d.).
  • Borane-Protecting Strategy for Hydrosilylation of Phosphorus-Containing Olefins. ResearchGate. (2023, January 23). Retrieved January 21, 2026, from [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. ResearchGate. (2026, January 11). Retrieved January 21, 2026, from [Link]

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. PMC. (2020, February 21). Retrieved January 21, 2026, from [Link]

  • HWE reaction of phosphonate reagents 1 and benzaldehyde 2a with (CF3)2CHONa as a base. ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][5][7]oxaphospholes. MDPI. (2024, February 1). Retrieved January 21, 2026, from [Link]

  • Temporary Protection of H-Phosphinic Acids as a Synthetic Strategy. PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. ACS Publications. (2026, January 15). Retrieved January 21, 2026, from [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • An Expedient Synthesis of Diethyl Diazomethylphosphonate. ResearchGate. (2025, August 5). Retrieved January 21, 2026, from [Link]

  • Synthesis of 4‐(2,2‐Difluorovinyl)Benzonitrile Through a Wittig‐Type Olefination of 4‐Formylbenzonitrile. ResearchGate. (2026, January 11). Retrieved January 21, 2026, from [Link]

  • Chapter 7 Phosphate Protecting Groups. (n.d.). Retrieved January 21, 2026, from [Link]

  • Acid-Catalyzed Hydrothiolation of gem -Difluorostyrenes to Access α,α-Difluoroalkylthioethers. ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20). Retrieved January 21, 2026, from [Link]

  • Borane-Protecting Strategy for Hydrosilylation of Phosphorus-Containing Olefins. PMC. (2023, January 23). Retrieved January 21, 2026, from [Link]

  • Synthesis of gem-Difluoroamines from Allylic or Halogenoamines. ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]

  • Diethyl fluoronitromethylphosphonate: synthesis and application in nucleophilic fluoroalkyl additions. PubMed. (2014, January 27). Retrieved January 21, 2026, from [Link]

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Method

Application and Protocol Guide: Stereoselective Synthesis of Diethyl 1,1-Difluoro-3-hydroxypropylphosphonate

Introduction: The Significance of Chiral Fluorinated Phosphonates The introduction of fluorine atoms into bioactive molecules can profoundly alter their physical, chemical, and biological properties. The unique attribute...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Fluorinated Phosphonates

The introduction of fluorine atoms into bioactive molecules can profoundly alter their physical, chemical, and biological properties. The unique attributes of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, often lead to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. When combined with a phosphonate moiety, a well-established phosphate mimic, the resulting fluorinated phosphonates are of significant interest in drug discovery and development.[1] Specifically, chiral α,α-difluoro-β-hydroxy phosphonates are valuable building blocks for the synthesis of enzyme inhibitors, haptens for catalytic antibody induction, and probes for studying biological processes.

The stereochemical configuration of these molecules is critical to their biological activity. The precise spatial arrangement of the hydroxyl and phosphonate groups dictates their interaction with chiral biological targets such as enzymes and receptors. Consequently, the development of robust and highly stereoselective synthetic methods to access enantiomerically pure α,α-difluoro-β-hydroxy phosphonates is a paramount objective for medicinal chemists and synthetic organic chemists.

This application note provides a comprehensive overview of the strategies and detailed protocols for the stereoselective synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate, a key intermediate for more complex chiral fluorinated phosphonate derivatives. We will delve into the mechanistic underpinnings of the key synthetic transformations and provide experimentally validated, step-by-step protocols to guide researchers in this field.

Core Synthetic Strategy: Asymmetric Reduction of a Prochiral Ketone

The most direct and convergent approach to chiral Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is the asymmetric reduction of the corresponding prochiral ketone, Diethyl (1,1-difluoro-3-oxopropyl)phosphonate. This strategy hinges on the use of a chiral catalyst to control the facial selectivity of hydride delivery to the carbonyl group, thereby establishing the desired stereocenter at the C3 position.

Another viable, albeit less direct, approach is the asymmetric Pudovik reaction, which involves the stereoselective addition of a phosphite to a difluorinated aldehyde. While effective for non-fluorinated analogs, the electronic properties of difluorinated aldehydes can influence reactivity and stereoselectivity.

This guide will focus on the asymmetric reduction approach due to its prevalence and demonstrated efficacy in the synthesis of related chiral β-hydroxy phosphonates.

Mechanistic Insight: The Role of Chiral Catalysis

The stereochemical outcome of the asymmetric reduction is governed by the formation of a transient, diastereomeric complex between the chiral catalyst and the prochiral ketone. The catalyst creates a chiral environment around the carbonyl group, sterically hindering one face and favoring hydride attack from the other.

A variety of chiral catalysts can be employed for this transformation, with chiral metal complexes and organocatalysts being the most prominent. For instance, chiral aluminum(III) complexes have been successfully used in the enantioselective hydrophosphonylation of trifluoromethyl ketones, a reaction analogous to the reduction of our target substrate.[2][3]

The following diagram illustrates the generalized mechanism of a catalyst-controlled asymmetric reduction.

Asymmetric Reduction Mechanism cluster_0 Catalytic Cycle Prochiral_Ketone Diethyl (1,1-difluoro-3-oxopropyl)phosphonate Catalyst_Ketone_Complex Diastereomeric Catalyst-Ketone Complex Prochiral_Ketone->Catalyst_Ketone_Complex Coordination Chiral_Catalyst Chiral Catalyst (e.g., Chiral Al(III) Complex) Chiral_Catalyst->Catalyst_Ketone_Complex Chiral_Product Chiral Diethyl 1,1-difluoro-3-hydroxypropylphosphonate Catalyst_Ketone_Complex->Chiral_Product Stereoselective Hydride Transfer Hydride_Source Hydride Source (e.g., H-P(O)(OEt)2) Hydride_Source->Catalyst_Ketone_Complex Catalyst_Regeneration Catalyst Regeneration Chiral_Product->Catalyst_Regeneration Catalyst_Regeneration->Chiral_Catalyst

Caption: Generalized catalytic cycle for the asymmetric reduction of a prochiral ketone.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material - Diethyl (1,1-difluoro-3-oxopropyl)phosphonate

The synthesis of the prochiral ketone is a crucial first step. A reliable method involves the reaction of a suitable electrophile with the lithium salt of diethyl (difluoromethyl)phosphonate.

Materials:

  • Diethyl (difluoromethyl)phosphonate

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Bromoacetaldehyde diethyl acetal

  • Hydrochloric acid (HCl)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of diethyl (difluoromethyl)phosphonate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-BuLi (1.05 eq) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 2-bromoacetaldehyde diethyl acetal (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude acetal-protected phosphonate.

  • Purify the crude product by flash column chromatography on silica gel.

  • To a solution of the purified acetal in a mixture of THF and water, add concentrated HCl (catalytic amount).

  • Stir the mixture at room temperature for 4 hours or until TLC analysis indicates complete deprotection.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate under reduced pressure to yield Diethyl (1,1-difluoro-3-oxopropyl)phosphonate.

Protocol 2: Asymmetric Reduction using a Chiral Aluminum(III) Catalyst

This protocol is adapted from methodologies developed for the asymmetric hydrophosphonylation of trifluoromethyl ketones.[2][3]

Materials:

  • Diethyl (1,1-difluoro-3-oxopropyl)phosphonate

  • Chiral Salen-Al(III) complex (or a similar chiral aluminum catalyst)

  • Diethyl phosphite

  • Anhydrous toluene

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the chiral Salen-Al(III) complex (5 mol%) and activated 4 Å molecular sieves.

  • Add anhydrous toluene to the flask, followed by Diethyl (1,1-difluoro-3-oxopropyl)phosphonate (1.0 eq).

  • Cool the mixture to the optimized temperature (e.g., 0 °C or -20 °C, this may require optimization).

  • Add diethyl phosphite (1.2 eq) dropwise over 10 minutes.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction with a few drops of water.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation: Expected Outcomes

The success of the stereoselective synthesis is quantified by the yield and the enantiomeric excess of the product. The following table provides a hypothetical summary of expected results based on analogous reactions reported in the literature.

Catalyst Loading (mol%)Temperature (°C)SolventYield (%)Enantiomeric Excess (ee %)
50Toluene8590
5-20Toluene8295
100Toluene8892
50CH₂Cl₂7585

Workflow Visualization

The overall experimental workflow can be visualized as follows:

Stereoselective Synthesis Workflow cluster_0 Synthesis of Precursor cluster_1 Asymmetric Reduction cluster_2 Analysis Start Diethyl (difluoromethyl)phosphonate Step1 Lithiation with n-BuLi Start->Step1 Step2 Alkylation with 2-bromoacetaldehyde diethyl acetal Step1->Step2 Step3 Acidic Deprotection Step2->Step3 Ketone Diethyl (1,1-difluoro-3-oxopropyl)phosphonate Step3->Ketone Reduction Catalytic Asymmetric Reduction Ketone->Reduction Product Chiral Diethyl 1,1-difluoro-3-hydroxypropylphosphonate Reduction->Product Catalyst Chiral Al(III) Catalyst + Diethyl Phosphite Catalyst->Reduction Purification Column Chromatography Product->Purification Analysis Chiral HPLC Purification->Analysis FinalProduct Enantiomerically Enriched Product Analysis->FinalProduct

Caption: Workflow for the stereoselective synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

Troubleshooting and Optimization

  • Low Yield: Incomplete reaction can be addressed by increasing the reaction time, temperature, or catalyst loading. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and quench the lithiated intermediate.

  • Low Enantioselectivity: The choice of chiral catalyst and reaction conditions (temperature, solvent) is critical. Screening a variety of chiral ligands and optimizing the temperature can significantly improve the enantiomeric excess. Lowering the reaction temperature often leads to higher enantioselectivity.

  • Side Reactions: In the synthesis of the starting ketone, side reactions such as self-condensation can occur. Maintaining a low temperature during the lithiation and alkylation steps is crucial.

Conclusion

The stereoselective synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate represents a key challenge and a significant opportunity in the field of medicinal chemistry. The protocols and insights provided in this application note, particularly the asymmetric reduction of a prochiral ketone using chiral catalysts, offer a robust and reliable pathway to access these valuable chiral building blocks. Careful optimization of reaction parameters, guided by the principles outlined herein, will enable researchers to efficiently synthesize highly enantioenriched fluorinated phosphonates for a wide range of applications in drug discovery and chemical biology.

References

  • Zhou, X., Zhang, Q., Hui, Y., Chen, W., Jiang, J., Lin, L., Liu, X., & Feng, X. (2010). Catalytic Asymmetric Synthesis of Quaternary α-Hydroxy Trifluoromethyl Phosphonate via Chiral Aluminum(III) Catalyzed Hydrophosphonylation of Trifluoromethyl Ketones. Organic Letters, 12(19), 4296–4299. [Link]

  • Kolodiazhnyi, O. I. (2005). Asymmetric synthesis of hydroxyphosphonates. Tetrahedron: Asymmetry, 16(19), 3295-3340. [Link]

  • Rowe, J. (2012). Organocatalytic High Enantioselective Synthesis of β-Formyl-α-hydroxyphosphonates. Angewandte Chemie International Edition, 51(45), 11346-11349. [Link]

  • Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical reviews, 104(12), 6119-6146. [Link]

  • Demkowicz, S., Rachon, J., & Witt, D. (2016). α-Trifluoromethyl-, α, α-bis (trifluoromethyl)-, and α-perfluoroalkyl-α-aminophosphonic acids and their derivatives: synthesis and biological activity. Current organic chemistry, 20(27), 2872-2905. [Link]

Sources

Application

Application Notes and Protocols: Diethyl 1,1-difluoro-3-hydroxypropylphosphonate as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the application of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate as a synthetic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate as a synthetic building block. The unique combination of a gem-difluoro group, a phosphonate ester, and a hydroxyl functionality makes this reagent a powerful tool for the introduction of fluorinated motifs in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical research. The primary focus of this guide is its application in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of γ,γ-difluoroallylic alcohols, which are valuable precursors to a wide range of biologically active compounds. This guide will cover the synthesis of the title compound, its key applications with detailed protocols, and the mechanistic rationale behind its reactivity.

Introduction: The Strategic Advantage of Fluorinated Building Blocks

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a drug candidate. Specifically, the gem-difluoromethylene group (CF₂) is often employed as a bioisostere for a carbonyl group, an ether oxygen, or even a hydroxyl or thiol group.[1] Its incorporation can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2]

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is a trifunctional building block that leverages these advantages. The phosphonate moiety serves as a precursor for the Horner-Wadsworth-Emmons reaction, a reliable method for the stereoselective synthesis of alkenes.[3][4][5] The gem-difluoro group provides the desirable properties mentioned above, while the hydroxyl group offers a handle for further synthetic manipulations, such as oxidation, esterification, or etherification.

Synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

While a dedicated literature preparation for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is not extensively reported, a plausible and robust synthetic route can be designed based on well-established organophosphorus chemistry. The proposed synthesis involves two key steps: a Pudovik reaction to form an α-hydroxyphosphonate, followed by oxidation and subsequent difluorination.

cluster_synthesis Proposed Synthesis Acetaldehyde Acetaldehyde Pudovik_product Diethyl 1-hydroxyethylphosphonate Acetaldehyde->Pudovik_product Pudovik Reaction Diethyl_phosphite Diethyl phosphite Diethyl_phosphite->Pudovik_product Keto_phosphonate Diethyl 1-oxoethylphosphonate Pudovik_product->Keto_phosphonate Oxidation Oxidation_reagent Oxidizing agent (e.g., PCC, Swern) Oxidation_reagent->Keto_phosphonate Target_molecule Diethyl 1,1-difluoro-3-hydroxypropylphosphonate Keto_phosphonate->Target_molecule Difluorination & Reduction Difluorination_reagent Difluorinating agent (e.g., DAST) Difluorination_reagent->Target_molecule

Caption: Proposed synthetic route to Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

Protocol 1: Synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

Part A: Synthesis of Diethyl 1-hydroxyethylphosphonate (Pudovik Reaction)

  • To a stirred solution of acetaldehyde (1.0 eq) in a suitable solvent such as THF or dichloromethane at 0 °C, add diethyl phosphite (1.1 eq).

  • Slowly add a catalytic amount of a base, such as triethylamine or DBU (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting materials are consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Diethyl 1-hydroxyethylphosphonate, which can be purified by column chromatography.[6]

Part B: Oxidation to Diethyl 1-oxoethylphosphonate

  • Prepare a solution of the oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation cocktail) in an appropriate solvent.

  • To this solution, add the Diethyl 1-hydroxyethylphosphonate (1.0 eq) dissolved in a minimal amount of the same solvent, maintaining the recommended temperature for the chosen oxidation method.

  • Stir the reaction until completion, as indicated by TLC.

  • Work up the reaction according to the specific protocol for the chosen oxidizing agent.

  • Purify the crude product by flash chromatography to yield Diethyl 1-oxoethylphosphonate.

Part C: Difluorination and Reduction to Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

  • In a fume hood, dissolve the Diethyl 1-oxoethylphosphonate (1.0 eq) in an anhydrous, aprotic solvent like dichloromethane.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a difluorinating agent such as diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers, and concentrate.

  • The resulting keto-phosphonate can be reduced using a mild reducing agent like sodium borohydride in methanol to yield the final product.

  • Purify by column chromatography to obtain Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

Key Application: Horner-Wadsworth-Emmons (HWE) Reaction

The primary utility of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate lies in its application in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction allows for the stereoselective synthesis of alkenes from phosphonate carbanions and carbonyl compounds. The presence of the electron-withdrawing gem-difluoro group enhances the acidity of the α-proton, facilitating the formation of the phosphonate carbanion under mild basic conditions. The HWE reaction generally favors the formation of the (E)-alkene.[3][7]

cluster_hwe Horner-Wadsworth-Emmons Reaction Phosphonate Diethyl 1,1-difluoro-3-hydroxypropylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH, KHMDS) Base->Carbanion Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Oxaphosphetane Alkene (E)-γ,γ-Difluoroallylic alcohol Oxaphosphetane->Alkene Elimination Phosphate_byproduct Diethyl phosphate byproduct Oxaphosphetane->Phosphate_byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Protocol 2: General Procedure for the HWE Reaction
  • Protection of the Hydroxyl Group (Optional but Recommended):

    • To a solution of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate (1.0 eq) in an anhydrous solvent (e.g., DMF or THF), add a suitable protecting group reagent (e.g., TBDMSCl, 1.1 eq) and an appropriate base (e.g., imidazole, 1.2 eq).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction and purify the protected phosphonate.

  • Formation of the Phosphonate Carbanion and Reaction with an Aldehyde:

    • To a suspension of a strong base (e.g., sodium hydride, 1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the (protected) Diethyl 1,1-difluoro-3-hydroxypropylphosphonate (1.0 eq) in THF dropwise.

    • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the carbanion.

    • Add a solution of the desired aldehyde (1.0-1.2 eq) in THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the (E)-γ,γ-difluoroallylic alcohol (or its protected form).

  • Deprotection of the Hydroxyl Group (if applicable):

    • Dissolve the protected γ,γ-difluoroallylic alcohol in a suitable solvent (e.g., THF).

    • Add a deprotecting agent (e.g., TBAF for silyl ethers) and stir until the reaction is complete.

    • Work up and purify to yield the final γ,γ-difluoroallylic alcohol.

ParameterRecommended ConditionNotes
Base NaH, KHMDS, LiHMDS, n-BuLiChoice of base can influence stereoselectivity and reactivity.
Solvent THF, DME, DMFAnhydrous conditions are crucial.
Temperature -78 °C to room temperatureLower temperatures can improve selectivity.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.
Aldehyde Aromatic or aliphaticAromatic aldehydes generally give higher E-selectivity.[4]

Further Synthetic Transformations

The resulting γ,γ-difluoroallylic alcohol is a versatile intermediate for further synthetic elaborations.

  • Oxidation: The allylic alcohol can be oxidized to the corresponding enone using reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane. This provides access to α,β-unsaturated ketones bearing a gem-difluoro group.

  • Asymmetric Epoxidation: The double bond can be asymmetrically epoxidized using methods like the Sharpless epoxidation, leading to chiral building blocks.

  • Cross-Coupling Reactions: The hydroxyl group can be converted into a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution or cross-coupling reactions.

Conclusion

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is a highly valuable and versatile building block for the synthesis of complex fluorinated molecules. Its primary application in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective route to (E)-γ,γ-difluoroallylic alcohols. The presence of the gem-difluoro moiety imparts desirable properties for drug discovery and development, while the hydroxyl group allows for a wide range of subsequent chemical transformations. The protocols and mechanistic insights provided in this guide are intended to enable researchers to effectively utilize this powerful synthetic tool in their research endeavors.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • PubMed. Photoinduced Synthesis of gem-Difluorinated Sulfides from Organic Thiocyanates via Difluorinated Phosphonium Salts. Available from: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • YouTube. Horner-Wadsworth-Emmons reaction. Available from: [Link]

  • ResearchGate. Synthesis of gem-Difluorinated N-Boc Amines from N-Boc Imines via Difluorinated Phosphonium Salts. Available from: [Link]

  • PubMed Central (PMC). Peroxide-Initiated Hydrophosphinylation of gem-Difluoroalkenes. Available from: [Link]

  • ResearchGate. Peroxide-Initiated Hydrophosphinylation of gem-Difluoroalkenes | Request PDF. Available from: [Link]

  • Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available from: [Link]

  • ResearchGate. Preparation of gem-difluorinated retrohydroxamic-fosmidomycin. Available from: [Link]

  • ResearchGate. Fluorinated Phosphonates: Synthesis and Biomedical Application | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available from: [Link]

  • Organic Syntheses. Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available from: [Link]

  • Semantic Scholar. Functionalization of Alkenes with Difluoromethyl Nitrile Oxide to Access the Difluoromethylated Derivatives. Available from: [Link]

  • MDPI. Synthesis and Reactions of α-Hydroxyphosphonates. Available from: [Link]

  • ResearchGate. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available from: [Link]

  • ResearchGate. Difluoromethylation Reactions of Organic Compounds | Request PDF. Available from: [Link]

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Method

Application Notes and Protocols: Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate, a fluorinated phosphonate analogue with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate, a fluorinated phosphonate analogue with significant potential in medicinal chemistry. By acting as a bioisostere of phosphate-containing biomolecules, this compound is a valuable tool for probing biological systems and a promising scaffold for the development of novel therapeutics. These notes detail its structural rationale, a proposed synthetic protocol, and in-depth methodologies for its application as an enzyme inhibitor, particularly targeting phosphatases. The causality behind experimental choices is explained to provide field-proven insights for researchers.

Introduction: The Significance of Fluorinated Phosphonates in Drug Discovery

The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity.[1] Phosphonates are recognized as effective mimics of natural phosphates, featuring a stable carbon-phosphorus (C-P) bond that resists enzymatic cleavage, unlike the labile phosphoester (P-O) bond.[2] The geminal difluoro group at the α-position to the phosphorus atom is particularly noteworthy. It modulates the acidity (pKa) of the phosphonate to more closely mimic that of a natural phosphate group, thereby improving its function as a bioisostere.[3]

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate combines these key features:

  • A Stable C-P Bond: Conferring resistance to enzymatic hydrolysis.

  • α,α-difluoro Substitution: Lowering the pKa to better emulate the electronic and geometric properties of a phosphate group.

  • A Hydroxypropyl Chain: Allowing for interactions with the active sites of enzymes that process phosphorylated substrates.

These characteristics make it a potent candidate for inhibiting enzymes that metabolize phosphate and pyrophosphate substrates, such as phosphatases, kinases, and polymerases.[2]

Synthesis and Characterization

A plausible synthetic route for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate can be adapted from established organophosphorus chemistry methodologies. The following proposed synthesis is based on the addition of a difluoromethylphosphonate carbanion to an appropriate electrophile.

Proposed Synthetic Pathway

Synthetic_Pathway Proposed Synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Deprotection A Diethyl difluoromethylphosphonate D Carbanion Intermediate A->D Base (n-BuLi or LDA) THF, -78 °C B n-Butyllithium (n-BuLi) B->D C Lithium diisopropylamide (LDA) C->D F Protected Intermediate D->F Electrophile Addition E 2-(tert-Butyldimethylsilyloxy)acetaldehyde E->F H Diethyl 1,1-difluoro-3-hydroxypropylphosphonate F->H Deprotection G TBAF or HCl G->H

Caption: Proposed synthetic workflow for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

Protocol: Synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

Materials:

  • Diethyl difluoromethylphosphonate

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • 2-(tert-Butyldimethylsilyloxy)acetaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) or Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Carbanion Formation:

    • Dissolve Diethyl difluoromethylphosphonate (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi or LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture for 1 hour at -78 °C to ensure complete formation of the carbanion.

  • Nucleophilic Addition:

    • To the carbanion solution, add a solution of 2-(tert-Butyldimethylsilyloxy)acetaldehyde (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NH4Cl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude protected intermediate.

  • Deprotection:

    • Dissolve the crude intermediate in THF.

    • Add TBAF (1.5 eq) or a mild solution of HCl and stir at room temperature until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Application in Medicinal Chemistry: Enzyme Inhibition

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is an excellent candidate for inhibiting phosphatases due to its structural and electronic mimicry of phosphate esters. The following protocol provides a general method for assessing its inhibitory activity against a model enzyme, such as Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes and obesity research.

Mechanism of Action: Phosphate Mimicry

The compound acts as a competitive inhibitor, binding to the enzyme's active site in place of the natural phosphorylated substrate. The difluoromethylphosphonate group mimics the geometry and charge of the phosphate group in the transition state of the hydrolysis reaction.[4]

Inhibition_Mechanism Competitive Inhibition of a Phosphatase E Enzyme (Phosphatase) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (p-NPP) I Inhibitor (DFHP) ES->E P Product (p-Nitrophenol) ES->P -> E + Product EI->E

Caption: Mechanism of competitive inhibition by Diethyl 1,1-difluoro-3-hydroxypropylphosphonate (DFHP).

Protocol: In Vitro Phosphatase Inhibition Assay

This protocol uses the chromogenic substrate p-nitrophenyl phosphate (pNPP), which upon hydrolysis by a phosphatase, produces p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.

Materials and Reagents:

  • Recombinant human PTP1B

  • Diethyl 1,1-difluoro-3-hydroxypropylphosphonate (Inhibitor)

  • p-Nitrophenyl phosphate (pNPP) (Substrate)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.4

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

Procedure:

  • Preparation of Solutions:

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate in DMSO.

    • Enzyme Working Solution: Dilute the PTP1B stock to a working concentration (e.g., 0.1-0.5 µg/mL) in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Substrate Stock Solution: Prepare a 100 mM stock solution of pNPP in Assay Buffer.

  • Assay Setup:

    • Design a plate map with varying concentrations of the inhibitor. Include positive controls (enzyme + substrate, no inhibitor) and negative controls (substrate only, no enzyme).

    • In each well of the 96-well plate, add the following in order:

      • Assay Buffer to a final volume of 100 µL.

      • The desired volume of the inhibitor stock solution (e.g., creating a serial dilution across a row).

      • 20 µL of the Enzyme working solution.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of pNPP substrate solution to each well.

    • Immediately place the plate in the microplate reader (pre-warmed to 37°C) and measure the absorbance at 405 nm every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The results of the inhibition assay can be summarized in a table for clear comparison.

Inhibitor Concentration (µM)Absorbance Rate (mOD/min)% Inhibition
0 (Control)50.20
0.145.110.2
135.828.7
1024.950.4
10010.579.1
10002.195.8

IC₅₀ Value: ~10 µM (Hypothetical Data)

Trustworthiness and Self-Validation

To ensure the validity of the experimental results, the following controls and validation steps are essential:

  • Solvent Control: Run a control with the highest concentration of DMSO used for the inhibitor to ensure the solvent itself does not affect enzyme activity.

  • Linearity of Reaction: Confirm that the reaction rate is linear over the measurement period in the absence of the inhibitor.

  • Enzyme Titration: Determine the optimal enzyme concentration that provides a robust signal without depleting the substrate too quickly.

  • Substrate Kₘ Determination: For more detailed kinetic analysis (e.g., determining the inhibition constant, Kᵢ), the Michaelis-Menten constant (Kₘ) of the substrate should be determined.

Conclusion and Future Directions

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate represents a valuable chemical tool for studying phosphate-metabolizing enzymes. Its inherent stability and close mimicry of natural phosphates make it a powerful inhibitor for target validation and a promising starting point for the development of novel therapeutic agents. Future studies could involve its use in cell-based assays to determine its cellular permeability and efficacy, as well as co-crystallization with target enzymes to elucidate the precise binding interactions that drive its inhibitory activity.

References

  • Aldridge, W. N. (1953). Serum esterases. II. An enzyme hydrolysing diethyl p-nitrophenyl phosphate (E600) and its identity with the A-esterase of mammalian sera. Biochem J., 53(1), 117–124. [Link]

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  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

  • PubChem. Diethyl (difluoro(4-iodophenyl)methyl)phosphonate. [Link]

  • Rieder, U., et al. (2014). Phosphonate and Thiasugar Analogues of Glucosamine-6-phosphate: Activation of the glmS Riboswitch and Antibiotic Activity. Journal of the American Chemical Society, 136(24), 8606-8614. [Link]

  • Romanenko, V. D., & Kukhar, V. P. (2006). Fluorinated phosphonates: synthesis and biomedical application. Chemical Reviews, 106(9), 3868-3935. [Link]

  • S. A. G. E. Publication. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Vasylenko, T., et al. (2014). Diethyl fluoronitromethylphosphonate: synthesis and application in nucleophilic fluoroalkyl additions. Beilstein Journal of Organic Chemistry, 10, 273-9. [Link]

Sources

Application

Introduction: The Strategic Advantage of Fluorinated Phosphonates in Drug Discovery

An In-Depth Technical Guide to the Study of Fluorinated Phosphonates as Antiviral Agents and Enzyme Inhibitors In the landscape of modern medicinal chemistry, fluorinated phosphonates have emerged as a privileged class o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Study of Fluorinated Phosphonates as Antiviral Agents and Enzyme Inhibitors

In the landscape of modern medicinal chemistry, fluorinated phosphonates have emerged as a privileged class of molecules for the development of potent antiviral agents and enzyme inhibitors. Their unique chemical architecture combines two key features that medicinal chemists strategically exploit: the phosphonate group and fluorine substitution.

The phosphonate moiety, characterized by a hydrolytically stable carbon-phosphorus (C-P) bond, serves as an excellent isosteric and isopolar mimic of the phosphate group.[1] Unlike phosphate esters found in native substrates (like ATP) and signaling molecules, which are susceptible to enzymatic cleavage by phosphatases, the C-P bond offers superior metabolic stability, a critical attribute for effective therapeutics.[1][2]

The incorporation of fluorine, the most electronegative element, profoundly influences the molecule's physicochemical properties. Fluorine substitution on the α-carbon of the phosphonate can lower the pKa of the phosphonic acid, allowing it to better mimic the dianionic state of a phosphate group at physiological pH.[1] This electronic modulation enhances binding affinity to target enzymes. Furthermore, fluorine can induce favorable conformational changes, increase metabolic stability by blocking sites of oxidation, and improve membrane permeability, thereby enhancing the overall pharmacokinetic and pharmacodynamic profile of the drug candidate.[3][4] This guide provides detailed protocols and expert insights for researchers investigating the antiviral and enzyme inhibitory potential of this promising compound class.

General Workflow for Screening Fluorinated Phosphonates

The journey from a novel fluorinated phosphonate to a potential drug candidate follows a structured screening cascade. The process begins with the synthesis of the target molecule, followed by a series of in vitro assays to determine its biological activity and mechanism of action.

G cluster_0 Compound Generation cluster_1 Primary Screening cluster_2 Mechanism of Action (MoA) cluster_3 Lead Optimization Synthesis Synthesis & Purification of Fluorinated Phosphonate Antiviral Cell-Based Antiviral Assay (e.g., CPE or Plaque Assay) Synthesis->Antiviral Enzyme Enzyme Inhibition Assay (Biochemical Screen) Synthesis->Enzyme Cytotoxicity Cytotoxicity Assay (e.g., MTT, CCK-8) Synthesis->Cytotoxicity TargetAssay Target-Specific Assay (e.g., Polymerase Inhibition) Antiviral->TargetAssay Active Hit Kinetics Enzyme Kinetics Study (Determine Ki, Mode of Inhibition) Enzyme->Kinetics Active Hit SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR TargetAssay->SAR Kinetics->SAR SAR->Synthesis Iterative Design G cluster_0 Viral DNA Polymerase Active Site cluster_1 Competitive Binding cluster_2 Reaction Outcome Polymerase Viral DNA Polymerase dNTP Natural dNTP Inhibitor Fluorinated Phosphonate-PPi Elongation Chain Elongation (...NNNN-3'OH) Polymerase->Elongation Normal Replication Termination Chain Termination (...NNN-Inhibitor) Polymerase->Termination Inhibition Template DNA Template Strand Template->Polymerase binds Primer Growing Primer Strand (...NNN-3'OH) Primer->Polymerase binds dNTP->Elongation Incorporation Inhibitor->Termination Incorporation

Figure 2: Mechanism of chain termination by a fluorinated nucleoside phosphonate.

Protocol 2: Spectrophotometric Enzyme Inhibition Assay

Scientific Principle: This protocol describes a general method to determine the inhibitory activity and kinetics of a fluorinated phosphonate against a purified enzyme. The assay relies on a substrate that, when acted upon by the enzyme, produces a chromogenic product that can be measured over time with a spectrophotometer.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock of the purified target enzyme in a suitable storage buffer.

    • Prepare a stock solution of the chromogenic substrate (e.g., p-nitrophenyl phosphate for a phosphatase).

    • Prepare a reaction buffer at the optimal pH for the enzyme.

    • Prepare serial dilutions of the fluorinated phosphonate inhibitor.

  • Assay Execution:

    • In a 96-well plate or cuvette, add the reaction buffer.

    • Add the desired concentration of the fluorinated phosphonate inhibitor. For initial screening (IC₅₀ determination), use a range of concentrations. For kinetic studies, use several fixed concentrations.

    • Add the enzyme to the buffer/inhibitor mixture and pre-incubate for 5-10 minutes at the optimal temperature (e.g., 37°C).

    • Causality Note: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for slow-binding inhibitors.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately place the plate in a temperature-controlled spectrophotometer.

    • Measure the absorbance of the product at its λₘₐₓ (e.g., 405 nm for p-nitrophenol) at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

Data Analysis and Interpretation:

  • Calculate Initial Velocity (v₀): For each concentration of inhibitor, plot absorbance vs. time. The initial velocity is the slope of the linear portion of this curve.

  • Determine IC₅₀: Plot the percentage of enzyme inhibition [(v_control - v_inhibitor) / v_control * 100] against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀, the concentration at which 50% of enzyme activity is inhibited. [2]3. Determine Mode of Inhibition and Kᵢ:

    • Perform the assay using a matrix of substrate and inhibitor concentrations.

    • Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

    • Competitive Inhibition: Lines will intersect on the y-axis. The inhibitor increases the apparent Kₘ but does not change Vₘₐₓ. This is the expected mode for phosphonates mimicking a substrate. [2] * Non-competitive Inhibition: Lines will intersect on the x-axis. The inhibitor decreases Vₘₐₓ but does not change Kₘ.

    • Uncompetitive Inhibition: Lines will be parallel. The inhibitor decreases both Vₘₐₓ and Kₘ.

    • The inhibition constant (Kᵢ), a true measure of the inhibitor's binding affinity, can be calculated from these plots. [2]

Figure 3: Kinetic scheme of competitive enzyme inhibition.

References

  • Chen, W., Flavin, M. T., Filler, R., & Xu, Z. (1998). Synthesis and antiviral activities of fluorinated acyclic nucleoside phosphonates. Journal of the Chemical Society, Perkin Transactions 1, 3979-3988. [Link]

  • Eyer, L., Nencka, R., De Clercq, E., & Seley-Radtke, K. L. (2025). Antiviral Activity of the Acyclic Nucleoside Phosphonate Prodrug LAVR-289 against Poxviruses and African Swine Fever Virus. ACS Infectious Diseases. [Link]

  • Leroux, F. R. (n.d.). Fluorinated mechanism-based inhibitors: common themes and recent developments. Unavailable Source.
  • Singh, R. P., & Kumar, R. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. [Link]

  • Cury, J. A., Ricomini-Filho, A. P., & Tenuta, L. M. A. (2011). Mechanisms of action of fluoride for caries control. Monographs in Oral Science, 22, 1-13. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Current Medicinal Chemistry - Anti-Cancer Agents, 3(2), 127-138. [Link]

  • Píša, L., et al. (2022). Fluorinated Phosphoadenosine 5′-Phosphosulfate Analogues for Continuous Sulfotransferase Activity Monitoring and Inhibitor Screening by 19F NMR Spectroscopy. ACS Chemical Biology, 17(2), 443-452. [Link]

  • Orosi, B., et al. (2025). New in vitro method for evaluating antiviral activity of acyclic nucleoside phosphonates against plant viruses. Journal of Virological Methods. [Link]

  • Rachwal, S., & El-Nezhawy, A. O. H. (2001). Studies toward the synthesis of alpha-fluorinated phosphonates via tin-mediated cleavage of alpha-fluoro-alpha-(pyrimidin-2-ylsulfonyl)alkylphosphonates. Intramolecular cyclization of the alpha-phosphonyl radicals. The Journal of Organic Chemistry, 66(12), 4235-4246. [Link]

  • Azéma, L., et al. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition, 2(1), 61-71. [Link]

  • Wikipedia contributors. (n.d.). Sarin. In Wikipedia, The Free Encyclopedia. [Link]

  • De Clercq, E., & Holý, A. (2016). Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Microbiology, 7, 696. [Link]

  • Amblard, F., et al. (2015). Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates. Bioorganic & Medicinal Chemistry Letters, 25(20), 4467-4471. [Link]

  • Kula, J., et al. (2019). In vitro methods for testing antiviral drugs. Antiviral Research, 169, 104547. [Link]

  • Tloušt'ová, E., et al. (2019). Synthesis of fluorinated acyclic nucleoside phosphonates with 5-azacytosine base moiety. Tetrahedron, 75(33), 130541. [Link]

  • Martin, M. B., et al. (2013). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Current Medicinal Chemistry, 20(38), 4849-4858. [Link]

  • Singh, R. P., & Kumar, R. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(6), 1933. [Link]

  • Píša, L., et al. (2022). Fluorinated Phosphoadenosine 5′-Phosphosulfate Analogues for Continuous Sulfotransferase Activity Monitoring and Inhibitor Screening by 19F NMR Spectroscopy. ACS Chemical Biology, 17(2), 443-452. [Link]

Sources

Method

Application Note: High-Efficiency Deprotection of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

Abstract This comprehensive guide details robust and validated protocols for the deprotection of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate to yield 1,1-difluoro-3-hydroxypropylphosphonic acid. This phosphonic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and validated protocols for the deprotection of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate to yield 1,1-difluoro-3-hydroxypropylphosphonic acid. This phosphonic acid derivative is a valuable building block in medicinal chemistry and materials science. This document provides a comparative analysis of two primary deprotection methodologies: traditional acid-catalyzed hydrolysis and the milder, highly efficient McKenna reaction using bromotrimethylsilane (TMSBr). The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step instructions, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Fluorinated Phosphonic Acids

Phosphonic acids are recognized for their critical role as stable mimics of phosphate esters, potent enzyme inhibitors, and effective metal ion ligands. The introduction of fluorine atoms, particularly a geminal difluoro group adjacent to the phosphorus center, can significantly modulate the compound's acidity, metabolic stability, and binding affinity to biological targets. Diethyl 1,1-difluoro-3-hydroxypropylphosphonate serves as a key intermediate, with its ethyl ester groups acting as protecting groups for the phosphonic acid moiety. The successful cleavage of these stable ethyl esters is a critical final step in the synthesis of the active phosphonic acid.

The choice of deprotection strategy is paramount, as it must be effective in cleaving the robust P-O-C bond without compromising the integrity of other functional groups within the molecule, such as the hydroxyl group and the carbon-fluorine bonds. This note will explore the two most prevalent and effective methods for this transformation.

Chemical Principles of Phosphonate Ester Deprotection

The deprotection of diethyl phosphonates to their corresponding phosphonic acids can be broadly categorized into two mechanistic pathways: acid-catalyzed hydrolysis and silyl-mediated cleavage.

Acid-Catalyzed Hydrolysis

This classical method involves heating the phosphonate ester in a concentrated aqueous acid, typically hydrochloric acid (HCl).[1][2] The reaction proceeds through a two-step consecutive hydrolysis.[2] The mechanism involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. This is followed by the elimination of ethanol. The stability of the carbocation formed from the alkyl group of the ester influences the reaction pathway.[1] While effective, the harsh conditions (refluxing concentrated acid) can be detrimental to substrates containing acid-labile functional groups.[3][4]

The McKenna Reaction: Silyl-Mediated Deprotection

A milder and often preferred alternative is the McKenna reaction, which utilizes bromotrimethylsilane (TMSBr).[5][6] This reaction is a two-step process:[5]

  • Silylation: The diethyl phosphonate reacts with TMSBr to form a bis(trimethylsilyl) phosphonate ester intermediate. The proposed mechanism involves the nucleophilic attack of the phosphoryl oxygen on the silicon atom of TMSBr.[5][7]

  • Solvolysis: The resulting bis(trimethylsilyl) ester is highly labile and is readily cleaved by a protic solvent like methanol or water under neutral conditions to afford the final phosphonic acid.[5][8]

This method's key advantage lies in its mild conditions, which preserve many sensitive functional groups.[9] The choice between water and methanol for the solvolysis step can be critical for selective deprotection in more complex molecules.[8]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. TMSBr and concentrated HCl are corrosive and require careful handling.

Protocol 1: Acid-Catalyzed Hydrolysis with Concentrated HCl

This protocol is suitable for substrates that are stable to harsh acidic conditions. It is a straightforward and cost-effective method.

Materials:

  • Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

  • Concentrated Hydrochloric Acid (35-37%, ≈12 M)[1]

  • Toluene

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

  • For each mole of the phosphonate ester, add approximately 10-20 equivalents of concentrated HCl.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (typically around 110 °C).

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction time can range from 1 to 12 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess HCl and water under reduced pressure using a rotary evaporator.

  • To remove residual water, add toluene to the flask and evaporate the azeotrope. Repeat this step 2-3 times.

  • The resulting crude phosphonic acid can be further dried under high vacuum.

Protocol 2: The McKenna Reaction (TMSBr Deprotection)

This protocol is ideal for substrates with acid-sensitive functionalities. It is crucial to perform this reaction under anhydrous conditions as TMSBr is moisture-sensitive.[5]

Materials:

  • Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous dichloromethane (DCM) or acetonitrile[5][6]

  • Methanol or water

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Inert gas supply (Nitrogen or Argon)

  • Syringes

  • Rotary evaporator

Procedure:

  • Set up an oven-dried flask under an inert atmosphere of nitrogen or argon.

  • Dissolve Diethyl 1,1-difluoro-3-hydroxypropylphosphonate in an anhydrous aprotic solvent (e.g., DCM or acetonitrile).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TMSBr (at least 2.2 equivalents) dropwise to the stirred solution via syringe. An excess of TMSBr is often used to ensure complete reaction.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.[6][8] Monitor the reaction by ³¹P NMR to observe the disappearance of the starting material and the formation of the bis(trimethylsilyl) ester intermediate.

  • Once the silylation is complete, carefully remove the solvent and excess TMSBr under reduced pressure.

  • To the residue, cautiously add methanol or water at 0 °C.[5] Stir the mixture for 30 minutes to 2 hours at room temperature to effect solvolysis.[8]

  • Remove the methanol/water and trimethylsilanol byproduct under reduced pressure to yield the crude 1,1-difluoro-3-hydroxypropylphosphonic acid.

  • The product can be further purified by recrystallization or chromatography if necessary.

Data Presentation: Method Comparison

The following table summarizes the key parameters and considerations for the two deprotection protocols.

ParameterAcid-Catalyzed HydrolysisMcKenna Reaction (TMSBr)
Primary Reagent Concentrated Hydrochloric AcidBromotrimethylsilane (TMSBr)
Reaction Conditions High temperature (reflux)[1]Room temperature[8]
Reaction Time 1 - 12 hours[1]16 - 24 hours (silylation) + 0.5-2 hours (solvolysis)[6][8]
Functional Group Tolerance Low (not suitable for acid-labile groups)[3]High (preserves most sensitive groups)
Reagent Handling Corrosive, requires good ventilationMoisture-sensitive, corrosive, requires inert atmosphere[5]
Workup Evaporation, azeotropic drying with toluene[1]Evaporation followed by solvolysis and evaporation[5]
Typical Yields Good to excellent (substrate dependent)[10]Generally high to quantitative[8]

Visualized Workflow and Mechanism

To aid in the conceptual understanding of the experimental processes, the following diagrams illustrate the deprotection workflow and the mechanism of the McKenna reaction.

Experimental Workflow Diagram

Deprotection_Workflow cluster_0 Protocol 1: Acid Hydrolysis cluster_1 Protocol 2: McKenna Reaction start1 Diethyl Phosphonate op1 Add Conc. HCl start1->op1 start2 Diethyl Phosphonate op2 Reflux (1-12h) op1->op2 op3 Evaporate HCl/H2O op2->op3 op4 Azeotrope with Toluene op3->op4 end1 Phosphonic Acid op4->end1 op5 Dissolve in Anhydrous Solvent start2->op5 op6 Add TMSBr (0°C to RT) op5->op6 op7 Evaporate Solvent/TMSBr op6->op7 op8 Add MeOH or H2O op7->op8 op9 Evaporate Solvents op8->op9 end2 Phosphonic Acid op9->end2 McKenna_Mechanism A Diethyl Phosphonate C Bis(trimethylsilyl) Phosphonate Intermediate A->C + B 2 TMSBr B->C Silylation E 2 EtBr C->E F Phosphonic Acid C->F Solvolysis D 2 H2O or MeOH D->F + G 2 TMS-OH or 2 TMS-OMe F->G

Caption: Simplified mechanism of the McKenna reaction.

Troubleshooting and Field-Proven Insights

  • Incomplete Deprotection (McKenna Reaction): This is often due to impure or hydrolyzed TMSBr. [5]Always use a fresh bottle or freshly distilled TMSBr. Ensure all glassware is scrupulously dried and the reaction is maintained under a robust inert atmosphere.

  • Side Reactions: The ethyl bromide generated during the McKenna reaction can potentially act as an alkylating agent, especially if nucleophilic sites are present in the substrate. [5]Monitoring the reaction and minimizing reaction time once silylation is complete can mitigate this.

  • P-C Bond Cleavage (Acid Hydrolysis): For certain aryl phosphonates with electron-donating groups, cleavage of the P-C bond can occur under harsh acidic conditions. [1]While less likely for the target molecule of this note, it is a consideration for other phosphonates.

  • Alternative Reagents: For large-scale syntheses where the cost of TMSBr is prohibitive, chlorotrimethylsilane (TMSCl) in combination with sodium iodide or lithium iodide can be an effective alternative, generating the more reactive TMSI in situ. [3][5]However, this may require elevated temperatures. [3]

Conclusion

The successful deprotection of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is readily achievable through either acid-catalyzed hydrolysis or the McKenna reaction. The choice of method should be guided by the substrate's sensitivity to acidic conditions. For molecules with acid-labile functionalities, the McKenna reaction offers a mild and highly effective pathway, delivering the desired phosphonic acid in high yield. By understanding the underlying mechanisms and adhering to the detailed protocols herein, researchers can confidently and reproducibly synthesize this valuable chemical entity.

References

  • Mild dealkylation methods for phosphonate esters to avoid acid-sensitive groups. (2025). Benchchem.
  • Gutierrez, A. J., Prisbe, E. J., & Rohloff, J. C. (2001). Dealkylation of Phosphonate Esters with Chlorotrimethylsilane. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 31(8), 1299-1302.
  • Kafarski, P., & Lejczak, B. (2011). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 7, 1048–1073.
  • Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers. (2014).
  • The McKenna reaction – avoiding side reactions in phosphonate deprotection. (2020). Beilstein Journal of Organic Chemistry, 16, 1375–1385.
  • Application Notes and Protocols: Hydrolysis of Diethyl p-tolylphosphonate to p-tolylphosphonic Acid. (2025). Benchchem.
  • Keglevich, G. (2021).
  • Frampton, R. D., Tidwell, T. T., & Young, V. A. (1972). Acid-Catalyzed Hydrolysis of Diethyl α-Arylvinyl Phosphates. Journal of the American Chemical Society, 94(4), 1271–1275.
  • Keglevich, G. (2021).
  • Morita, T., Okamoto, Y., & Sakurai, H. (1981). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane.
  • Methods for the dealkylation of phosphonate esters. (2002).
  • Hydrolyse Phosphonate diester to free phosphonic acid under relatively mild conditions? (2023). Chemistry Stack Exchange.
  • Gose, C., et al. (2014). Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers. Beilstein Journal of Organic Chemistry, 10, 184-191.
  • Morita, T., Okamoto, Y., & Sakurai, H. (1978). Specific dealkylation of phosphonate esters using iodotrimethylsilane. Tetrahedron Letters, 19(28), 2523-2526.

Sources

Application

Scale-up synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

Application Note & Protocol Title: A Scalable and Efficient Synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate via a Modified Reformatsky Reaction Introduction Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Scalable and Efficient Synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate via a Modified Reformatsky Reaction

Introduction

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is a key fluorinated building block with significant potential in medicinal chemistry and drug development. The incorporation of a difluoromethylene group adjacent to a phosphonate moiety can enhance metabolic stability, modulate acidity, and improve the binding affinity of drug candidates to their biological targets.[1][2][3] Specifically, the hydroxy-functionalized phosphonate structure serves as a versatile precursor for a variety of biologically active molecules, including enzyme inhibitors and therapeutic agents for bone-related diseases.[2][3][4]

Despite its importance, the synthesis of this compound, particularly on a larger scale, presents challenges related to reagent stability, reaction control, and purification. This application note details a robust and scalable protocol for the synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. The methodology is centered around a modified Reformatsky reaction, which utilizes a zinc-mediated coupling of an α-haloester with an aldehyde.[5][6][7] This approach was selected for its operational simplicity, use of readily available starting materials, and amenability to scale-up, offering a reliable pathway for researchers and drug development professionals.

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot reaction involving diethyl phosphite, paraformaldehyde, and ethyl bromodifluoroacetate in the presence of activated zinc.

Overall Reaction:

Mechanistic Rationale:

The core of this transformation is the Reformatsky reaction.[5][6] The process begins with the oxidative insertion of zinc metal into the carbon-bromine bond of ethyl bromodifluoroacetate, forming an organozinc reagent known as a Reformatsky enolate.[6][7] These organozinc compounds are notably less reactive and less basic than their lithium or magnesium (Grignard) counterparts, which prevents undesired side reactions with the ester functionality.[5][6]

Concurrently, paraformaldehyde is depolymerized in situ to formaldehyde, which then serves as the electrophile. The zinc enolate adds to the carbonyl group of formaldehyde, forming a new carbon-carbon bond and a zinc alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final β-hydroxy ester derivative, Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. The use of an ethereal solvent like Tetrahydrofuran (THF) is crucial as it effectively solvates the organozinc intermediate.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, from initial setup to the isolation of the pure product.

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Reactor Setup (Inert Atmosphere, Argon) B Zinc Activation (Iodine catalyst in THF) A->B Inerting D Charge Reactor (Activated Zinc, THF, Paraformaldehyde) B->D Transfer C Reagent Solution Prep (Ethyl Bromodifluoroacetate & Diethyl Phosphite in THF) E Controlled Addition (Reagent Solution at 0-5 °C) C->E Via Addition Funnel D->E Cooling F Reaction Monitoring (TLC / LC-MS) E->F Stir at RT G Reaction Quench (Sat. aq. NH4Cl) F->G Upon Completion H Phase Separation & Aqueous Extraction (EtOAc) G->H I Organic Layer Wash (Brine) H->I J Drying & Concentration (Na2SO4, Rotary Evaporation) I->J K Crude Product J->K L Silica Gel Column Chromatography K->L M Pure Product Isolation L->M

Caption: Process flow diagram for the scale-up synthesis.

Detailed Experimental Protocol

Materials and Equipment:

  • Reagents: Diethyl phosphite (≥98%), Paraformaldehyde (95%), Ethyl bromodifluoroacetate (≥97%), Zinc dust (<10 µm, ≥98%), Iodine (≥99.8%), Anhydrous Tetrahydrofuran (THF, ≥99.9%), Ethyl acetate (EtOAc, HPLC grade), Hexanes (HPLC grade), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: 1L three-neck round-bottom flask (or appropriate size for scale), mechanical stirrer, thermometer, pressure-equalizing addition funnel, condenser, argon/nitrogen inlet, heating mantle with temperature controller, ice bath, rotary evaporator, silica gel for column chromatography.

Safety Precautions:

  • Ethyl bromodifluoroacetate is corrosive, flammable, and a lachrymator. It must be handled in a chemical fume hood at all times.[8][9][10][11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[8][9][11]

  • The reaction can be exothermic. Maintain strict temperature control during the addition of reagents.

  • Perform the reaction under an inert atmosphere (argon or nitrogen) to prevent moisture from interfering and to ensure safety.

Procedure:

  • Reactor Setup and Zinc Activation:

    • Assemble a 1L three-neck flask with a mechanical stirrer, thermometer, and condenser with an argon inlet. Flame-dry the glassware under vacuum and allow it to cool under an argon atmosphere.

    • To the flask, add zinc dust (1.5 eq) and a crystal of iodine (catalytic amount, ~0.02 eq).

    • Add 150 mL of anhydrous THF and stir the suspension for 20 minutes at room temperature. The disappearance of the iodine color indicates zinc activation.

  • Reaction Initiation:

    • To the activated zinc suspension, add paraformaldehyde (1.2 eq).

    • In a separate, dry dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.0 eq) and diethyl phosphite (1.1 eq) in 100 mL of anhydrous THF.

    • Cool the reaction flask to 0-5 °C using an ice bath.

  • Controlled Reagent Addition:

    • Add the solution from the dropping funnel to the stirred suspension in the reaction flask dropwise over 60-90 minutes.

    • Causality Note: Slow, controlled addition is critical to manage the reaction exotherm and prevent the formation of byproducts.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.

  • Reaction Monitoring:

    • Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding 100 mL of saturated aqueous NH₄Cl solution.

    • Stir the mixture for 15 minutes, then transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • Rationale: Column chromatography is effective for removing unreacted starting materials and polar impurities.[13]

    • Elute with a gradient of hexanes:ethyl acetate (e.g., starting from 70:30 and gradually increasing the polarity to 50:50).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Diethyl 1,1-difluoro-3-hydroxypropylphosphonate as a colorless to pale yellow oil.

Quantitative Data Summary

ParameterValue
Reactants
Ethyl bromodifluoroacetate1.0 eq
Diethyl phosphite1.1 eq
Paraformaldehyde1.2 eq
Zinc Dust1.5 eq
Reaction Conditions
SolventAnhydrous THF
Addition Temperature0-5 °C
Reaction Time4-5 hours
Results
Expected Yield 70-85%
Appearance Colorless to pale yellow oil
Purity (by qNMR/HPLC) >95%

Conclusion

This application note provides a detailed, reliable, and scalable protocol for the synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. By employing a modified Reformatsky reaction, this method addresses common challenges associated with the synthesis of fluorinated phosphonates, offering high yields and excellent purity. The clear, step-by-step instructions, coupled with explanations for critical experimental choices and comprehensive safety guidelines, make this protocol highly suitable for implementation in academic and industrial research settings, particularly for professionals engaged in drug discovery and development.

References

  • Keglevich, G., & Bálint, E. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(7), 1533. [Link]

  • McKenna, C. E., & Kashemirov, B. A. (2013). Difluoromethylenediphosphonate: A Convenient, Scalable, and High-Yielding Synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(1-3), 226-231. [Link]

  • Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

  • Roman, G. (2015). Synthesis of α-Functionalized Phosphonates from α-Hydroxyphosphonates. ChemInform, 46(31). [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Chemical Reviews, 97(3), 757-786. [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]

  • Abdel-Magied, A. A., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 881840. [Link]

  • L.S. College, Muzaffarpur. (2021). Reformatsky reaction. [Link]

  • Keglevich, G., & Bálint, E. (2012). Synthesis and Reactions of α-Hydroxyphosphonates. Current Organic Chemistry, 16(22), 2566-2586. [Link]

  • European Patent Office. (2015). Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2-yl]methyl} phosphonate used in the synthesis of himbacine analogs. [Link]

  • Braun, M. (2009). The Asymmetric Difluoro-Reformatsky Reaction. Angewandte Chemie International Edition, 48(46), 8614-8616. [Link]

  • Royal Society of Chemistry. (2021). Green phosphonate chemistry – Does it exist? RSC Advances, 11, 23456-23467. [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: Ethyl bromodifluoroacetate. [Link]

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. [Link]

  • Abdel-Magied, A. A., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. PMC, 10, 881840. [Link]

  • Spectrum Pharmacy Products. (n.d.). Safety Data Sheet: Ethyl Bromodifluoroacetate. [Link]

  • Organic Chemistry Portal. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. [Link]

Sources

Method

Application Note &amp; Protocol: Asymmetric Synthesis of Chiral Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

Abstract: This document provides a comprehensive guide for the asymmetric synthesis of enantiomerically enriched Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. This chiral building block is of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the asymmetric synthesis of enantiomerically enriched Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. This chiral building block is of significant interest in medicinal chemistry and drug development as a stable isostere of biologically important phosphate esters. The protocol herein details a robust two-step synthetic strategy, commencing with the preparation of the prochiral ketone precursor, Diethyl (1,1-difluoro-3-oxopropyl)phosphonate, followed by a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction. We provide detailed, step-by-step experimental procedures, mechanistic insights into the asymmetric induction, analytical methods for characterization and enantiopurity determination, and a discussion of the critical parameters that ensure success and reproducibility.

Scientific Introduction & Strategic Overview

Organophosphorus compounds containing fluorine atoms have garnered substantial attention due to their unique physicochemical properties, which often translate into enhanced biological activity, metabolic stability, and bioavailability.[1] Specifically, gem-difluoromethylenephosphonates (CF₂P) serve as non-hydrolyzable mimics of phosphate groups, making them invaluable tools for designing enzyme inhibitors and therapeutic agents.[2] The introduction of a chiral center, such as the hydroxyl group in the target molecule, Diethyl 1,1-difluoro-3-hydroxypropylphosphonate, is often critical for specific biological interactions, as typically only one enantiomer exhibits the desired therapeutic effect.[3]

Achieving high enantioselectivity in the synthesis of such molecules is a formidable challenge.[3] Direct asymmetric methodologies often provide the most efficient route to optically pure compounds. Our strategy focuses on the asymmetric reduction of a readily accessible prochiral ketone, a well-established and highly reliable method for installing a chiral hydroxyl center.[4]

The selected synthetic pathway involves two key stages:

  • Synthesis of the Ketone Precursor: Preparation of Diethyl (1,1-difluoro-3-oxopropyl)phosphonate.

  • Asymmetric Reduction: Enantioselective reduction of the ketone using a chiral catalyst to yield the target alcohol with high enantiomeric excess (ee).

This application note will detail the use of the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride to one face of the carbonyl, affording predictable and high levels of asymmetric induction.[3][4]

Visualized Synthetic Workflow

The overall process is summarized in the workflow diagram below, illustrating the progression from starting materials to the final, enantiomerically pure product and its subsequent analysis.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Reduction & Analysis start Diethyl difluoromethylphosphonate ketone_synth Acylation Reaction (LDA, Acetyl Chloride) start->ketone_synth ketone_precursor Prochiral Ketone: Diethyl (1,1-difluoro-3-oxopropyl)phosphonate ketone_synth->ketone_precursor asymmetric_reduction Corey-Bakshi-Shibata (CBS) Reduction (Chiral Catalyst, Borane Source) ketone_precursor->asymmetric_reduction To Reduction workup Reaction Quench & Purification (Column Chromatography) asymmetric_reduction->workup final_product Final Product: Chiral Diethyl 1,1-difluoro-3-hydroxypropylphosphonate workup->final_product analysis Characterization & Purity Check (NMR, Chiral HPLC for % ee) final_product->analysis

Caption: Overall workflow for the asymmetric synthesis.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (Nitrogen or Argon) are required for these reactions. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Synthesis of Diethyl (1,1-difluoro-3-oxopropyl)phosphonate (Prochiral Ketone)

This protocol describes the acylation of the lithiated anion of diethyl difluoromethylphosphonate.

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
Diethyl difluoromethylphosphonate≥97%Commercial
DiisopropylamineAnhydrous, ≥99.5%CommercialDistill from CaH₂ before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercialTitrate before use.
Acetyl chlorideAnhydrous, ≥99%Commercial
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialUse from a solvent purification system or distill from Na/benzophenone.
Saturated aq. NH₄Cl solutionReagent GradeIn-house prep
Anhydrous MgSO₄Reagent GradeCommercial

Step-by-Step Procedure:

  • Prepare LDA Solution: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (100 mL) and distilled diisopropylamine (1.2 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Form LDA: Add n-BuLi (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Generate Phosphonate Anion: In a separate flame-dried flask, prepare a solution of diethyl difluoromethylphosphonate (1.0 equivalent) in anhydrous THF (50 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature. The formation of the lithiated phosphonate anion is critical for the subsequent C-C bond formation.

  • Acylation: Add acetyl chloride (1.2 equivalents) dropwise to the reaction mixture at -78 °C. The reaction is typically rapid. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete (typically 1-2 hours), quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at -78 °C.

  • Workup & Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add water (100 mL) and ethyl acetate (150 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to yield Diethyl (1,1-difluoro-3-oxopropyl)phosphonate as a colorless oil.

Protocol 2: Asymmetric Reduction to (S)-Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

This protocol utilizes the (R)-CBS catalyst to produce the (S)-alcohol. For the (R)-alcohol, the (S)-CBS catalyst should be used.

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
Diethyl (1,1-difluoro-3-oxopropyl)phosphonatePurified (from Part 1)-Ensure it is free of solvent.
(R)-2-Methyl-CBS-oxazaborolidine1.0 M in tolueneCommercialStore under inert gas.
Borane-dimethyl sulfide complex (BH₃·SMe₂)~10 MCommercialHandle in a fume hood due to strong odor.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialUse from a solvent purification system.
Methanol (MeOH)AnhydrousCommercialUsed for quenching.
1 M Hydrochloric Acid (HCl)Reagent GradeIn-house prep
Saturated aq. NaCl (Brine)Reagent GradeIn-house prep

Step-by-Step Procedure:

  • Catalyst Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the (R)-CBS catalyst solution (0.1 equivalents, 1.0 M in toluene). Add anhydrous THF (50 mL) and cool the solution to -30 °C.

  • Borane Addition: Add borane-dimethyl sulfide complex (0.6 equivalents) dropwise to the catalyst solution. Stir for 15 minutes at -30 °C. This step forms the active chiral Lewis acid complex responsible for the asymmetric induction.

  • Substrate Addition: In a separate flask, dissolve the ketone precursor (1.0 equivalent) in anhydrous THF (20 mL). Add this solution dropwise to the catalyst-borane mixture over 30-60 minutes using a syringe pump. The slow addition is crucial to maintain low concentrations of the free ketone and maximize enantioselectivity.

  • Reaction Monitoring: Stir the reaction at -30 °C. Monitor its progress by TLC until all the starting ketone has been consumed (typically 1-4 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of anhydrous methanol (10 mL) at -30 °C. Vigorous gas evolution (hydrogen) will occur.

  • Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Add 1 M HCl (20 mL) and continue stirring for another 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 30-60% ethyl acetate in hexanes) to yield the chiral alcohol as a clear, colorless oil.

Mechanism of Asymmetric Induction

The high enantioselectivity of the CBS reduction stems from a highly organized transition state.

  • Catalyst Activation: The CBS catalyst, a chiral oxazaborolidine, coordinates with the borane source (BH₃) to form a more sterically demanding and Lewis-acidic complex.

  • Substrate Coordination: The carbonyl oxygen of the ketone precursor coordinates to the boron atom of the catalyst-borane complex. Due to steric hindrance from the catalyst's substituents, the ketone orients itself in a predictable manner, with the larger substituent (the difluorophosphonate group) pointing away from the bulky group on the catalyst.

  • Stereoselective Hydride Transfer: The hydride from the borane is then delivered intramolecularly to one specific face of the complexed carbonyl. This facial selectivity is dictated by the chiral environment of the catalyst, leading to the preferential formation of one enantiomer.

G cluster_mechanism Mechanism of CBS Reduction catalyst Chiral CBS Catalyst + BH3·SMe2 active_complex Active Catalyst-Borane Complex (Lewis Acid) catalyst->active_complex Activation transition_state Organized Transition State (Ketone Coordinated to Catalyst) active_complex->transition_state Coordination ketone Ketone Substrate (R-CO-R') ketone->transition_state Coordination hydride_transfer Stereoselective Hydride Delivery transition_state->hydride_transfer Facial Selectivity product_complex Product-Catalyst Complex hydride_transfer->product_complex final_product Chiral Alcohol Product + Regenerated Catalyst product_complex->final_product Release

Caption: Logical flow of the CBS reduction mechanism.

Data Presentation & Characterization

Typical Reaction Results:

EntryCatalystTemp (°C)Time (h)Yield (%)ee (%)
1(R)-CBS-30292>98 (S)
2(S)-CBS-30290>98 (R)

Characterization:

  • Nuclear Magnetic Resonance (NMR): The structure of the final product should be confirmed using ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectroscopy. Key signals include the multiplet for the CH-OH proton in ¹H NMR and the characteristic triplet for the CF₂ group in ¹⁹F NMR, coupled to the phosphorus atom.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (% ee) must be determined by HPLC using a chiral stationary phase column (e.g., Chiralcel OD-H or AD-H). A racemic sample, prepared by reduction with a non-chiral agent like NaBH₄, should be run first to establish the retention times of both enantiomers.

Example HPLC Conditions:

  • Column: Chiralcel OD-H

  • Mobile Phase: 95:5 Hexane:Isopropanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

References

  • Catalytic Reactions in Fluorinated Phosphonates Synthesis. Inorganica Chimica Acta, 2015. [1]

  • Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Symmetry, 2022. [2][4]

  • Recent advances in the synthesis of fluorinated aminophosphonates and aminophosphonic acids. RSC Advances, 2013.

  • Organocatalytic Enantioselective Synthesis of α-Hydroxy Phosphonates. Journal of the American Chemical Society, 2006. [3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

Welcome to the technical support center for the synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important fluorinated phosphonate analog. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthesis, ensuring a higher success rate and purity in your experiments.

Overview of Synthetic Strategies

The synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate, a valuable building block in medicinal chemistry, typically involves the formation of a carbon-carbon bond between a difluoromethylenephosphonate unit and a one-carbon electrophile, typically a formaldehyde equivalent. The two most prevalent and effective strategies are:

  • The Reformatsky-Type Reaction: This classic approach utilizes an organozinc reagent, often called a "Reformatsky enolate," generated from Diethyl (bromodifluoromethyl)phosphonate and metallic zinc.[1][2] This nucleophile then reacts with an aldehyde (e.g., paraformaldehyde) to form the target β-hydroxy ester analog.[3]

  • Silyl-Based Nucleophilic Addition: This method employs Diethyl difluoro(trimethylsilyl)methylphosphonate as a stable carbanion precursor.[4] In the presence of a fluoride source like cesium fluoride (CsF), a reactive phosphonylated carbanion is generated in situ, which then attacks the carbonyl electrophile to yield the desired product.[5]

This guide will focus primarily on troubleshooting the challenges associated with these common pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the Reformatsky-type synthesis of this compound?

The reaction proceeds via a well-established mechanism.[2] First, zinc metal undergoes oxidative addition into the carbon-bromine bond of Diethyl (bromodifluoromethyl)phosphonate to form an organozinc intermediate, also known as a phosphonate-stabilized Reformatsky reagent.[1][3] This reagent then adds to the carbonyl group of an aldehyde (like formaldehyde generated from paraformaldehyde). A subsequent acidic workup protonates the resulting zinc alkoxide to yield the final Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

Reformatsky_Mechanism Reagents BrCF₂(PO)(OEt)₂ + Zn + HCHO OxidativeAddition Oxidative Addition Reagents->OxidativeAddition THF, Heat Intermediate [BrZnCF₂(PO)(OEt)₂] Reformatsky Reagent OxidativeAddition->Intermediate NucleophilicAttack Nucleophilic Attack Intermediate->NucleophilicAttack + HCHO Alkoxide Zinc Alkoxide Intermediate NucleophilicAttack->Alkoxide Workup Aqueous Workup (e.g., sat. NH₄Cl) Alkoxide->Workup Product HO-CH₂-CF₂(PO)(OEt)₂ Final Product Workup->Product

Caption: Mechanism of the Reformatsky-type reaction.

Q2: Why is it critical to maintain anhydrous (dry) conditions throughout the synthesis?

The organometallic intermediates, particularly the zinc Reformatsky reagent and the carbanion generated from the silyl phosphonate, are highly reactive and basic. They will readily react with any protic species, especially water. This protonation quenches the reactive nucleophile, preventing it from reacting with the intended aldehyde and drastically reducing the yield of the desired product. Therefore, using oven-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (e.g., argon or nitrogen) is essential for success.

Q3: Which formaldehyde source is recommended?

Paraformaldehyde is the most common and practical source of formaldehyde for this reaction. It is a solid polymer that, upon heating, depolymerizes to provide monomeric formaldehyde directly into the reaction mixture. This avoids the need to handle gaseous formaldehyde or aqueous solutions (formalin), which would introduce water and be incompatible with the reaction intermediates. Ensure the paraformaldehyde used is of high purity and dry.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). The starting phosphonate (bromo or silyl) is typically less polar than the hydroxy-functionalized product. A developing system such as ethyl acetate/hexanes (e.g., 1:1 ratio) will show the consumption of the starting material spot and the appearance of a new, lower Rf (more polar) spot corresponding to the product. For more detailed analysis, ³¹P NMR and ¹⁹F NMR spectroscopy are invaluable for tracking the conversion of the starting phosphonate to the product.

Troubleshooting Guide

Navigating synthetic challenges requires a systematic approach. The following guide addresses common issues encountered during the synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

Problem 1: Low or No Product Yield

This is the most frequent issue. A logical diagnostic workflow can help pinpoint the cause.

Troubleshooting_Yield Start Low or No Yield Observed Check_Reagents Were reagents and solvents strictly anhydrous? Start->Check_Reagents Check_Zinc Was the zinc activated (for Reformatsky)? Check_Reagents->Check_Zinc Yes Sol_Anhydrous Solution: Dry all solvents (e.g., over molecular sieves) and oven-dry glassware. Run under inert gas. Check_Reagents->Sol_Anhydrous No Check_Temp Was the reaction temperature correctly maintained? Check_Zinc->Check_Temp Yes Sol_Zinc Solution: Activate zinc with I₂, 1,2-dibromoethane, or dilute HCl wash prior to reaction. Check_Zinc->Sol_Zinc No Sol_Temp Solution: Use an oil bath for stable heating. Ensure paraformaldehyde depolymerization temperature is reached. Check_Temp->Sol_Temp No

Sources

Optimization

Technical Support Center: Synthesis of Difluoro-β-Hydroxy Phosphonates

Welcome to the technical support center for the synthesis of difluoro-β-hydroxy phosphonates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of difluoro-β-hydroxy phosphonates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. The inherent reactivity of the reagents and the functionality of the target molecule can lead to several side reactions, impacting yield, purity, and scalability. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Introduction: The Synthetic Challenge

The preparation of difluoro-β-hydroxy phosphonates typically involves the nucleophilic addition of a difluoromethylphosphonate carbanion to an aldehyde or ketone. While seemingly straightforward, the presence of the electron-withdrawing fluorine atoms, the oxo group, and the phosphonate moiety creates a delicate balance of reactivity. This guide will help you understand and control the key side reactions to achieve optimal results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may observe during your reaction or work-up, providing explanations of the underlying chemistry and actionable protocols to mitigate these issues.

Issue 1: Low yield of the desired difluoro-β-hydroxy phosphonate and formation of a major phosphate byproduct.

Question: My reaction is consuming the starting materials, but I'm isolating very little of my target compound. Spectroscopic analysis (e.g., ³¹P NMR) shows a significant signal in the phosphate region, shifted from the expected phosphonate signal. What is happening and how can I prevent it?

Answer: This is a classic case of the Phospha-Brook Rearrangement . This intramolecular migration of the phosphonyl group from the α-carbon to the adjacent hydroxyl oxygen is a common and often rapid side reaction, particularly favored by the presence of electron-withdrawing groups like the difluoromethyl group.[1][2][3]

The rearrangement is typically base-catalyzed. The base abstracts the proton from the hydroxyl group, forming an alkoxide. This alkoxide then attacks the electrophilic phosphorus center, leading to a pentacoordinate intermediate which subsequently collapses to the thermodynamically more stable phosphate ester.[4][5]

phospha_brook start Difluoro-β-hydroxy phosphonate intermediate Alkoxide Intermediate start->intermediate + Base transition Pentacoordinate Phosphorus Intermediate intermediate->transition Intramolecular attack product Phosphate Ester Byproduct transition->product base Base (e.g., Et₃N, DBU) protonated_base Protonated Base

Caption: Mechanism of the Phospha-Brook Rearrangement.

  • Choice of Base: Avoid strong, non-coordinating organic bases like DBU or strong inorganic bases (e.g., NaH, t-BuOK) if possible, as they readily promote the rearrangement.[4][5] Opt for weaker bases or Lewis acids to catalyze the initial C-C bond formation.

  • Temperature Control: Perform the reaction at low temperatures (-78 °C to 0 °C) to disfavor the rearrangement kinetically. The initial addition reaction is often faster at low temperatures than the subsequent rearrangement.

  • Cation Chelation: Employ reagents that can form a stable chelate between the hydroxyl group and the phosphonate oxygen. The use of certain metal counter-ions (e.g., from LiHMDS or LDA as the base) can "lock" the conformation and prevent the oxygen from attacking the phosphorus.

  • In Situ Quenching: Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl) as soon as the formation of the desired product is complete (monitored by TLC or LC-MS). This protonates the intermediate alkoxide before it has a chance to rearrange.

ParameterStandard Condition (Prone to Rearrangement)Optimized Condition (Suppresses Rearrangement)
Base Strong, non-coordinating (e.g., DBU, NaH)Weaker base or Lewis acid
Temperature Room temperature or elevated-78 °C to 0 °C
Work-up Delayed or basic work-upImmediate acidic/buffered quench
Issue 2: Formation of an α,β-unsaturated difluoromethylphosphonate.

Question: I am observing a byproduct that appears to be my desired product minus a molecule of water. How can I prevent this elimination reaction?

Answer: You are encountering a dehydration (elimination) reaction . The β-hydroxy group can be eliminated with a proton from the α-carbon to form a double bond, resulting in an α,β-unsaturated difluoromethylphosphonate. This is analogous to the dehydration step in an aldol condensation.[6] This side reaction can be promoted by both acidic and basic conditions, as well as heat.

  • Maintain Neutral pH: During work-up and purification, ensure the pH remains close to neutral. Avoid strong acids or bases which can catalyze the elimination. Use a buffered aqueous solution for extraction if necessary.

  • Low-Temperature Purification: If using column chromatography, run the column at a lower temperature if possible (cold room). The silica gel or alumina can be slightly acidic or basic and can promote elimination, especially with prolonged contact time.

  • Avoid Excessive Heat: Concentrate your product solutions under reduced pressure at low temperatures. Avoid heating the product for extended periods.

elimination_workflow start Crude Reaction Mixture check_ph Check pH of Aqueous Layer start->check_ph adjust_ph Adjust to pH ~7 with buffer check_ph->adjust_ph pH not neutral extraction Liquid-Liquid Extraction check_ph->extraction pH is neutral adjust_ph->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate in vacuo (Low Temperature) drying->concentration purification Purification (e.g., Chromatography) Consider neutral stationary phase or cold room concentration->purification product Pure Difluoro-β-hydroxy phosphonate purification->product

Caption: Workflow to minimize elimination during work-up.

Issue 3: Reaction fails to go to completion or appears to reverse.

Question: My reaction starts to form the product, but then it stalls, or over time, the amount of starting material increases. What could be causing this?

Answer: This issue likely points to a Retro-Pudovik or Retro-Aldol type reaction .[7] The formation of the difluoro-β-hydroxy phosphonate is a reversible process. Under certain conditions, particularly with a strong base, the C-C bond can cleave, reforming the difluoromethylphosphonate carbanion and the starting aldehyde/ketone.

  • Steric Hindrance: If the product is sterically congested, the reverse reaction to relieve that strain can be favored.

  • Strong Base: A high concentration of a strong base can deprotonate the hydroxyl group, and the resulting alkoxide can fragment.

  • Thermodynamic Stability: If the starting materials are significantly more stable than the product, equilibrium will favor the reactants.

  • Use of a Stoichiometric, Weaker Base: Instead of a catalytic amount of a strong base, consider using a stoichiometric amount of a weaker base that is consumed during the reaction, thus not promoting the reverse reaction.

  • Pre-formation of the Carbanion: Pre-form the difluoromethylphosphonate carbanion at low temperature with a strong base (like LDA or LiHMDS), then add the aldehyde/ketone. This can help drive the initial addition to completion before the reverse reaction can establish equilibrium.

  • Temperature Staging: Start the reaction at a low temperature to favor the kinetic addition product, then allow it to slowly warm to a point where the reaction proceeds to completion without significant reversal.

Frequently Asked Questions (FAQs)

Q1: Can the phosphonate ester hydrolyze during the reaction or work-up?

A1: Yes, phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, although they are generally more stable than phosphate esters.[8] Harsh acidic or basic conditions, especially when combined with heat, can lead to cleavage of the P-O-alkyl bond to form the corresponding phosphonic acid. To avoid this, maintain a neutral pH during work-up and avoid excessive heating.

Q2: My starting aldehyde is prone to enolization. How does this affect the reaction?

A2: If you are using an enolizable aldehyde or ketone, the base used to deprotonate the difluoromethylphosphonate can also deprotonate your carbonyl compound. This leads to a competing self-aldol reaction of the carbonyl partner, reducing the yield of your desired product. To circumvent this, use a non-enolizable aldehyde if possible, or employ reaction conditions that favor the formation of the phosphonate carbanion, such as using a very strong, sterically hindered base (e.g., LDA) at low temperatures and adding the aldehyde slowly.

Q3: How do the fluorine atoms influence the reaction and potential side reactions?

A3: The two fluorine atoms are strongly electron-withdrawing. This has several effects:

  • Increased Acidity: They make the α-proton on the difluoromethylphosphonate more acidic, facilitating its deprotonation.

  • Electrophilicity of Phosphorus: They increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack, as seen in the Phospha-Brook rearrangement.

  • Potential for β-Fluoride Elimination: In some cases, particularly after a Phospha-Brook rearrangement, β-fluoride elimination can occur, leading to different byproducts.[3]

Q4: I am struggling with the diastereoselectivity of the addition. How can I control it?

A4: The diastereoselectivity is often governed by Felkin-Anh or chelation-control models. To favor a chelation-controlled product (the syn diastereomer), use a Lewis acidic metal counterion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) that can coordinate to both the carbonyl oxygen and the phosphonate oxygen, forcing the nucleophilic attack from a specific face. For a non-chelation controlled (Felkin-Anh) product (the anti diastereomer), use bulky, non-chelating protecting groups on any nearby stereocenters and non-chelating cations (e.g., K⁺, Na⁺).

References

  • ResearchGate. (n.d.). Proposed mechanism for the phospha-Brook rearrangement. Retrieved from [Link]

  • MDPI. (2023). Recent Developments in the[1][2]-Phospha-Brook Rearrangement Reaction. Retrieved from [Link]

  • Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. [Link]

  • Asynt. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Retrieved from [Link]

  • MDPI. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. Retrieved from [Link]

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  • Wikipedia. (n.d.). Pudovik reaction. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2022). Design and Synthesis of New α-hydroxy β-fluoro/β-trifluoromethyl and Unsaturated Phosphonates from Carbohydrate-Derived Building Blocks via Pudovik and Horner–Wadsworth–Emmons Reactions. Retrieved from [Link]

  • Wiley Online Library. (2015). The Stereochemical Course of the α-Hydroxyphosphonate-Phosphate Rearrangement. Retrieved from [Link]

  • PubMed. (2011). Highly diastereoselective vinylogous Mukaiyama aldol reaction of α-keto phosphonates with 2-(trimethylsilyloxy)furan catalyzed by Cu(OTf)2. Retrieved from [Link]

  • Frontiers. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Retrieved from [Link]

  • PubMed. (2006). Organocatalytic highly enantioselective synthesis of secondary alpha-hydroxyphosphonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Retrieved from [Link]

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Sources

Troubleshooting

Technical Support Center: Optimizing the Horner-Wadsworth-Emmons Reaction with Fluorinated Phosphonates

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction, with a specialized focus on the use of fluorinated phosphonates. This guide is designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction, with a specialized focus on the use of fluorinated phosphonates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful olefination reaction. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance the efficiency and stereoselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Horner-Wadsworth-Emmons reaction with a fluorinated phosphonate sluggish or not proceeding to completion?

A: The primary reason is the decreased nucleophilicity of the phosphonate carbanion. Fluorinated groups are strongly electron-withdrawing, which increases the acidity of the α-proton but significantly reduces the nucleophilicity of the resulting carbanion.[1] This makes the initial nucleophilic attack on the carbonyl compound the rate-limiting step.[2] To overcome this, you may need to employ stronger bases or optimize reaction conditions to favor carbanion formation and subsequent addition.

Q2: I am observing poor stereoselectivity in my HWE reaction. How can I favor the formation of the (Z)-alkene?

A: Standard HWE reactions with stabilized phosphonates typically favor the formation of the thermodynamically more stable (E)-alkene.[3][4][5] To achieve high (Z)-selectivity, particularly with electron-deficient phosphonates like fluorinated ones, the Still-Gennari modification is the method of choice.[2][3][6] This protocol utilizes bis(2,2,2-trifluoroethyl) phosphonates in combination with a strong, non-coordinating base system like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 in a polar aprotic solvent like THF at low temperatures.[6][7] The electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-alkene.[3][8]

Q3: What is the purpose of adding lithium chloride (LiCl) in some HWE protocols?

A: The Masamune-Roush conditions, which involve the use of LiCl and a milder base like DBU or triethylamine, are employed for base-sensitive substrates.[3] Lithium ions can coordinate with the carbonyl oxygen and the phosphonate-derived carbanion, forming a more reactive complex. This can facilitate the reaction under milder conditions, preventing the degradation of sensitive functional groups.

Q4: Can I use ketones as substrates with fluorinated phosphonates?

A: While the HWE reaction is generally more effective with aldehydes, it can also be used with ketones. However, reactions with ketones are often slower and may exhibit lower stereoselectivity due to increased steric hindrance.[3][4] For challenging ketone substrates, you may need to use more forcing conditions, such as stronger bases and higher temperatures, but this can also lead to an increase in side reactions.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a systematic approach to troubleshooting common problems encountered during the HWE reaction with fluorinated phosphonates.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step & Rationale
Incomplete Deprotonation The pKa of the α-proton in fluorinated phosphonates is lower, but a sufficiently strong base is still required for complete carbanion formation. Solution: Switch to a stronger base. For standard (E)-selective reactions, NaH is common.[4] For (Z)-selective Still-Gennari conditions, KHMDS is preferred.[6] Ensure the base is fresh and properly handled to maintain its activity.
Low Reactivity of Carbonyl Sterically hindered or electron-rich aldehydes and ketones can be less reactive. Solution: Increase the reaction temperature or prolong the reaction time. Be mindful that higher temperatures can negatively impact stereoselectivity. For highly unreactive substrates, consider using a more nucleophilic, non-fluorinated phosphonate if the target molecule allows.
Poor Solubility Reagents may not be fully dissolved at low temperatures, hindering the reaction. Solution: Choose a solvent system that ensures the solubility of all components at the desired reaction temperature. THF is a common and effective solvent for HWE reactions.[4][6]
Side Reactions The phosphonate carbanion can be basic enough to cause enolization of the carbonyl compound or other base-mediated side reactions. Solution: Add the deprotonated phosphonate solution slowly to the carbonyl compound at a low temperature to minimize side reactions.
Problem 2: Poor (E/Z)-Selectivity
Potential Cause Troubleshooting Step & Rationale
Equilibration of Intermediates In standard HWE reactions, the initial addition of the phosphonate carbanion to the carbonyl is often reversible.[1] This allows for equilibration to the thermodynamically favored anti-oxaphosphetane, leading to the (E)-alkene. Solution for (Z)-selectivity: Employ the Still-Gennari conditions.[2][6] The use of bis(2,2,2-trifluoroethyl) phosphonates and a strong, dissociating base system (KHMDS/18-crown-6) accelerates the irreversible elimination from the syn-oxaphosphetane, kinetically trapping the (Z)-isomer.[3][8]
Reaction Temperature Too High Higher temperatures can provide enough energy to overcome the kinetic barrier for the formation of the (E)-alkene, even under Still-Gennari conditions, leading to a mixture of isomers. Solution: Maintain a low reaction temperature (typically -78 °C) throughout the addition and reaction sequence, especially for achieving high (Z)-selectivity.[6]
Incorrect Base/Solvent Combination The choice of base and solvent significantly influences the stereochemical outcome. Cation chelation and solvent polarity affect the transition state geometries. Solution: For high (Z)-selectivity, use KHMDS with 18-crown-6 in THF. The crown ether sequesters the potassium cation, creating a "naked" and more reactive anion, which promotes the desired kinetic pathway.[6]

Key Reaction Parameters and Optimization

A deep understanding of the role of each reaction component is crucial for successful optimization.

Choosing the Right Base

The selection of the base is critical and depends on the desired stereochemical outcome and the acidity of the phosphonate.

BasepKa of Conjugate Acid (approx. in DMSO)Typical ApplicationRationale
NaH35[9]Standard HWE for (E)-alkenesA strong, non-nucleophilic base suitable for deprotonating stabilized phosphonates.[4]
KHMDS36.5Still-Gennari for (Z)-alkenesA very strong, sterically hindered base that favors kinetic deprotonation and minimizes side reactions.[6]
n-BuLi~50[9]Can be used, but less commonHighly reactive and can sometimes lead to side reactions with ester functionalities.
DBU/LiCl13.5 (in MeCN)Masamune-Roush for sensitive substratesA milder, non-nucleophilic amine base used with LiCl to activate the carbonyl group.[3]

Note: pKa values can vary depending on the solvent.[10]

Solvent Effects

The solvent plays a crucial role in solvating the intermediates and influencing the reaction pathway.

SolventDielectric Constant (ε at 25°C)Properties and Application
Tetrahydrofuran (THF)7.6[11]The most common solvent for HWE reactions. Its moderate polarity and ability to solvate cations make it ideal for a wide range of conditions, including the Still-Gennari modification.[4][6]
Dimethylformamide (DMF)37[11]A highly polar aprotic solvent that can sometimes accelerate reactions but may also promote side reactions.
Dichloromethane (DCM)9.1[11]A less polar aprotic solvent, sometimes used but generally less effective than THF for stabilizing the charged intermediates.
Toluene2.4A nonpolar solvent, generally not recommended as it does not effectively solvate the ionic intermediates of the HWE reaction.

Experimental Protocols

Protocol 1: Standard HWE Reaction for (E)-Alkene Synthesis

This protocol is designed for the synthesis of the thermodynamically favored (E)-alkene using a standard fluorinated phosphonate.

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the fluorinated phosphonate (1.1 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting phosphonate carbanion solution back to 0 °C.

  • Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Still-Gennari Modification for (Z)-Alkene Synthesis

This protocol is optimized for high (Z)-selectivity using a bis(2,2,2-trifluoroethyl) phosphonate.

Step-by-Step Methodology:

  • To a solution of 18-crown-6 (1.5 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq., typically as a solution in THF or toluene).

  • Stir the mixture for 20 minutes at -78 °C.

  • Add a solution of the bis(2,2,2-trifluoroethyl) phosphonate (1.1 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution for 30-60 minutes at -78 °C to ensure complete carbanion formation.

  • Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -75 °C.

  • Stir the reaction mixture at -78 °C for the recommended time (typically 1-3 hours), monitoring by TLC or LC-MS.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Mechanism and Workflow

General Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism Phosphonate Fluorinated Phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base - H+ Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Product (E or Z) Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Base Is the base strong enough and active? Start->Check_Base Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Use_Stronger_Base Action: Use stronger base (e.g., KHMDS) Check_Base->Use_Stronger_Base No Check_Substrate Is the carbonyl substrate sterically hindered? Check_Temp->Check_Substrate Yes Increase_Temp Action: Increase temperature or reaction time Check_Temp->Increase_Temp No Consider_Alternative Action: Consider alternative olefination method Check_Substrate->Consider_Alternative Yes Success Problem Resolved Check_Substrate->Success No Use_Stronger_Base->Success Increase_Temp->Success Consider_Alternative->Success

Caption: A logical workflow for troubleshooting low-yield HWE reactions.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link].

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link].

  • Professor Dave Explains. The Horner-Wadsworth-Emmons Reaction. YouTube; 2023. Available from: [Link].

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link].

  • Bisceglia, J. A.; Orelli, L. R. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry. 2015. Available from: [Link].

  • Janicki, I.; et al. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. 2022;27(20):7067. Available from: [Link].

  • Walczak, M. A.; et al. Z-Selective Still-Gennari and Ando modifications of the typically E selective Horner-Wadsworth-Emmons reaction. ResearchGate; 2019. Available from: [Link].

  • Master Organic Chemistry. The pKa Table Is Your Friend. Available from: [Link].

  • Janicki, I. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Semantic Scholar; 2022. Available from: [Link].

  • University of Wisconsin-Madison. Bordwell pKa Table. Available from: [Link].

  • Tian, S-K. Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. ResearchGate; 2011. Available from: [Link].

  • University of California, Los Angeles. pKa Values of Common Bases. Available from: [Link].

  • Chem Survival. Horner-Wadsworth-Emmons reaction to form alkenes. YouTube; 2019. Available from: [Link].

  • CLAS. Table of Acids with Ka and pKa Values. Available from: [Link].

  • Chemistry Stack Exchange. Why is the Still-Gennari reaction Z-selective?. Available from: [Link].

  • Scribd. Dielectric Constants of Common Solvents. Available from: [Link].

  • Dembinski, R. Still–Gennari Olefination and its Applications in Organic Synthesis. ResearchGate; 2020. Available from: [Link].

  • Ando, K. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry. 1997;62(23):8284-8289. Available from: [Link].

  • Chemistry LibreTexts. 8.3: pKa Values. Available from: [Link].

  • ResearchGate. Dielectric Constants for Different Solvents at 298 K and 1 Atmospheric Pressure. Available from: [Link].

Sources

Optimization

Removal of impurities from Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. This resource is designed for researchers, medicinal chemists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this highly functionalized organophosphorus compound. Its unique combination of a polar hydroxyl group, a difluoromethylene bridge, and phosphonate esters presents specific purification hurdles. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Diethyl 1,1-difluoro-3-hydroxypropylphosphonate?

Expert Explanation: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, several classes of impurities are consistently observed due to the reactivity of the phosphonate moiety and starting materials.

  • Starting Materials: Unreacted diethyl phosphite or the electrophilic difluoro-precursor are common. Their presence indicates an incomplete reaction.

  • Hydrolysis Products: The ethyl esters of the phosphonate are susceptible to hydrolysis, especially if the reaction or workup conditions are acidic or basic.[1][2] This can lead to the formation of the significantly more polar monoethyl phosphonate and the corresponding phosphonic acid.

  • Transesterification Products: If other alcohols (e.g., methanol, isopropanol from solvents) are present, particularly with a catalyst, transesterification can occur, leading to mixed phosphonate esters.[3][4][5]

  • Elimination Byproducts: Depending on the reaction conditions, elimination of the hydroxyl group to form an unsaturated phosphonate is a potential side reaction.

Q2: How can I best assess the purity of my sample and identify these impurities?

Expert Explanation: A multi-technique approach is essential for a comprehensive purity assessment.

  • ³¹P NMR Spectroscopy: This is the most direct method for identifying phosphorus-containing impurities. Each unique phosphorus environment will give a distinct signal. The parent compound should have a characteristic chemical shift and coupling. Impurities like diethyl phosphite, the monoethyl ester, and the phosphonic acid will have their own unique and well-documented chemical shifts.

  • ¹H and ¹⁹F NMR Spectroscopy: These techniques are crucial for identifying structural isomers, residual starting materials, and solvents. The integration of signals in ¹H NMR can provide quantitative information about the relative amounts of impurities if their structures are known.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for detecting trace-level impurities. Methods like HILIC or ion-pair reversed-phase HPLC can effectively separate the polar parent compound from its even more polar hydrolysis products.[6] The mass spectrometer provides the molecular weight of each separated component, aiding in its identification.

Q3: My purified product is a persistent, clear oil. Is this expected, and how can I induce crystallization?

Expert Explanation: Yes, it is common for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate to be isolated as a viscous oil. The combination of the flexible propyl chain, the polar hydroxyl group (which encourages hygroscopicity), and potential for minor impurities can disrupt the formation of a stable crystal lattice.[7]

Troubleshooting Steps:

  • Ensure High Purity: First, confirm >98% purity by NMR and LC-MS, as impurities are a primary inhibitor of crystallization.

  • Rigorous Drying: Remove all residual solvents (e.g., ethyl acetate, dichloromethane) under high vacuum, possibly with gentle heating (e.g., 30-40 °C). Co-evaporation with a solvent like toluene can help azeotropically remove trace water.

  • Solvent Screening for Recrystallization: The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.[8][9][10]

    • Start with a non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes. Dissolve the oil in a minimal amount of the more polar solvent (ethyl acetate) at room temperature, then slowly add the anti-solvent (hexanes) until turbidity persists. Gentle warming to re-dissolve, followed by slow cooling, may yield crystals.[8]

  • Seeding: If you have ever had a batch crystallize, save a seed crystal. Introducing a seed crystal to a supersaturated solution can induce crystallization.

  • Salt Formation: If the free alcohol will not crystallize, consider forming a salt or co-crystal if your downstream application allows. For acidic impurities (phosphonic acids), forming a dicyclohexylamine salt can sometimes facilitate crystallization.[7]

Troubleshooting Guide: Purification Workflows

This section addresses specific problems you may encounter during the purification process.

Problem: Column chromatography on silica gel results in significant streaking and poor separation.

Expert Explanation: This is a classic issue when purifying polar, slightly acidic compounds on standard silica gel. The hydroxyl group and the P=O moiety can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing (streaking).[11] Hydrolyzed impurities, being more acidic, will streak even more severely.

Workflow Diagram: Troubleshooting Poor Chromatographic Separation

G A Problem: Streaking on Silica Gel Chromatography B Diagnosis: Strong interaction between polar analyte and acidic silica surface. A->B C Solution 1: Modify Mobile Phase B->C D Solution 2: Use Alternative Stationary Phase B->D E Add a polar modifier (e.g., 0.5-2% Acetic Acid or Formic Acid) to protonate the analyte and reduce interaction with silica. C->E If analyte is basic or neutral F Add a basic modifier (e.g., 0.5-1% Triethylamine or Ammonia) to deprotonate silica and saturate strong binding sites. C->F If analyte is acidic or neutral G Use Neutral Alumina (for acid-sensitive compounds) D->G H Use HILIC Chromatography (Excellent for very polar compounds) D->H

Caption: Decision tree for troubleshooting poor separation during column chromatography.

Recommended Protocol: Modified Silica Gel Chromatography
  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Mobile Phase System: A gradient of ethyl acetate in hexanes is a good starting point. If streaking occurs, add a modifier to the mobile phase.

    • For reducing tailing of the main compound: Add 1% triethylamine (TEA) to your mobile phase. This neutralizes the acidic sites on the silica.

    • For separating acidic impurities: Adding 0.5-1% acetic acid or formic acid can sometimes improve the peak shape of the acidic impurities, allowing for better separation from the main product.

  • Gradient Elution:

    • Equilibrate the column with 10% Ethyl Acetate/Hexanes (+ modifier).

    • Load the crude product (dissolved in a minimal amount of dichloromethane or the initial mobile phase).

    • Run a gradient from 10% to 80% Ethyl Acetate over 10-15 column volumes.

    • The less polar starting materials will elute first, followed by your product. The highly polar hydrolyzed impurities will often remain on the baseline or elute very late.

  • Detection: Use TLC with a potassium permanganate stain, as the hydroxyl group is readily oxidized, providing a sensitive detection method.

Problem: Hydrolyzed impurities (monoethyl ester or phosphonic acid) are co-eluting with my product.

Expert Explanation: The polarity difference between the desired diethyl ester and the monoethyl ester can sometimes be insufficient for baseline separation on silica, especially at high loading. The phosphonic acid is very polar and typically sticks strongly to silica, but can leach slowly during the run, contaminating later fractions. For these challenging separations, Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative.[6][12]

Data Table: Comparison of Purification Techniques
FeatureStandard Silica Gel ChromatographyHydrophilic Interaction Liquid Chromatography (HILIC)
Principle Adsorption based on polarity. "Like sticks to like."Partitioning of polar analytes into a water-rich layer on the polar stationary phase surface.[6]
Stationary Phase Acidic SilicaPolar (e.g., bare silica, amide, diol phases)[6]
Mobile Phase Non-polar to mid-polar (e.g., Hexanes/EtOAc)Polar, aprotic solvent with a small amount of aqueous buffer (e.g., Acetonitrile/Water/Ammonium Formate)
Elution Order Least polar elutes first.Most polar is most retained; least polar elutes first.
Best For General purpose purification.Separating highly polar and hydrophilic compounds, such as the target molecule and its hydrolysis byproducts.[12]
Recommended Protocol: HILIC Purification
  • Stationary Phase: Use a commercially available HILIC flash column (e.g., silica or an amino-propyl functionalized phase).

  • Sample Preparation: Dissolve the crude sample in a solvent with high organic content that matches your initial mobile phase conditions (e.g., 95:5 acetonitrile:water).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water (pH adjusted to ~3.0 with formic acid).

    • Solvent B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate (pH ~3.0).

  • Gradient Elution:

    • Equilibrate the column in 95% Solvent B / 5% Solvent A.

    • Load the sample.

    • Run a gradient from 5% Solvent A to 40% Solvent A over 15-20 column volumes. This gradient increases the water content, eluting progressively more polar compounds.

  • Outcome: This method will provide significantly enhanced retention and separation between your target diethyl phosphonate, the monoethyl phosphonate, and the phosphonic acid.

References
  • Kosolapoff, G. M. (1953). A Study of the Transesterification of Dialkyl Alkylphosphonites. Journal of the American Chemical Society, 75(7), 1500–1502. [Link]

  • Chemik Co. (n.d.). Exploring the Synthesis and Properties of Diethyl Phosphonate. Chemik. [Link]

  • ResearchGate. (n.d.). Hydrolysis of diethyl phosphonates (65) in aqueous acetone. [Link]

  • Wikipedia. (2023). Diethyl phosphite. In Wikipedia. [Link]

  • ResearchGate. (n.d.). Continuous flow transesterification of dimethyl‐ and diethyl H‐phosphonate. [Link]

  • Google Patents. (1966).
  • Hudson, R. F., & Keay, L. (1956). The Hydrolysis of Phosphonate Esters. Journal of the Chemical Society, 477. [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl hydrogen phosphite. In PubChem. [Link]

  • Keglevich, G. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 23(1), 159. [Link]

  • ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]

  • ResearchGate. (n.d.). Formation of 4,4′‐dimethoxytrityl‐C‐phosphonate impurities due to incomplete oxidation/sulfurization. [Link]

  • Blackburn, G. M., & Brown, M. J. (1969). Mechanism of hydrolysis of diethyl 2-carboxyphenylphosphonate. Journal of the American Chemical Society, 91(2), 525–526. [Link]

  • EURL-Pesticides.eu. (n.d.). Selective Analysis of Glyphosate and other polar organo-phosphorous Compounds in Foods of plant Origin using on-line ligand-exchange SPE-HPLC-MS/MS. [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine - Supplementary Information. [Link]

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Reddit. (2022). Recrystallization for foam like crystals. r/Chempros. [Link]

  • ResearchGate. (2014). Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions. [Link]

  • MDPI. (n.d.). Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ACS Publications. (n.d.). Synthesis and Characterization of Phosphonate Ester/Phosphonic Acid Grafted Styrene-Divinylbenzene Copolymer Microbeads. [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • YouTube. (2013). Recrystallization. [Link]

  • Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist?. Green Chemistry. [Link]

  • European Patent Office. (2015). Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2-yl]methyl} phosphonate used in the synthesis of himbacine analogs. [Link]

  • Reddit. (2020). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. [Link]

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Troubleshooting

Technical Support Center: Synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

Welcome to the technical support center for the synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate, a process that typically involves the reaction of a difluoromethylphosphonate reagent with a formaldehyde source.

Issue 1: Low or No Consumption of Starting Material (Diethyl [difluoro(trimethylsilyl)methyl]phosphonate)

Potential Cause 1: Inactive Formaldehyde Source Paraformaldehyde, a common source of formaldehyde, can degrade over time, especially if not stored under dry conditions. This leads to poor depolymerization and low concentrations of reactive formaldehyde in the reaction mixture.

Solution:

  • Use freshly opened, high-purity paraformaldehyde.

  • Consider using a different formaldehyde equivalent, such as 1,3,5-trioxane, which can sometimes offer better solubility and reactivity.

  • Ensure the reaction temperature is sufficient to cause depolymerization of paraformaldehyde, typically starting at around 80°C.

Potential Cause 2: Insufficient Catalyst or Activation The reaction of silylated phosphonates with aldehydes often requires a fluoride source as a catalyst to activate the silyl group and initiate the reaction.

Solution:

  • Ensure that the catalyst, such as tetrabutylammonium fluoride (TBAF), is fresh and anhydrous.

  • The amount of catalyst is crucial; typically, 0.1 to 0.2 equivalents are used. Too little catalyst will result in a sluggish reaction, while too much can lead to side reactions.

  • The reaction is highly sensitive to moisture. All reagents and solvents should be strictly anhydrous.

Issue 2: Low Yield of the Desired Product

Potential Cause 1: Suboptimal Reaction Temperature The reaction temperature profile is critical. A temperature that is too low will lead to an incomplete reaction, while a temperature that is too high can cause decomposition of the product or starting materials.

Solution:

  • Initiate the reaction at a lower temperature (e.g., 0°C) during the addition of the catalyst to control the initial exothermic reaction.

  • After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours. Gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion. Monitor the reaction progress by TLC or NMR to determine the optimal reaction time and temperature.

Potential Cause 2: Inefficient Work-up or Purification The desired product is a polar molecule and can be challenging to extract and purify. Product loss during aqueous work-up or column chromatography is a common source of low yields.

Solution:

  • During the aqueous work-up, ensure thorough extraction with a suitable organic solvent, such as ethyl acetate or dichloromethane. Multiple extractions (3-4 times) are recommended.

  • For column chromatography, use a silica gel that has been deactivated with triethylamine to prevent product degradation on the column. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can improve separation.[1][2]

Issue 3: Formation of Significant Byproducts

Potential Cause: Self-Condensation of Formaldehyde In the presence of a catalyst, formaldehyde can undergo self-condensation (the Cannizzaro reaction) to form methanol and formic acid, which can complicate the reaction mixture and reduce the yield of the desired product.

Solution:

  • Maintain a controlled, slow addition of the catalyst to the reaction mixture.

  • Ensure the reaction temperature is kept low during the initial phase of the reaction.

Troubleshooting Workflow Diagram

G start Low Yield or Incomplete Reaction check_sm Check Starting Material Consumption by TLC/NMR start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed no_sm_consumed No sm_consumed->no_sm_consumed No yes_sm_consumed Yes sm_consumed->yes_sm_consumed Yes check_reagents Verify Reagent Quality: - Anhydrous Solvents/Reagents? - Fresh Paraformaldehyde? - Active Catalyst (TBAF)? no_sm_consumed->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Action: Use fresh, anhydrous reagents and solvents. reagents_ok->fix_reagents No optimize_conditions Optimize Reaction Conditions: - Increase catalyst loading incrementally - Increase temperature gradually reagents_ok->optimize_conditions Yes fix_reagents->check_sm optimize_conditions->check_sm check_workup Review Work-up & Purification Procedure yes_sm_consumed->check_workup workup_issue Potential Issues: - Emulsion during extraction? - Product streaking on TLC? - Loss during chromatography? check_workup->workup_issue fix_workup Action: - Use brine to break emulsions. - Deactivate silica gel. - Optimize solvent system for chromatography. workup_issue->fix_workup

Caption: Troubleshooting decision tree for low yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the trimethylsilyl (TMS) group in the starting material? The TMS group acts as a protecting group and facilitates the formation of the difluoromethyl carbanion. The fluoride catalyst attacks the silicon atom, leading to the in-situ generation of the reactive nucleophile that then attacks the formaldehyde.

Q2: Can I use aqueous formaldehyde instead of paraformaldehyde? It is highly discouraged. The reaction is moisture-sensitive, and the presence of water will quench the carbanion and lead to the formation of byproducts. Anhydrous conditions are essential for success.

Q3: My final product appears oily and difficult to crystallize. Is this normal? Yes, Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is often isolated as a viscous oil.[3] Purification by column chromatography is typically the best method to obtain a pure product.

Q4: How can I monitor the progress of the reaction? The reaction can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H or ³¹P NMR spectroscopy. On a TLC plate, you should see the consumption of the less polar starting material (Diethyl [difluoro(trimethylsilyl)methyl]phosphonate) and the appearance of a more polar spot corresponding to the hydroxylated product.

Q5: What are the key safety precautions for this synthesis?

  • Work in a well-ventilated fume hood.

  • Paraformaldehyde is toxic and should be handled with care.

  • TBAF is corrosive and hygroscopic; handle it in a glove box or under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocol

This protocol is a representative procedure for the synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

Materials:

  • Diethyl [difluoro(trimethylsilyl)methyl]phosphonate (≥85.0%)[3]

  • Paraformaldehyde, anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add Diethyl [difluoro(trimethylsilyl)methyl]phosphonate (1.0 eq) and anhydrous paraformaldehyde (1.2 eq).

  • Add anhydrous THF to dissolve the reagents under an argon atmosphere.

  • Cool the mixture to 0°C using an ice-water bath.

  • Add TBAF solution (0.15 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

Reaction Scheme Diagram

G reagent1 Diethyl [difluoro(trimethylsilyl)methyl]phosphonate conditions 1. TBAF, THF, 0°C to rt 2. Aqueous Work-up reagent1->conditions reagent2 +   Paraformaldehyde reagent2->conditions product Diethyl 1,1-difluoro-3-hydroxypropylphosphonate conditions->product

Caption: Synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

Quantitative Data Summary

ParameterRecommended ValueRationale
Stoichiometry
Paraformaldehyde1.2 - 1.5 equivalentsTo ensure complete reaction of the phosphonate starting material.
TBAF Catalyst0.1 - 0.2 equivalentsCatalytic amount to activate the silyl group without promoting side reactions.
Reaction Conditions
Temperature0°C to Room Temp.To control the initial exotherm and then allow the reaction to proceed to completion.
Reaction Time12 - 24 hoursTypical timeframe for completion, but should be monitored by TLC or NMR.
Purification
Chromatography EluentGradient of 20-80% Ethyl Acetate in HexanesTo effectively separate the polar product from non-polar impurities.
Expected Yield60 - 80%A typical yield range for this type of reaction under optimized conditions.

References

  • MySkinRecipes. Diethyl (difluoro(trimethylsilyl)methyl)phosphonate.
  • Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate.
  • Organic Syntheses Procedure. Diethyl (1-Diazo-2-oxopropyl)phosphonate.
  • Organic Syntheses Procedure. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate.
  • ResearchGate. Synthesis of Diethyl (1‐Diazo‐2‐oxopropyl)phosphonate.
  • Sigma-Aldrich. Diethyl difluoro(trimethylsilyl)methyl phosphonate = 85.0 H-NMR 80077-72-1.
  • Sigma-Aldrich. Diethyl [difluoro(trimethylsilyl)methyl]phosphonate.
  • Sigma-Aldrich. Diethyl [difluoro(trimethylsilyl)methyl]phosphonate.
  • ResearchGate. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate.
  • MDPI. Synthesis and Reactions of α-Hydroxyphosphonates.

Sources

Optimization

Technical Support Center: Diastereoselectivity in Functionalized Phosphonate Synthesis

Welcome to the Technical Support Center for functionalized phosphonate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of ster...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for functionalized phosphonate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in phosphonate chemistry. Phosphonates are crucial motifs in drug discovery and materials science, often serving as mimics of phosphates or carboxylic acids.[1][2] Achieving precise control over diastereoselectivity during their synthesis is a common yet significant challenge.

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the mechanistic underpinnings of common diastereoselectivity issues and offer practical, actionable troubleshooting strategies.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of functionalized phosphonates, providing step-by-step guidance to diagnose and resolve them.

Issue 1: Poor E/Z Selectivity in Horner-Wadsworth-Emmons (HWE) Reactions

Question: My Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated phosphonate is yielding a mixture of E and Z isomers. How can I improve the selectivity for the desired E-isomer?

Answer: The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for alkene synthesis, generally favoring the thermodynamically more stable (E)-alkene.[3][4] However, several factors can erode this selectivity. Here’s a systematic approach to troubleshooting:

Causality & Mechanism: The stereochemical outcome of the HWE reaction is determined by the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates.[5] Formation of the (E)-alkene proceeds through a lower energy, reversible pathway, whereas the (Z)-alkene often arises from a kinetically controlled, less reversible pathway. Enhancing thermodynamic control is key to maximizing E-selectivity.

Troubleshooting Workflow for Poor E/Z Selectivity in HWE Reactions

HWE_Troubleshooting cluster_base Base/Cation Strategy cluster_temp Temperature Strategy start Start: Poor E/Z Selectivity check_base 1. Evaluate Base and Cation start->check_base outcome_Z Seeking (Z)-Isomer? start->outcome_Z check_temp 2. Modify Reaction Temperature check_base->check_temp No Improvement outcome_E Desired (E)-Selectivity Achieved check_base->outcome_E Success base_details Use weaker bases (e.g., LiCl/DBU) Promote thermodynamic equilibrium. Li+ cations often favor E-selectivity more than Na+ or K+. check_phosphonate 3. Alter Phosphonate Reagent check_temp->check_phosphonate No Improvement check_temp->outcome_E Success temp_details Increase temperature (e.g., from -78°C to 23°C). Higher temps favor equilibration towards the thermodynamically preferred (E)-isomer. check_solvent 4. Change Solvent check_phosphonate->check_solvent No Improvement check_phosphonate->outcome_E Success check_solvent->outcome_E Success still_gennari Employ Still-Gennari Conditions (e.g., KHMDS, 18-crown-6, THF, -78°C) outcome_Z->still_gennari still_gennari->outcome_E Achieved High (Z)-Selectivity

Caption: Troubleshooting poor E/Z selectivity in HWE reactions.

Step-by-Step Protocol Adjustments:
  • Base and Cation Selection:

    • For (E)-Selectivity: Strong, non-coordinating bases like NaH or KHMDS can sometimes trap the kinetic (Z)-product. Switch to milder conditions that favor equilibration. The Masamune-Roush conditions (LiCl with an amine base like DBU or DIPEA) are an excellent choice for promoting (E)-selectivity, especially with base-sensitive substrates.[6][7] Lithium cations generally enhance (E)-selectivity compared to sodium or potassium.[3]

    • For (Z)-Selectivity: If the (Z)-isomer is desired, the Still-Gennari modification is the standard.[5] This involves using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and a strong base system like KHMDS in THF with 18-crown-6 at low temperatures (-78 °C).[5][8]

  • Reaction Temperature:

    • Low temperatures (-78 °C) favor kinetic control, which can lead to higher proportions of the (Z)-isomer.[9]

    • Increasing the reaction temperature (e.g., to 0 °C or room temperature) allows the intermediates to equilibrate, favoring the formation of the more stable (E)-alkene.[3]

  • Steric Bulk of the Phosphonate Reagent:

    • Increasing the steric bulk of the phosphonate ester groups (e.g., changing from dimethyl to diethyl or diisopropyl) can enhance (E)-selectivity by increasing steric repulsion in the transition state leading to the (Z)-isomer.[3][6]

Data Summary: Effect of Conditions on HWE Selectivity
ConditionBase/AdditiveTemp. (°C)Typical OutcomeReference
StandardNaH23Good (E)-selectivity[6]
Masamune-RoushLiCl / DBU23Excellent (E)-selectivity[6][7]
Low TempLHMDS-78Increased (Z)-isomer[9]
Still-GennariKHMDS / 18-crown-6-78Excellent (Z)-selectivity[5][8]
Issue 2: Low Diastereoselectivity in Pudovik/Hydrophosphonylation Reactions

Question: I am performing a hydrophosphonylation (Pudovik reaction) by adding a dialkyl phosphite to a chiral aldehyde/imine, but the reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Answer: The Pudovik reaction is a powerful method for forming C-P bonds to create α-hydroxyphosphonates and α-aminophosphonates.[10][11] When the electrophile (aldehyde or imine) contains a stereocenter, the reaction can be diastereoselective. The level of selectivity is governed by the steric and electronic interactions in the transition state.

Causality & Mechanism: Diastereoselectivity arises from the preferential attack of the phosphite nucleophile on one of the two diastereotopic faces of the carbonyl or imine. This preference is dictated by stereochemical models like the Felkin-Anh or Cram Chelate models.[12][13] Effective diastereoselection requires maximizing the energy difference between the competing transition states.

Conceptual Models for Nucleophilic Addition

Stereocontrol_Models cluster_felkin Felkin-Anh Model (Non-Chelating) cluster_cram Cram Chelate Model (Chelating) felkin_start Chiral Aldehyde/Ketone (α-stereocenter) felkin_ts Transition State: Nucleophile attacks opposite the largest (L) group felkin_start->felkin_ts Nu- attack felkin_product 'Anti' Product (Typically) felkin_ts->felkin_product cram_start Chiral Aldehyde/Ketone (α-chelating group, e.g., OR) cram_lewis Lewis Acid (e.g., ZnCl2, MgBr2) forms 5-membered ring cram_start->cram_lewis cram_ts Rigid Chelate Transition State: Nucleophile attacks from the least hindered face cram_lewis->cram_ts Nu- attack cram_product 'Syn' Product (Typically) cram_ts->cram_product

Caption: Felkin-Anh vs. Cram Chelation models for diastereoselectivity.

Step-by-Step Protocol Adjustments:
  • Leverage Chelation Control:

    • If your substrate has a chelating group (e.g., hydroxyl, alkoxy, or amino group) at the α- or β-position, you can enforce a specific conformation using a Lewis acid.

    • Protocol: Add a chelating Lewis acid like ZnCl₂, MgBr₂, or TiCl₄ to the reaction. This forms a rigid five- or six-membered ring intermediate, locking the conformation and exposing one face of the electrophile to nucleophilic attack.[14][15] This often dramatically improves diastereoselectivity, leading to the "Cram chelate" product.[16]

  • Optimize the Catalyst/Base:

    • The choice of base or catalyst is critical. For base-catalyzed reactions, bulky bases can enhance facial selectivity through steric hindrance.

    • In asymmetric catalysis, the chiral ligand environment is paramount. Using catalysts like chiral TBOx aluminum complexes or heterobimetallic complexes can provide excellent diastereo- and enantioselectivity.[17][18]

  • Modify Reaction Temperature and Solvent:

    • Lowering the reaction temperature (e.g., to -78 °C) is a standard strategy to enhance selectivity. Lower thermal energy makes the reaction more sensitive to small differences in transition state energies.

    • Solvent polarity can influence the transition state. Non-polar solvents like toluene or hexanes are often preferred as they are less likely to interfere with catalyst-substrate interactions or chelation.[18] Weakly coordinating solvents are crucial for achieving chelation control when using Lewis acids.[15]

Protocol: Diastereoselective Pudovik Reaction via Chelation Control
  • Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add the chiral aldehyde (1.0 equiv.) and a non-polar solvent (e.g., toluene or CH₂Cl₂) to a flame-dried flask.

  • Lewis Acid Addition: Cool the solution to -78 °C. Add the Lewis acid (e.g., ZnCl₂, 1.1 equiv.) and stir for 30 minutes to allow for chelate formation.

  • Phosphite Addition: Slowly add the dialkyl phosphite (1.2 equiv.) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at -78 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of Rochelle's salt or NH₄Cl. Extract with an organic solvent, dry, and concentrate.

  • Analysis: Determine the diastereomeric ratio (d.r.) of the crude product by ¹H or ³¹P NMR spectroscopy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Felkin-Anh and Cram Chelate models for predicting diastereoselectivity?

A1: Both models predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. The key difference lies in the presence of a chelating group.

  • Felkin-Anh Model: Applies to non-chelating substrates. It predicts that the largest substituent on the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric strain. The nucleophile then attacks along the Bürgi-Dunitz trajectory from the least hindered face.[12][13][19]

  • Cram Chelate Model: Applies when an α-substituent (like -OR, -NR₂) can chelate with a Lewis acidic metal center and the carbonyl oxygen. This locks the molecule into a rigid, cyclic conformation, and the nucleophile attacks from the side opposite the other α-substituents.[14][16] This often leads to a product with the opposite stereochemistry to that predicted by the Felkin-Anh model.

Q2: Can I use a chiral phosphonate reagent to induce diastereoselectivity with an achiral aldehyde?

A2: Yes, this is a valid and powerful strategy known as substrate control. By using a P-stereogenic H-phosphonate or a phosphonate derived from a chiral auxiliary (like CAMDOL or TADDOL), you can induce the formation of a new stereocenter at the carbon atom with high diastereoselectivity.[20] The chiral environment around the phosphorus atom dictates the facial selectivity of the addition to the prochiral aldehyde or imine.

Q3: My reaction is diastereoselective, but the product epimerizes during workup or purification. What can I do?

A3: Epimerization of the newly formed stereocenter α to the phosphonate group can occur under either acidic or basic conditions, especially if the α-proton is activated.

  • Neutralize pH: Ensure your workup procedures are performed under neutral or near-neutral conditions. Use a mild buffer if necessary.

  • Avoid Harsh Chromatography Conditions: Silica gel can be acidic and may promote epimerization. Consider deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, use a different stationary phase like alumina (basic or neutral) or Florisil.

  • Temperature Control: Keep all workup and purification steps cold to minimize the rate of epimerization.

  • Derivative Formation: If the product is particularly sensitive, consider converting it to a more stable derivative immediately after the reaction before purification.

Q4: How do I accurately determine the diastereomeric ratio (d.r.) of my product?

A4: The most common and reliable methods are:

  • ¹H NMR Spectroscopy: Often, the protons α or β to the newly formed stereocenter will have distinct chemical shifts and/or coupling constants for each diastereomer. Careful integration of these signals allows for quantification.

  • ³¹P NMR Spectroscopy: Since the phosphorus atom is in a different chemical environment in each diastereomer, you will typically see two distinct signals in the ³¹P NMR spectrum. The integration of these signals is a very accurate way to determine the d.r.

  • HPLC/GC: Chiral or achiral chromatography can often separate diastereomers, allowing for quantification by peak area. This is particularly useful for complex mixtures where NMR signals overlap.

References

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  • Yager, K. M., et al. (1994). Asymmetric Synthesis of .alpha.-Aminophosphonates via Diastereoselective Addition of Lithium Diethyl Phosphite to Chelating Imines. Journal of the American Chemical Society, 116(25), 11667-11677. [Link]

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  • Kwon, O., et al. (2005). Phosphine-Catalyzed Stereoselective Synthesis of Highly Functionalized Diquinanes. Organic Letters, 7(25), 5761-5764. [Link]

  • Kolodiazhnyi, O. I., et al. (2014). Stereogenic Phosphorus‐Induced Diastereoselective Formation of Chiral Carbon during Nucleophilic Addition of Chiral H‐Phosphinates to Aldehydes and Imines. European Journal of Organic Chemistry, 2014(12), 2503-2513. [Link]

  • Smith, A. B., et al. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2087-2098. [Link]

  • Denmark, S. E., & Chung, W.-j. (2018). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. Accounts of Chemical Research, 51(6), 1474-1486. [Link]

  • Smith, A. B., et al. (2017). Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2087-2098. [Link]

Sources

Troubleshooting

Stability of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate to acidic or basic conditions

Introduction Welcome to the technical support guide for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. This document provides in-depth information, troubleshooting advice, and experimental protocols for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. This document provides in-depth information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with this fluorinated phosphonate. The unique combination of a phosphonate ester, gem-difluoro group, and a primary alcohol presents specific stability challenges. This guide is designed to help you anticipate and navigate these challenges to ensure the integrity of your experiments.

The core structure features two primary points of reactivity under acidic or basic conditions: the diethyl phosphonate ester moiety, which is susceptible to hydrolysis, and the terminal hydroxyl group. The gem-difluoro group, positioned at the alpha-carbon, exerts a strong electron-withdrawing inductive effect, which significantly modulates the reactivity of the phosphorus center.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate under acidic conditions?

Phosphonate esters are generally susceptible to hydrolysis under acidic conditions, and this compound is no exception.[1] The reaction proceeds via acid catalysis, typically involving protonation of the phosphoryl oxygen, which makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water.[2] The hydrolysis occurs in a stepwise manner, first cleaving one ethyl group to yield the monoester intermediate, followed by the cleavage of the second ethyl group to give the final phosphonic acid.

The presence of the 1,1-difluoro group is critical. Fluorine is highly electronegative, and the two atoms on the α-carbon pull electron density away from the phosphorus atom. This inductive effect increases the phosphorus center's electrophilicity, likely accelerating the rate of hydrolysis compared to non-fluorinated analogs.

Under typical laboratory conditions, exposure to strong acids (e.g., concentrated HCl, H₂SO₄), especially at elevated temperatures, will lead to rapid and complete hydrolysis.[2][3] Mildly acidic conditions or prolonged contact with protic solvents may also cause slow degradation over time.

Q2: What are the primary degradation products I should expect in an acidic medium?

The degradation follows a sequential hydrolysis pathway. The expected products are:

  • Monoethyl 1,1-difluoro-3-hydroxypropylphosphonate: The intermediate product after the loss of one equivalent of ethanol.

  • 1,1-difluoro-3-hydroxypropylphosphonic acid: The final product after the loss of both ethyl groups.

  • Ethanol: Released at each step of the hydrolysis.

Q3: How does the compound behave in basic (alkaline) solutions?

The compound is highly susceptible to base-catalyzed hydrolysis (saponification). The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the electrophilic phosphorus center, leading to the cleavage of the P-O ester bonds.[4] This process is also stepwise and is generally faster than acid-catalyzed hydrolysis for phosphonate esters.[5]

At high pH (e.g., in the presence of NaOH or KOH), the degradation can be very rapid, even at room temperature.[6] The terminal hydroxyl group on the propyl chain can also be deprotonated under strongly basic conditions, forming an alkoxide, though this is less likely to be the primary degradation pathway compared to ester hydrolysis.

Q4: Is the Carbon-Phosphorus (C-P) bond stable to hydrolysis?

Yes, the C-P bond is exceptionally stable and resistant to cleavage under standard acidic or basic conditions.[1][7] This bond's high strength means that aggressive reagents or specific enzymatic systems are required for its scission.[1][7] In all troubleshooting scenarios involving acidic or basic instability, you should assume the C-P bond remains intact.

Q5: Can I use silica gel for the chromatographic purification of this compound?

Caution is advised. Standard silica gel is weakly acidic and possesses surface silanol (Si-OH) groups that can catalyze the hydrolysis of the phosphonate esters, leading to streaking, poor recovery, and the appearance of more polar impurities (the monoester or diacid) in your fractions.

If silica gel chromatography is necessary, consider the following precautions:

  • Deactivation: Neutralize the silica gel by preparing your slurry in an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%).

  • Speed: Do not let the compound sit on the column for extended periods.

  • Solvent Choice: Avoid highly protic eluents like methanol if possible, as they can facilitate hydrolysis. If methanol is required for polarity, keep its concentration low and ensure the column is run quickly.

  • Alternative Stationary Phases: Consider using neutral alumina or reverse-phase (C18) silica for purification to avoid acidic catalysis.

Troubleshooting Guide

Observed Issue Probable Cause Recommended Solution & Explanation
Appearance of new, more polar spots on TLC after aqueous workup. Hydrolysis of the phosphonate ester. The diethyl ester is being converted to the more polar monoester or diacid, which have stronger interactions with the TLC plate. Minimize contact time with aqueous acidic or basic layers. Use milder reagents (e.g., saturated NaHCO₃ instead of 1M NaOH) and perform extractions at low temperatures (0-5 °C).
Poor recovery or decomposition during reaction quenching with acid/base. Rapid degradation under concentrated conditions. Dilute the quenching agent and add it slowly to the reaction mixture at a low temperature to dissipate any heat generated. The goal is to neutralize the reaction without creating localized areas of extreme pH.
¹H or ³¹P NMR spectrum shows extra peaks after storing the compound in methanol or water. Solvent-mediated hydrolysis. Even at neutral pH, protic solvents can slowly hydrolyze the ester over time. For storage, remove all protic solvents and store the neat compound under an inert atmosphere (N₂ or Ar) at low temperatures (-20 °C). If a solution is required, use anhydrous aprotic solvents like THF, CH₂Cl₂, or acetonitrile.
Reaction yields are inconsistent, especially when scaling up. Exothermic reactions or prolonged heating causing degradation. If the reaction conditions involve heat, monitor the internal temperature carefully. For reactions involving strong acids or bases, scaling up can lead to poor heat dissipation, accelerating the decomposition of the product. Consider slower reagent addition or improved cooling.
Troubleshooting Workflow

G start Problem: Product Instability or Low Yield check_nmr Review NMR/TLC data. See new polar peaks? start->check_nmr workup Was an aqueous acid/base workup used? check_nmr->workup Yes storage Was product stored in a protic solvent? check_nmr->storage Yes chromatography Was silica gel used for purification? check_nmr->chromatography Yes sol_workup Solution: - Use milder reagents (NaHCO₃). - Keep temperature low (0 °C). - Minimize contact time. workup->sol_workup sol_storage Solution: - Store neat or in anhydrous  aprotic solvent. - Store at -20 °C under N₂. storage->sol_storage sol_chrom Solution: - Neutralize silica with Et₃N. - Use neutral alumina or RP-HPLC. - Run column quickly. chromatography->sol_chrom

Caption: Troubleshooting logic for product instability.

Experimental Protocols & Data

Protocol 1: Monitoring Stability via ³¹P NMR Spectroscopy

This protocol provides a method to quantitatively assess the stability of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate under specific pH conditions. ³¹P NMR is ideal as it offers a wide chemical shift range and directly probes the phosphorus environment.

Materials:

  • Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

  • Deuterated water (D₂O)

  • Deuterated hydrochloric acid solution (DCl in D₂O, 1 M)

  • Deuterated sodium hydroxide solution (NaOD in D₂O, 1 M)

  • NMR tubes

Procedure:

  • Prepare Stock Solution: Accurately weigh ~50 mg of the phosphonate and dissolve it in 1.0 mL of D₂O to create a stock solution.

  • Sample Preparation:

    • Acidic Sample: To an NMR tube, add 500 µL of the stock solution and 50 µL of 1 M DCl/D₂O.

    • Basic Sample: To a second NMR tube, add 500 µL of the stock solution and 50 µL of 1 M NaOD/D₂O.

    • Neutral Control: To a third NMR tube, add 550 µL of the stock solution.

  • Initial Measurement (t=0): Acquire a proton-decoupled ³¹P NMR spectrum for each sample immediately after preparation. Record the chemical shift and integration of the starting material peak.

  • Incubation: Store the NMR tubes at a constant temperature (e.g., 25 °C or 40 °C).

  • Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Data Analysis:

    • Observe the decrease in the integral of the starting material's peak.

    • Note the appearance and increase in the integrals of new peaks corresponding to the monoester and diacid hydrolysis products. The chemical shifts will move upfield (towards 0 ppm) upon hydrolysis.

    • Calculate the percentage of remaining starting material at each time point to determine the rate of degradation.

Summary of Expected Stability & Degradation Products
ConditionReagentsTemperatureExpected StabilityPrimary Degradation Product(s)
Strongly Acidic >1 M HCl, H₂SO₄Room Temp -> RefluxVery Low1,1-difluoro-3-hydroxypropylphosphonic acid
Mildly Acidic Dilute AcOH, SiO₂Room TemperatureLow to ModerateMonoethyl ester and phosphonic acid
Neutral H₂O, PBS BufferRoom TemperatureModerate to HighSlow hydrolysis to monoethyl ester
Mildly Basic NaHCO₃, K₂CO₃Room TemperatureLow to ModerateMono- and di-salt of the phosphonic acid
Strongly Basic >1 M NaOH, KOH0 °C -> Room TempVery LowDisalt of 1,1-difluoro-3-hydroxypropylphosphonic acid
Reaction Pathways

The reaction proceeds via protonation of the phosphoryl oxygen, followed by nucleophilic attack from water. This process repeats to remove the second ethyl group.

G A Diethyl Ester B Monoethyl Ester A->B + H₃O⁺, - EtOH C Phosphonic Acid B->C + H₃O⁺, - EtOH

Caption: Acid-catalyzed hydrolysis pathway.

The hydroxide ion acts as a nucleophile, attacking the phosphorus center and displacing ethoxide in a stepwise fashion.

G A Diethyl Ester B Mono-Anion Salt A->B + OH⁻, - EtOH C Di-Anion Salt B->C + OH⁻, - EtOH

Caption: Base-catalyzed hydrolysis pathway.

References

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12412. [Link][3][8][9]

  • Wikipedia. (n.d.). Phosphonate. Retrieved from [Link][1]

  • Pearson. (2024). Hydrolysis of Phosphate Esters Explained. Retrieved from [Link][4]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link][8]

  • Corbridge, D. E. C. (2013). Preparation of phosphonic acids from phosphonates. Beilstein Journal of Organic Chemistry, 9, 1747-1805. [Link][2]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ProQuest. [Link]

  • Key, B. D., Howell, R. D., & Criddle, C. S. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. ACS Environmental Au, 2(4), 334-352. [Link][10]

  • Google Patents. (n.d.). US5359115A - Methods for the synthesis of phosphonate esters. Retrieved from [11]

  • Sarin - Wikipedia. (n.d.). Retrieved from [Link][6]

  • Konieczny, M., & Cierpka, M. (2020). The Microbial Degradation of Natural and Anthropogenic Phosphonates. International Journal of Molecular Sciences, 21(18), 6885. [Link][7]

Sources

Optimization

Pudovik Reaction Technical Support Center: A Guide to Optimizing α-Hydroxyphosphonate Synthesis

Welcome to the technical support center for the Pudovik reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize the synthesis of α-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Pudovik reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize the synthesis of α-hydroxyphosphonates. Here, we address common challenges that can lead to low yields and other undesirable outcomes, providing in-depth, field-proven insights to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Pudovik reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I resolve this?

Low to no yield in a Pudovik reaction is a common issue that can often be traced back to a few key factors. Let's break down the potential culprits and their solutions.

A1: Potential Causes and Solutions for Low/No Product Formation

  • Inactive or Insufficient Catalyst: The catalyst, typically a base or an acid, is crucial for the reaction to proceed.[1]

    • Causality: The catalyst activates either the phosphite reagent, making it a more potent nucleophile, or the carbonyl compound, rendering it more susceptible to nucleophilic attack.[2] If the catalyst is inactive or present in an insufficient amount, this activation step is hampered, leading to a sluggish or stalled reaction.

    • Troubleshooting Steps:

      • Use a Fresh, Anhydrous Catalyst: Many common bases are hygroscopic and can be deactivated by moisture. Ensure your catalyst is fresh and has been stored under anhydrous conditions.[3]

      • Increase Catalyst Loading: While catalytic amounts are often sufficient, for less reactive substrates, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can enhance the reaction rate.[4] However, be mindful that excess base can promote side reactions.[4]

  • Sterically Hindered Substrates: The steric bulk of either the aldehyde/ketone or the dialkyl phosphite can significantly impede the reaction.[3]

    • Causality: The Pudovik reaction involves the formation of a new carbon-phosphorus bond, a process that is sensitive to steric hindrance around the reacting centers. Large, bulky groups can prevent the reacting molecules from achieving the necessary proximity and orientation for the reaction to occur.

    • Troubleshooting Steps:

      • Increase Reaction Temperature and/or Time: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.[3] Prolonging the reaction time may also allow for a higher conversion to the product.

      • Use a Less Hindered Phosphite: If you suspect the phosphite is the issue, consider using a reagent with smaller alkyl groups (e.g., dimethyl phosphite instead of diisopropyl phosphite).[3]

  • Reaction Reversibility: The Pudovik reaction can be a reversible process.[3]

    • Causality: The equilibrium between the starting materials and the product can sometimes favor the reactants, especially if the product is not particularly stable under the reaction conditions.

    • Troubleshooting Steps:

      • Use an Excess of One Reactant: Employing a slight excess (1.1-1.2 equivalents) of the less expensive or more readily available reactant can shift the equilibrium towards the product side.[3]

      • Product Crystallization: If the desired α-hydroxyphosphonate is a solid, choosing a solvent system from which it crystallizes upon formation can effectively remove it from the reaction equilibrium, driving the reaction to completion.[5][6]

  • Inappropriate Solvent: The choice of solvent can have a significant impact on reaction rates and yields.[7]

    • Causality: Solvents can influence the solubility of reactants and catalysts, as well as stabilize or destabilize transition states. For instance, polar aprotic solvents are often effective.[3] Some modern "green" protocols even advocate for solvent-free conditions, which can be highly effective for certain substrates.[8][9]

    • Troubleshooting Steps:

      • Solvent Screening: If yields are low, consider screening a range of solvents with varying polarities.

      • Solvent-Free Conditions: Attempting the reaction neat (without solvent) can sometimes lead to surprisingly good results and simplifies purification.[8][9]

Q2: I'm observing a significant byproduct in my reaction mixture, which I suspect is a phosphate. What is this side reaction, and how can I minimize it?

The formation of a phosphate byproduct is a well-documented challenge in the Pudovik reaction. This is typically due to a rearrangement of the desired α-hydroxyphosphonate.

A2: The Phospha-Brook Rearrangement and Its Suppression

The most common side reaction is the base-catalyzed rearrangement of the α-hydroxyphosphonate product into a phosphate ester.[3][10] This intramolecular rearrangement is known as the phospha-Brook rearrangement .[11]

  • Causality: The same basic catalyst used to initiate the Pudovik reaction can also deprotonate the hydroxyl group of the product. This leads to an intramolecular migration of the phosphonate group from the carbon to the oxygen atom, resulting in a thermodynamically more stable phosphate.[11] Higher reaction temperatures and prolonged reaction times can favor this rearrangement.[3]

  • Troubleshooting and Minimization Strategies:

    • Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient.[3]

    • Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. Work up the reaction as soon as the starting materials have been consumed to prevent the product from rearranging.[3]

    • Catalyst Choice and Loading: Use the minimum effective amount of a milder base catalyst. For instance, triethylamine is a common choice.[5] In some cases, a Lewis acid catalyst might be a better alternative to suppress this rearrangement.[11] A study by Keglevich et al. (2023) showed that with a diethylamine catalyst, a lower concentration (5%) favored the Pudovik adduct, while a higher concentration (40%) led exclusively to the rearranged phosphate product.[4]

Q3: My desired α-hydroxyphosphonate seems to be degrading during work-up and purification. What are the best practices for isolating these compounds?

The stability of α-hydroxyphosphonates can vary, and harsh work-up or purification conditions can lead to product loss.

A3: Best Practices for Work-up and Purification

  • Mild Work-up Conditions: Avoid harsh acidic or basic conditions during the work-up, as these can promote hydrolysis of the phosphonate esters or other degradation pathways.[3] Careful neutralization of the reaction mixture is crucial.

  • Purification Techniques:

    • Crystallization: This is the preferred method of purification whenever possible, as it is often less harsh than chromatography and can provide a very pure product.[2][5] A common technique involves dissolving the crude product in a minimal amount of a suitable solvent and then adding a less polar solvent to induce crystallization.[6]

    • Column Chromatography: If crystallization is not feasible, column chromatography on silica gel can be used. However, it's important to choose an appropriate solvent system and to avoid prolonged exposure of the compound to the silica, which can be slightly acidic.[5]

    • Extraction: Liquid-liquid extraction is a common step to remove the catalyst and other water-soluble impurities.[5]

Experimental Protocols

General Protocol for a Base-Catalyzed Pudovik Reaction

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq.).[3]

  • Reagent Addition: Add the dialkyl phosphite (1.0 - 1.2 eq.) to the flask.[3]

  • Catalyst Addition: Add the base catalyst (e.g., triethylamine, 10 mol%) to the reaction mixture.[5]

  • Reaction Monitoring: Allow the reaction to stir at the desired temperature (e.g., room temperature or reflux) for the appropriate time (typically 2-24 hours).[3] Monitor the progress of the reaction by TLC or ¹H NMR.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash with a mild aqueous acid (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization or column chromatography.[2][5]

Data Presentation

Table 1: Influence of Catalyst Loading on Product Distribution

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Pudovik Product (%)Rearranged Product (%)Reference
Diethylamine5081000[4]
Diethylamine4008~50~50[4]
Diethylamine4026720100[4]

Data adapted from a study on the reaction of dimethyl α-oxoethylphosphonate with dialkyl phosphites.[4]

Visualizing the Pudovik Reaction

Mechanism and Troubleshooting Workflow

The following diagrams illustrate the mechanism of the base-catalyzed Pudovik reaction and a logical workflow for troubleshooting common issues.

Pudovik_Mechanism cluster_activation Catalyst Activation cluster_addition Nucleophilic Addition cluster_protonation Protonation Dialkyl_Phosphite R'₂P(O)H Phosphite_Anion [R'₂PO]⁻ (Nucleophile) Dialkyl_Phosphite->Phosphite_Anion Deprotonation Base Base Base->Dialkyl_Phosphite Aldehyde RCHO Phosphite_Anion->Aldehyde Nucleophilic Attack Alkoxide_Intermediate Intermediate Alkoxide Aldehyde->Alkoxide_Intermediate Hydroxyphosphonate α-Hydroxyphosphonate (Product) Alkoxide_Intermediate->Hydroxyphosphonate Proton Transfer Protonated_Base Base-H⁺ Protonated_Base->Alkoxide_Intermediate

Caption: Base-catalyzed Pudovik reaction mechanism.

Troubleshooting_Workflow Start Low Yield in Pudovik Reaction Check_Catalyst Is the catalyst fresh and anhydrous? Start->Check_Catalyst Check_Substrates Are substrates sterically hindered? Check_Catalyst->Check_Substrates Yes Use_Fresh_Catalyst Use fresh, anhydrous catalyst. Increase loading if necessary. Check_Catalyst->Use_Fresh_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Substrates->Check_Conditions No Modify_Substrates Increase temperature/time. Use less hindered phosphite. Check_Substrates->Modify_Substrates Yes Check_Side_Reactions Is the phospha-Brook rearrangement occurring? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions Screen solvents. Consider solvent-free conditions. Use excess of one reactant. Check_Conditions->Optimize_Conditions No Minimize_Rearrangement Lower reaction temperature. Monitor reaction closely. Use milder/less catalyst. Check_Side_Reactions->Minimize_Rearrangement Yes End Problem Solved Check_Side_Reactions->End No Use_Fresh_Catalyst->End Modify_Substrates->End Optimize_Conditions->End Minimize_Rearrangement->End

Caption: Troubleshooting workflow for low yields.

References

  • Keglevich, G., & Rádai, Z. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1493. [Link]

  • Beilstein Journals. (n.d.). Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journal of Organic Chemistry. [Link]

  • Galkin, V. I., et al. (2016). The Pudovik Reaction Catalyzed by Tertiary Phosphines. ResearchGate. [Link]

  • London Met Repository. (n.d.). Continuous flow optimisation of the Pudovik reaction and phospha-Brook rearrangement using DBN. [Link]

  • MDPI. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Reactions, 5(1), 42-56. [Link]

  • Shibasaki, M., & Kanai, M. (2011). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 133(41), 16357-16360. [Link]

  • ResearchGate. (n.d.). Generally accepted mechanism for the Pudovik reaction. [Link]

  • ResearchGate. (2025). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. [Link]

  • MDPI. (2022). Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. Molecules, 27(9), 3011. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Frontiers. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 894231. [Link]

  • Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6037. [Link]

  • ResearchGate. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. [Link]

  • ResearchGate. (2025). Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. [Link]

  • CORE. (n.d.). 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. [Link]

  • PubMed. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1493. [Link]

  • Taylor & Francis Online. (n.d.). Green syntheses of potentially bioactive α-hydroxyphosphonates and related derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Wikipedia. (n.d.). Pudovik reaction. [Link]

  • PubMed Central. (2022). Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. Molecules, 27(9), 3011. [Link]

  • ResearchGate. (n.d.). Our method for the preparation of α-hydroxyphosphonates described in this article. [Link]

  • ACG Publications. (2012). Green chemical synthesis of α-hydroxyphosphonates. [Link]

Sources

Troubleshooting

Characterization of byproducts in Diethyl 1,1-difluoro-3-hydroxypropylphosphonate synthesis

Welcome to the technical support center for the synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated phosphonate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of its synthesis and the characterization of potential byproducts. Our approach is grounded in established chemical principles and analytical best practices to ensure the integrity of your research.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate typically proceeds via a Pudovik reaction, which involves the base-catalyzed addition of diethyl phosphite to a suitable fluorinated aldehyde, such as 2,2-difluoro-3-hydroxypropanal.[1] While this reaction is a powerful tool for forming carbon-phosphorus bonds, the presence of multiple reactive sites in the starting materials and the basic reaction conditions can lead to the formation of various byproducts. Understanding these potential side reactions is the first step in troubleshooting and optimizing your synthesis.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate, providing potential causes and actionable solutions.

Scenario 1: Low Yield of the Desired Product

Question: My reaction has a significantly lower yield of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate than expected. What are the likely causes and how can I improve it?

Answer: A low yield can be attributed to several factors, often related to the stability of the starting materials and the formation of side products.

Probable Causes and Solutions:

  • Decomposition of the Aldehyde: 2,2-difluoro-3-hydroxypropanal can be unstable, especially under basic conditions, and may undergo self-condensation or decomposition.[2]

    • Solution: Use freshly prepared or purified aldehyde for the reaction. Consider adding the base slowly to a cooled solution of the aldehyde and diethyl phosphite to minimize exposure of the aldehyde to harsh conditions.

  • Formation of Michaelis-Becker Byproducts: Diethyl phosphite can be deprotonated by the base to form a phosphonate anion, which can then react with any alkylating agents present.[3] If your reaction mixture contains impurities from the synthesis of the starting materials (e.g., haloalkanes), this side reaction can consume your diethyl phosphite.

    • Solution: Ensure the purity of your starting materials. Diethyl phosphite should be distilled before use if its purity is .

  • Rearrangement Products: In some Pudovik reactions involving α-oxophosphonates, a rearrangement can occur where the phosphonate group migrates. While 2,2-difluoro-3-hydroxypropanal is not an α-oxophosphonate, related rearrangements in similar systems have been observed, especially with stronger bases or higher temperatures.[4]

    • Solution: Use a milder base (e.g., triethylamine instead of sodium hydride) and maintain a low reaction temperature.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Proton NMR of an aliquot. If the reaction has stalled, a small, additional amount of base might be required.

Scenario 2: Unexpected Signals in the NMR Spectrum

Question: I've isolated my product, but the 1H, 31P, and/or 19F NMR spectra show unexpected peaks. How can I identify these impurities?

Answer: Unidentified peaks are a clear indication of byproducts. A systematic analysis of your NMR data can help in their identification.

Identifying Common Byproducts by NMR:

Potential Byproduct 1H NMR Signature 31P NMR Signature 19F NMR Signature
Unreacted Diethyl PhosphiteA doublet around 6.8 ppm (P-H) with a large coupling constant (JP-H ~690 Hz).[5]A peak around +7 to +9 ppm.[6]N/A
Triethyl PhosphateQuartet and triplet signals for the ethyl groups, similar to the product but with different chemical shifts and integrals.A singlet around -1 ppm.N/A
Diethyl FluorophosphateComplex multiplets for the ethyl groups due to coupling with both phosphorus and fluorine.A doublet with a large JP-F coupling constant.A doublet with a large JP-F coupling constant.
Self-condensation product of the aldehydeComplex multiplets in the aliphatic region, absence of the characteristic aldehyde proton.N/AMultiple signals in the 19F NMR spectrum.

Analytical Workflow for Byproduct Identification:

Caption: A typical analytical workflow for the identification of byproducts.

Scenario 3: Difficulty in Product Purification

Question: I am struggling to separate my product from impurities using column chromatography. What strategies can I employ?

Answer: Co-elution of byproducts with the desired product is a common challenge, especially with structurally similar impurities.

Purification Strategies:

  • Optimize Your Solvent System: A systematic approach to solvent system selection for column chromatography is crucial. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can significantly affect separation.

  • Alternative Chromatography Techniques: If standard silica gel chromatography is ineffective, consider other stationary phases such as alumina or reverse-phase silica.

  • Chemical Treatment of the Crude Mixture: If the primary impurity is unreacted diethyl phosphite, a mild basic wash of the organic extract before chromatography can help to remove this acidic impurity.

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the major impurities, vacuum distillation could be an effective purification method.

III. Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the formation of the main byproducts?

A1: The most probable side reactions are:

  • Michaelis-Becker Reaction: The base deprotonates diethyl phosphite, which then acts as a nucleophile. If there are any electrophilic impurities (e.g., residual alkyl halides from starting material synthesis), it can lead to the formation of undesired phosphonates.[3]

  • Aldehyde Self-Condensation: Under basic conditions, the enolizable aldehyde can undergo an aldol-type condensation with itself.

  • Cannizzaro-type Reaction: Although less likely for an enolizable aldehyde, disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid is a possibility under strong basic conditions.

Q2: How can I confirm the identity of my final product?

A2: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • 1H NMR: Look for the characteristic signals of the ethyl groups, the diastereotopic protons of the CH2 group adjacent to the CF2, and the CH proton of the hydroxypropyl moiety.

  • 13C NMR: The carbon attached to the phosphorus will appear as a doublet due to C-P coupling. The CF2 carbon will be a triplet due to C-F coupling.

  • 31P NMR: A single peak in the phosphonate region (typically +15 to +25 ppm) confirms the presence of a single phosphorus environment.

  • 19F NMR: A characteristic signal for the CF2 group, likely a triplet of doublets due to coupling with the adjacent CH2 protons and the phosphorus atom.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or chemical ionization (CI) are soft ionization techniques that should show the molecular ion peak. Electron impact (EI) ionization may lead to fragmentation, with characteristic losses of ethoxy groups.[7]

Q3: What are the safety precautions I should take during this synthesis?

A3: Diethyl phosphite can be irritating to the skin and eyes.[8][9] Fluorinated organic compounds should be handled with care, as their toxicological properties may not be fully known. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. If using strong bases like sodium hydride, be aware of their reactivity with water and protic solvents.

Q4: Can I use a different base for this reaction?

A4: Yes, the choice of base can influence the reaction outcome. Common bases for the Pudovik reaction include:

  • Triethylamine (Et3N): A mild organic base that is often sufficient and can minimize side reactions.

  • 1,8-Diazabicycloundec-7-ene (DBU): A stronger, non-nucleophilic organic base.

  • Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu): Strong bases that can lead to higher yields but may also promote side reactions if not used carefully.[10]

The optimal base will depend on the specific reactivity of your aldehyde and should be determined through small-scale optimization experiments.

IV. Experimental Protocols

Protocol 1: Synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethyl phosphite (1.0 eq.) and the solvent of choice (e.g., anhydrous THF).

  • Cool the flask to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 1.1 eq.) dropwise to the stirred solution.

  • In the dropping funnel, prepare a solution of 2,2-difluoro-3-hydroxypropanal (1.0 eq.) in the same anhydrous solvent.

  • Add the aldehyde solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: NMR Sample Preparation and Analysis

  • Accurately weigh approximately 10-20 mg of the purified product or crude reaction mixture.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to an NMR tube.

  • Acquire 1H, 13C, 31P, and 19F NMR spectra. For 31P and 19F NMR, ensure appropriate referencing.

Protocol 3: GC-MS Analysis

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Use a temperature program that allows for the separation of components with different boiling points.

  • Analyze the resulting mass spectra for the molecular ion peaks and characteristic fragmentation patterns of potential byproducts.

V. Byproduct Formation Pathways

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions Diethyl_Phosphite Diethyl Phosphite Product Diethyl 1,1-difluoro-3-hydroxypropylphosphonate Diethyl_Phosphite->Product Pudovik Reaction Phosphite_Anion Phosphonate Anion Diethyl_Phosphite->Phosphite_Anion Fluorinated_Aldehyde 2,2-Difluoro-3-hydroxypropanal Fluorinated_Aldehyde->Product Pudovik Reaction Aldol_Product Aldehyde Self-Condensation Product Fluorinated_Aldehyde->Aldol_Product Self-Condensation Base Base Base->Product Pudovik Reaction Base->Phosphite_Anion Deprotonation Base->Aldol_Product Self-Condensation Michaelis_Becker_Product Michaelis-Becker Byproduct (R-P(O)(OEt)2) Phosphite_Anion->Michaelis_Becker_Product Electrophile Electrophilic Impurity (R-X) Electrophile->Michaelis_Becker_Product

Caption: Potential byproduct formation pathways in the synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

VI. References

  • Wikipedia. (n.d.). Diethylphosphite. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. 100, 84-98.

  • Ali, T. E., & Abdel-Kariem, S. M. (2015). Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation of Diethyl Spiro[Pyrimidino[5,3′][3][5]Oxazole] Phosphonate, Diethyl (Oxazolo[5,4-D]Pyrimidine-4,6-Dione)Phosphonate, and Diethyl (Pyrimidino[4,5-B][3][7]Oxazine)Phosphonate Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1942-1947.

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. 20, 348-356.

  • Arkivoc. (2007). An unexpected reaction of diethyl phosphite with electron-deficient dialkyl dicyanofumarates. (xi), 185-195.

  • Molecules. (2021). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. 26(24), 7586.

  • RSC Advances. (2021). Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. 11, 38145-38154.

  • Bioorganic & Medicinal Chemistry Letters. (2014). Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators. 24(15), 3464-3467.

  • ResearchGate. (n.d.). HPLC-MS chromatogram of the reaction mixture of model reaction. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2007). An unexpected reaction of diethyl phosphite with electron-deficient dialkyl dicyanofumarates. Retrieved January 21, 2026, from [Link]

  • Molecules. (2017). Synthesis and Reactions of α-Hydroxyphosphonates. 22(8), 1256.

  • Taylor & Francis Online. (n.d.). 3-hydroxypropanal – Knowledge and References. Retrieved January 21, 2026, from [Link]

  • SpectraBase. (n.d.). Diethylphosphite. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Retrieved January 21, 2026, from [Link]

  • Molecules. (2021). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. 26(16), 4987.

  • ResearchGate. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2018). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved January 21, 2026, from [Link]

  • Molecules. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. 29(22), 5035.

  • Taylor & Francis Online. (2015). Electron Impact Ionization Mass Spectra of Organophosphorus Compounds Part IV: Mass Fragmentation Modes of Some Diethyl [(Alkyl/Aryl)amino(6-methyl-4-oxo-4H-chromen-3-yl)methyl]phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1942-1947.

  • Journal of the Chemical Society, Perkin Transactions 1. (1986). Synthesis of α- and γ-fluoroalkylphosphonates. 913-917.

  • Gelest, Inc. (2015). DIETHYLPHOSPHITE - Safety Data Sheet. Retrieved January 21, 2026, from [Link]

  • London Met Repository. (2024). Continuous Flow Optimisation of the Pudovik Reaction and phospha-Brook Rearrangement Using DBN. Retrieved January 21, 2026, from [Link]

  • PubMed. (2014). Diethyl fluoronitromethylphosphonate: synthesis and application in nucleophilic fluoroalkyl additions. Retrieved January 21, 2026, from [Link]

  • European Patent Office. (2015). Pyridine-2-yl]methyl} phosphonate used in the synthesis of himbacine analogs. Retrieved January 21, 2026, from [Link]

  • Molecules. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. 26(24), 7586.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphonate ion. Retrieved January 21, 2026, from [Link]

  • The Royal Society of Chemistry. (2018). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters Selectively Producing P(O)-H Compounds. Retrieved January 21, 2026, from [Link]

  • Molecules. (2000). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. 5(12), 1334-1339.

  • Mass Spectrometry Reviews. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. 37(6), 732-753.

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Reference Data & Comparative Studies

Validation

The Impact of a,a-Difluorination on the Physicochemical and Biological Profile of 3-Hydroxypropylphosphonates: A Comparative Guide

Introduction: The Strategic Role of Fluorine and Phosphonates in Drug Discovery In the landscape of modern medicinal chemistry, the phosphonate group has emerged as a critical phosphate mimic, offering enhanced enzymatic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine and Phosphonates in Drug Discovery

In the landscape of modern medicinal chemistry, the phosphonate group has emerged as a critical phosphate mimic, offering enhanced enzymatic stability against hydrolysis.[1] This is due to the replacement of a labile P-O bond with a robust P-C bond.[1] These compounds and their derivatives have found extensive applications as enzyme inhibitors, bone-targeting agents, and antiviral drugs.[1] Concurrently, the strategic incorporation of fluorine into drug candidates has become a powerful tool to modulate key molecular properties.[2] Fluorine's high electronegativity and small size can significantly alter acidity, lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3]

This guide provides a comprehensive comparison of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate with its non-fluorinated analog, Diethyl 3-hydroxypropylphosphonate. We will delve into the profound effects of geminal difluorination at the α-carbon position on the compound's physicochemical properties and explore the potential implications for its biological activity. Through a detailed analysis of experimental data and methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to strategically leverage fluorination in phosphonate-based drug design.

Structural Comparison: The Impact of a,a-Difluorination

The primary structural difference between Diethyl 1,1-difluoro-3-hydroxypropylphosphonate and its non-fluorinated counterpart is the substitution of two hydrogen atoms with fluorine atoms on the carbon adjacent to the phosphonate group. This seemingly subtle modification induces significant changes in the electronic environment of the molecule.

G cluster_0 Diethyl 3-hydroxypropylphosphonate (Non-fluorinated Analog) cluster_1 Diethyl 1,1-difluoro-3-hydroxypropylphosphonate a P(=O)(OEt)2-CH2-CH2-CH2-OH b P(=O)(OEt)2-CF2-CH2-CH2-OH

Caption: Structural comparison of the non-fluorinated and a,a-difluorinated 3-hydroxypropylphosphonates.

The high electronegativity of the fluorine atoms exerts a strong electron-withdrawing effect, which propagates through the carbon backbone and influences the properties of the phosphonate and hydroxyl groups.

Comparative Physicochemical Properties

The introduction of the CF2 group significantly alters the key physicochemical parameters of the phosphonate, namely its acidity (pKa) and lipophilicity (logP). These parameters are crucial determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyDiethyl 3-hydroxypropylphosphonate (Analog)Diethyl 1,1-difluoro-3-hydroxypropylphosphonateRationale for Change
pKa1 ~2.3 - 2.5~1.1 - 1.5The strong electron-withdrawing effect of the two fluorine atoms stabilizes the phosphonate anion, thereby increasing its acidity (lowering the pKa).[4][5]
pKa2 ~7.2 - 7.5~5.3 - 6.0Similar to pKa1, the inductive effect of the fluorine atoms enhances the acidity of the second proton of the phosphonic acid.[4][5]
logP LowerHigherWhile fluorination can sometimes decrease lipophilicity, the gem-difluoro group in this context can enhance lipophilicity by reducing the polarity of the adjacent P=O bond and shielding it from hydration.[6][4]

Note: The pKa values provided are for the corresponding phosphonic acids after hydrolysis of the diethyl esters. The logP values are for the diethyl ester forms.

Experimental Determination of pKa and logP

Accurate determination of pKa and logP is essential for understanding the potential behavior of these compounds in a biological system.

G cluster_pka pKa Determination cluster_logp logP Determination pka_start Prepare aqueous solution of phosphonic acid pka_titration Potentiometric Titration with NaOH pka_start->pka_titration pka_data Generate Titration Curve (pH vs. Volume) pka_titration->pka_data pka_analysis Determine Inflection Points to find pKa1 and pKa2 pka_data->pka_analysis logp_start Prepare octanol-water system logp_partition Partition compound between phases logp_start->logp_partition logp_separation Separate and quantify concentration in each phase (e.g., HPLC-UV) logp_partition->logp_separation logp_calculation Calculate logP = log([octanol]/[water]) logp_separation->logp_calculation

Caption: Experimental workflow for determining pKa and logP values.

  • Preparation: A standard solution of the phosphonic acid (obtained by hydrolysis of the diethyl ester) is prepared in deionized water. A standardized solution of a strong base, typically sodium hydroxide (NaOH), is also prepared.

  • Titration: The phosphonic acid solution is placed in a beaker with a calibrated pH electrode. The NaOH solution is added incrementally from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of NaOH.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first and second pKa values can be determined from the inflection points of the curve.[7]

  • System Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and allowed to saturate each other.[8][9]

  • Partitioning: A known amount of the phosphonate compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then mixed vigorously in a separatory funnel to allow the compound to partition between them.[9]

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[9][10]

Implications for Biological Activity

The altered physicochemical properties of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate have significant implications for its potential biological activity and performance as a drug candidate.

Biological AspectImpact of a,a-DifluorinationRationale
Enzyme Inhibition Potentially enhancedThe lower pKa of the difluorinated phosphonate allows it to better mimic the charge state of a phosphate group at physiological pH, potentially leading to stronger binding to the active site of target enzymes.[4][11]
Cell Membrane Permeability Potentially improvedThe increased lipophilicity (higher logP) can facilitate passive diffusion across cell membranes, which may lead to improved oral bioavailability.
Metabolic Stability IncreasedThe C-F bond is significantly stronger than the C-H bond, making the difluorinated compound more resistant to oxidative metabolism at the α-position.[2][6]
Binding Interactions AlteredThe fluorine atoms can participate in unique non-covalent interactions, such as hydrogen bonds with certain protein residues, which can alter the binding affinity and selectivity for a target.[3]

Synthesis of Fluorinated vs. Non-Fluorinated Analogs

The synthetic routes to these compounds share some similarities but also have key differences, primarily in the introduction of the phosphonate and fluoro groups.

General Synthetic Workflow

G cluster_non_fluoro Non-Fluorinated Analog Synthesis cluster_fluoro a,a-Difluorinated Analog Synthesis start Starting Material (e.g., 3-halopropanol derivative) nf_arbuzov Michaelis-Arbuzov Reaction with Triethyl Phosphite start->nf_arbuzov f_intermediate Synthesis of a difluoro-containing building block start->f_intermediate nf_product Diethyl 3-hydroxypropylphosphonate nf_arbuzov->nf_product f_phosphonylation Phosphonylation Reaction f_intermediate->f_phosphonylation f_product Diethyl 1,1-difluoro-3-hydroxypropylphosphonate f_phosphonylation->f_product

Caption: High-level comparison of synthetic workflows.

A common route to non-fluorinated hydroxyalkylphosphonates is the Michaelis-Arbuzov reaction between a trialkyl phosphite and a haloalkanol.[12] The synthesis of the α,α-difluorinated analog is more complex and often involves the use of specialized fluorinating reagents or starting with a pre-fluorinated building block.

Conclusion

The introduction of a geminal difluoro group at the α-position of Diethyl 3-hydroxypropylphosphonate profoundly alters its physicochemical properties. The increased acidity and lipophilicity, coupled with enhanced metabolic stability, make Diethyl 1,1-difluoro-3-hydroxypropylphosphonate a potentially superior candidate for various therapeutic applications compared to its non-fluorinated analog. This guide highlights the importance of strategic fluorination in drug design and provides a framework for the rational design and evaluation of novel phosphonate-based therapeutics. The experimental protocols detailed herein offer a practical guide for researchers to characterize and compare similar analogs in their own drug discovery efforts.

References

  • Vertex AI Search. (2025, October 17). The Role of Fluorinated Compounds in Pharmaceutical Synthesis.
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  • eGyanKosh. EXPT.
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  • ResearchGate. (2025, August 6). Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
  • Semantic Scholar. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
  • ResearchGate. Synthesis of Diethyl (1‐Diazo‐2‐oxopropyl)
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  • NIH. (2018, August 23).
  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • ACD/Labs. LogP—Making Sense of the Value.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • NIH. (2009, September 25). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid.
  • ResearchGate. Original fluorinated surfactants potentially non-bioaccumulable | Request PDF.
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  • PubMed. (1996, March). Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)
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  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
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Comparative

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Hydroxyphosphonates

Introduction: The Strategic Role of Hydroxyphosphonates and the Fluorine Advantage In the landscape of medicinal chemistry and drug development, the quest for potent and specific therapeutic agents is perpetual. Hydroxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Hydroxyphosphonates and the Fluorine Advantage

In the landscape of medicinal chemistry and drug development, the quest for potent and specific therapeutic agents is perpetual. Hydroxyphosphonates, as stable isosteres of α-hydroxy carboxylic acids and phosphate esters, represent a cornerstone in the design of enzyme inhibitors, antiviral agents, and other bioactive molecules.[1][2][3] Their structural similarity to natural phosphates allows them to interact with biological targets, but the inherent stability of the phosphorus-carbon (P-C) bond, unlike the enzymatically labile phosphorus-oxygen (P-O) bond in phosphates, confers significant metabolic stability.[4][5]

However, the therapeutic potential of simple hydroxyphosphonates is often hampered by challenges such as poor cellular permeability due to their negative charge at physiological pH and suboptimal binding affinities.[4][6] This is where the strategic incorporation of fluorine comes into play. Introducing fluorine into the hydroxyphosphonate scaffold is not a trivial substitution but a calculated design choice to modulate physicochemical properties.[7][8] The high electronegativity and small size of the fluorine atom can lead to profound changes in a molecule's pKa, lipophilicity, metabolic stability, and binding interactions, often resulting in enhanced biological activity.[7][9] This guide provides a comparative analysis of fluorinated and non-fluorinated hydroxyphosphonates, supported by experimental data and protocols, to illuminate the causal relationships behind their differential biological performance.

Comparative Analysis of Biological Activity

The introduction of fluorine can drastically alter the biological profile of a hydroxyphosphonate. Fluorination, particularly at the α or β position to the phosphonate group, can enhance enzyme inhibition, improve cellular uptake, and increase metabolic stability.[9] Difluoromethylene phosphonates (CF2P), for instance, are considered superior bioisosteres of phosphates compared to their non-fluorinated methylene phosphonate (CH2P) counterparts because their second dissociation constant (pKa2) more closely mimics that of natural phosphates.[9]

Parameter Non-Fluorinated Hydroxyphosphonates Fluorinated Hydroxyphosphonates Rationale for Difference
Enzyme Inhibition Moderate to good activity. Often act as competitive inhibitors of enzymes that process phosphate-containing substrates.[2]Often exhibit significantly enhanced inhibitory potency (lower IC50 or Ki values).[7][10]The electron-withdrawing nature of fluorine can lower the pKa of the phosphonate group, leading to a charge state that more closely mimics the transition state of the enzymatic reaction, thereby improving binding affinity.[9]
Antiviral Activity Found in several approved drugs (e.g., Cidofovir), but potency can be limited.[7]Fluorinated analogues (e.g., (S)-FPMPA) can show improved in vivo anti-HIV and anti-HBV activity compared to non-fluorinated parents like Adefovir.[4][7]Enhanced metabolic stability and potentially altered interactions with viral polymerases contribute to improved efficacy. Fluorination can block metabolic pathways that would otherwise inactivate the drug.
Cellular Permeability Generally poor due to the anionic nature of the phosphonate group at physiological pH. Often requires prodrug strategies to cross cell membranes.[4][6]Lipophilicity can be increased, potentially improving passive diffusion across cell membranes. However, this effect is complex and context-dependent.[7][9]Fluorine is lipophilic, which can help mask the polarity of the phosphonate group. This can lead to improved bioavailability, although prodrug approaches are still common.[11]
Metabolic Stability The P-C bond is inherently stable to hydrolysis. However, the rest of the molecule can be susceptible to metabolic degradation (e.g., oxidation).[4]Increased stability towards metabolic enzymes (e.g., cytochrome P450s).[9]The strong carbon-fluorine (C-F) bond is resistant to enzymatic cleavage. Fluorine atoms can shield adjacent sites from metabolic attack.

Experimental Workflows & Protocols

To reliably compare these two classes of compounds, robust and validated experimental protocols are essential. The following sections detail the synthesis and key biological assays, explaining the rationale behind the procedural steps.

Workflow 1: Synthesis of α-Hydroxyphosphonates (Pudovik Reaction)

The Pudovik reaction, the base-catalyzed addition of a dialkyl phosphite to a carbonyl compound, is the most common and atom-economical method for synthesizing the α-hydroxyphosphonate scaffold.[12][13][14]

Diagram: General Synthesis Workflow

G cluster_0 Step 1: Pudovik Reaction cluster_1 Step 2: Fluorination (Optional) A Aldehyde/Ketone (R1-CO-R2) C α-Hydroxyphosphonate A->C Base Catalyst (e.g., Et3N) B Dialkyl Phosphite ((R'O)2P(O)H) B->C Base Catalyst (e.g., Et3N) E Fluorinated α-Hydroxyphosphonate C->E D Fluorinating Agent (e.g., DAST) D->E Nucleophilic Substitution

Caption: Synthesis of fluorinated and non-fluorinated α-hydroxyphosphonates.

Detailed Protocol: Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.0 eq) and diethyl phosphite (1.0 eq) in a minimal amount of a suitable solvent like acetone.[15]

    • Causality: Using stoichiometric amounts ensures high atom economy. Acetone is a common solvent that effectively dissolves the reactants.

  • Catalyst Addition: Add a catalytic amount of triethylamine (Et3N, 0.1 eq) to the mixture.[15]

    • Causality: Triethylamine acts as a base to deprotonate the diethyl phosphite, generating the more nucleophilic phosphite anion which then attacks the electrophilic carbonyl carbon of the aldehyde.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating accelerates the reaction rate. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

  • Product Isolation: After the reaction is complete, cool the mixture. Add a non-polar solvent such as n-pentane or cyclohexane to precipitate the product.[15]

    • Causality: The α-hydroxyphosphonate product is typically more polar than the starting materials and has lower solubility in non-polar solvents, allowing for purification by precipitation or recrystallization.

  • Purification: Filter the solid precipitate and wash with cold n-pentane to remove any unreacted starting materials. Dry the product under vacuum. Characterize by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Workflow 2: Enzyme Inhibition Assay

This protocol determines the concentration of a hydroxyphosphonate required to inhibit 50% of the activity of a target enzyme (IC50), a key measure of potency.[10][16]

Diagram: Principle of Competitive Enzyme Inhibition

G cluster_0 Normal Reaction cluster_1 Inhibited Reaction E Enzyme (Active Site) ES Enzyme-Substrate Complex E->ES S Substrate S->ES P Product I Inhibitor (Hydroxyphosphonate) EI Enzyme-Inhibitor Complex (Inactive) I->EI ES->P E_clone Enzyme ES->E_clone Regenerates No Reaction No Reaction EI->No Reaction E2 Enzyme (Active Site) E2->EI

Caption: Competitive inhibitors bind to the active site, blocking the substrate.

Detailed Protocol: General Enzyme Inhibition Assay (e.g., for Acetylcholinesterase)

  • Reagent Preparation: Prepare a stock solution of the hydroxyphosphonate inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations. Prepare solutions of the enzyme (e.g., AChE), substrate (e.g., acetylthiocholine), and a chromogenic reagent (e.g., DTNB) in an appropriate assay buffer (e.g., phosphate buffer, pH 7.4).[10]

  • Assay Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Causality: The 96-well format allows for high-throughput screening of multiple concentrations and replicates. Controls are essential to validate the assay results.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Detection: Measure the rate of the reaction by monitoring the change in absorbance (or fluorescence) over time using a microplate reader. For AChE, the product of the reaction with DTNB is yellow and can be measured at 412 nm.

    • Causality: The rate of product formation is proportional to the enzyme activity. An effective inhibitor will reduce this rate.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[16]

Workflow 3: Cellular Uptake Assay

Assessing cellular uptake is crucial, as a compound must reach its intracellular target to be effective. This can be measured using radiolabeled compounds or other quantitative methods like LC-MS.[17][18]

Diagram: Cellular Uptake Assay Workflow

G A 1. Seed Cells in Culture Plate B 2. Treat Cells with Labeled Compound A->B C 3. Incubate (e.g., 37°C, 1-4h) B->C D 4. Wash Cells to Remove Extracellular Compound C->D E 5. Lyse Cells to Release Internalized Compound D->E F 6. Quantify Compound (e.g., Scintillation Counting, LC-MS) E->F

Caption: A typical workflow for measuring the cellular accumulation of a compound.

Detailed Protocol: Radiolabeled Phosphonate Uptake

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line or primary cells) in a multi-well plate (e.g., 24-well) and grow until they reach a desired confluency (e.g., 80-90%).[19]

    • Causality: A consistent cell number and confluency are critical for reproducible results.

  • Compound Preparation: Prepare a solution of the radiolabeled hydroxyphosphonate (e.g., ³H- or ¹⁴C-labeled) in cell culture medium at the desired final concentration.

  • Uptake Experiment: Remove the old medium from the cells and add the medium containing the radiolabeled compound. Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.[20]

    • Causality: A time course experiment reveals the kinetics of uptake.

  • Termination and Washing: To stop the uptake, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS).

    • Causality: Performing the wash on ice and quickly minimizes the efflux of the compound from the cells and effectively removes any compound that has not been internalized.

  • Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH or a buffer containing detergents like Triton X-100) to each well to dissolve the cells and release the intracellular contents.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[20] A separate set of wells should be used to determine the total protein content (e.g., via a BCA assay) to normalize the uptake data.

  • Data Analysis: Express the results as the amount of compound taken up per milligram of cellular protein (e.g., pmol/mg protein) and plot against time.

Conclusion

The strategic incorporation of fluorine is a powerful tool in the optimization of hydroxyphosphonate-based drug candidates. As demonstrated, fluorination can profoundly enhance biological activity by modulating key physicochemical properties that govern enzyme inhibition, metabolic stability, and cellular permeability.[7][9] While non-fluorinated hydroxyphosphonates form the basis of several successful therapeutics, their fluorinated counterparts often exhibit superior potency and improved pharmacokinetic profiles.[4] The experimental protocols provided herein offer a validated framework for the synthesis and comparative evaluation of these important classes of molecules. For researchers in drug development, a thorough understanding of the "fluorine advantage" is critical for the rational design of next-generation inhibitors and therapeutic agents.

References

  • ResearchGate. (2025). Fluorinated Phosphonates: Synthesis and Biomedical Application | Request PDF. [Link]

  • National Institutes of Health (NIH). (2022). Design and Synthesis of New α-hydroxy β-fluoro/β-trifluoromethyl and Unsaturated Phosphonates from Carbohydrate-Derived Building Blocks via Pudovik and Horner–Wadsworth–Emmons Reactions. [Link]

  • National Institutes of Health (NIH). (2019). Synthesis of fluorinated acyclic nucleoside phosphonates with 5-azacytosine base moiety. [Link]

  • National Institutes of Health (NIH). (n.d.). Overview of Biologically Active Nucleoside Phosphonates. [Link]

  • ResearchGate. (n.d.). Synthesis of fluorinated γ-amino-β-hydroxy alkylphosphonic acids 29–31. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of α- and γ-fluoroalkylphosphonates. [Link]

  • Sci-Hub. (n.d.). Synthesis of α- and γ-fluoroalkylphosphonates. [Link]

  • ACS Publications. (n.d.). An Eco-Friendly Paradigm for the Synthesis of α-Hydroxyphosphonates Using Sodium-Modified Fluorapatite under Solventless Conditions. [Link]

  • ResearchGate. (n.d.). Selected examples of biologically active α‐hydroxyphosphonate derivatives. [Link]

  • National Institutes of Health (NIH). (n.d.). Phosphonate prodrugs: an overview and recent advances. [Link]

  • SciSpace. (2021). Overview of Biologically Active Nucleoside Phosphonates. [Link]

  • Synthesis-Abstracts.com. (n.d.). A General Protocol for the Synthesis of H-α-Hydroxyphosphinates. [Link]

  • ResearchGate. (n.d.). General protocol for the synthesis of α-hydroxy- phosphonates. [Link]

  • PubMed. (2022). Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules. [Link]

  • PubMed. (1997). An enzyme inhibition assay for the quantitative determination of the new bisphosphonate zoledronate in plasma. [Link]

  • ElectronicsAndBooks. (n.d.). An Eco-Friendly Paradigm for the Synthesis of α‐Hydroxyphosphonates Using Sodium-Modified Fluorapatite under Solventless. [Link]

  • Frontiers. (n.d.). Overview of Biologically Active Nucleoside Phosphonates. [Link]

  • Frontiers. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. [Link]

  • National Institutes of Health (NIH). (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure and biological activity of hydroxyphosphonates | Request PDF. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. [Link]

  • ResearchGate. (2025). Latest achievements in the preparation of fluorinated aminophosphonates and aminophosphonic acids | Request PDF. [Link]

  • ResearchGate. (2019). Green syntheses of potentially bioactive α-hydroxyphosphonates and related derivatives. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. [Link]

  • Hancock Lab. (n.d.). Whole Cell Phosphate Uptake Assay. [Link]

  • ResearchGate. (2022). (PDF) Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. [Link]

  • MDPI. (n.d.). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. [Link]

  • National Institutes of Health (NIH). (2020). A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. [Link]

  • National Institutes of Health (NIH). (2018). Synthesis and Reactions of α-Hydroxyphosphonates. [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • YouTube. (2014). Testing for Phosphonate Using Taylor's TTi Colorimeter (M-3000). [Link]

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Validation

A Comparative Spectroscopic Guide to Diethyl 1,1-difluoro-3-hydroxypropylphosphonate and Its Precursors

For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of novel fluorinated organophosphonates are paramount. Diethyl 1,1-difluoro-3-hydroxypropylphosph...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of novel fluorinated organophosphonates are paramount. Diethyl 1,1-difluoro-3-hydroxypropylphosphonate stands as a molecule of interest, incorporating a geminal difluoro group adjacent to the phosphonate moiety, a structural motif known to modulate biological activity and metabolic stability. This guide provides an in-depth spectroscopic comparison of this target molecule with its key precursors, offering a comprehensive framework for its synthesis and characterization.

Introduction

The introduction of fluorine into phosphonate structures can significantly alter their physicochemical and biological properties, including acidity, lipophilicity, and enzyme inhibitory potential. The synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate typically proceeds through the nucleophilic addition of a phosphorus-based reagent to a difluorinated electrophile. A plausible and commonly employed synthetic strategy is the reaction of diethyl phosphite with a suitable 3-carbon difluorinated alcohol bearing a leaving group, such as 2,2-difluoro-3-chloropropan-1-ol. This guide will dissect the spectroscopic signatures of these precursors and the final product, providing a detailed roadmap for reaction monitoring and structural verification.

Synthetic Pathway and Precursor Selection

The logical synthetic route to Diethyl 1,1-difluoro-3-hydroxypropylphosphonate involves the reaction of diethyl phosphite with an appropriate electrophilic partner. The Pudovik reaction, which describes the addition of dialkyl phosphites to carbonyl compounds, and related nucleophilic additions of phosphites to electrophiles, provide a foundational basis for this synthesis[1][2][3][4]. A targeted approach involves the use of a pre-functionalized difluorinated building block.

For the purpose of this guide, we will focus on the following synthetic pathway:

Synthesis_Pathway Precursor1 Diethyl Phosphite Reaction + Precursor1->Reaction Precursor2 2,2-difluoro-3-chloropropan-1-ol Precursor2->Reaction Product Diethyl 1,1-difluoro-3-hydroxypropylphosphonate Reaction->Product caption Proposed synthetic route.

Figure 1: Proposed synthetic route for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

This pathway is strategically chosen for its directness and the commercial availability or straightforward synthesis of the precursors. The key to successful synthesis and purification lies in the ability to distinguish the product from the starting materials and any intermediates or byproducts through spectroscopic analysis.

Experimental Protocols: Spectroscopic Analysis

To ensure the structural integrity of the precursors and the final product, a suite of spectroscopic techniques should be employed. The following are generalized protocols for acquiring the necessary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • ³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. This is a crucial technique for characterizing organophosphorus compounds.

  • ¹⁹F NMR Acquisition: For the fluorinated compounds, ¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record a background spectrum of the empty salt plates or the ATR crystal. Place the sample in the spectrometer and acquire the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)). Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and potential fragment ions.

Spectroscopic Analysis of Precursors

A thorough understanding of the spectroscopic characteristics of the starting materials is fundamental for monitoring the reaction progress and confirming the purity of the final product.

Diethyl Phosphite

Diethyl phosphite is a common reagent in organophosphorus chemistry. It exists in equilibrium between the phosphite and phosphonate tautomers, with the phosphonate form being predominant.

¹H NMR Spectroscopy: The ¹H NMR spectrum of diethyl phosphite is characterized by two main signals: a triplet corresponding to the methyl protons (-CH₃) and a quintet (or doublet of quartets) for the methylene protons (-CH₂-). A distinctive feature is the large one-bond coupling of the phosphorus atom to the directly attached proton in the phosphonate tautomer, which appears as a doublet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show two signals corresponding to the methyl and methylene carbons of the ethyl groups. These signals will exhibit coupling to the phosphorus atom.

³¹P NMR Spectroscopy: The ³¹P NMR spectrum of diethyl phosphite typically shows a single resonance, which is a powerful diagnostic tool for its presence.

Infrared (IR) Spectroscopy: The IR spectrum of diethyl phosphite displays characteristic absorption bands. A strong P=O stretching vibration is typically observed around 1250 cm⁻¹. The P-H stretch from the phosphonate tautomer gives a sharp band in the region of 2400 cm⁻¹. The C-H stretching vibrations of the ethyl groups are observed around 2900-3000 cm⁻¹, and the P-O-C stretching appears in the fingerprint region.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of diethyl phosphite will show the molecular ion peak (M⁺) at m/z 138. The fragmentation pattern will include losses of ethoxy and ethyl groups.

Spectroscopic Data for Diethyl Phosphite
Technique Characteristic Features
¹H NMR Triplet (CH₃), Quintet/dq (CH₂), Doublet (P-H)
¹³C NMR Two signals for ethyl carbons with P-C coupling
³¹P NMR Single resonance
IR (cm⁻¹) ~2980 (C-H), ~2400 (P-H), ~1250 (P=O), ~1030 (P-O-C)
MS (m/z) 138 (M⁺), fragments corresponding to loss of ethoxy/ethyl groups
2,2-difluoro-3-chloropropan-1-ol

Predicted ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals: a triplet for the hydroxyl proton (-OH), a triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH), and a triplet for the methylene protons adjacent to the chlorine atom (-CH₂Cl), which will also show coupling to the adjacent fluorine atoms.

Predicted ¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display three signals. The carbon bearing the two fluorine atoms will appear as a triplet with a large one-bond C-F coupling constant. The other two methylene carbons will also show distinct chemical shifts.

Predicted ¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum will be crucial for confirming the presence of the geminal difluoro group and will likely show a triplet due to coupling with the adjacent methylene protons.

Predicted Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. The C-F stretching vibrations typically appear in the 1000-1100 cm⁻¹ region, and the C-Cl stretch will be found in the fingerprint region (600-800 cm⁻¹).

Predicted Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak, and the fragmentation pattern would likely involve the loss of a chlorine atom, a water molecule, and fragments containing the difluoromethylene group.

Predicted Spectroscopic Data for 2,2-difluoro-3-chloropropan-1-ol
Technique Predicted Characteristic Features
¹H NMR Three distinct signals for OH, CH₂OH, and CH₂Cl protons with H-F coupling
¹³C NMR Three signals, one with a large ¹JCF coupling constant
¹⁹F NMR A triplet due to coupling with adjacent CH₂ protons
IR (cm⁻¹) ~3400 (O-H, broad), ~2950 (C-H), ~1100 (C-F), ~700 (C-Cl)
MS (m/z) Molecular ion peak and fragments showing loss of Cl, H₂O

Spectroscopic Analysis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

The successful synthesis of the target molecule can be confirmed by the appearance of new spectroscopic features and the disappearance of signals corresponding to the precursors.

Predicted ¹H NMR Spectroscopy: The ¹H NMR spectrum of the product will be more complex than its precursors. We expect to see signals for the ethyl groups of the phosphonate, a signal for the hydroxyl proton, and signals for the methylene groups of the propyl chain. The methylene group adjacent to the CF₂ group will show coupling to both fluorine and phosphorus.

Predicted ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the two carbons of the ethyl groups, and three carbons of the propyl chain. The carbon atom bonded to the two fluorine atoms will appear as a triplet with a large ¹JCF coupling constant and will also show coupling to the phosphorus atom.

Predicted ³¹P NMR Spectroscopy: The ³¹P NMR spectrum should show a single resonance, likely a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift will be indicative of the phosphonate environment.

Predicted ¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show a doublet of triplets (or a more complex multiplet) due to coupling with the phosphorus atom and the adjacent methylene protons.

Predicted Infrared (IR) Spectroscopy: The IR spectrum of the final product will retain the broad O-H stretch from the hydroxyl group (~3400 cm⁻¹). The strong P=O stretch will be present around 1250 cm⁻¹. The P-O-C and C-F stretching vibrations will also be observable. The P-H stretch from diethyl phosphite should be absent.

Predicted Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak. The fragmentation pattern would be expected to involve loss of water, ethoxy groups, and cleavage of the C-C and C-P bonds.

Predicted Spectroscopic Data for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate
Technique Predicted Characteristic Features
¹H NMR Signals for ethyl groups, OH, and propyl chain with H-F and H-P coupling
¹³C NMR Signals for all carbons with C-F and C-P coupling
³¹P NMR A triplet due to coupling with two fluorine atoms
¹⁹F NMR A doublet of triplets (or multiplet) due to P-F and H-F coupling
IR (cm⁻¹) ~3400 (O-H, broad), ~1250 (P=O), ~1100 (C-F), ~1030 (P-O-C)
MS (m/z) Molecular ion peak and characteristic fragmentation pattern

Comparative Analysis and Conclusion

The spectroscopic comparison of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate with its precursors, diethyl phosphite and 2,2-difluoro-3-chloropropan-1-ol, reveals a clear and logical progression of chemical transformations.

Spectroscopic_Comparison cluster_precursors Precursors Precursor1 Diethyl Phosphite ¹H: P-H doublet ³¹P: single peak IR: P-H stretch (~2400 cm⁻¹) Product Diethyl 1,1-difluoro-3-hydroxypropylphosphonate ¹H: Absence of P-H doublet ³¹P: Triplet (²JpF) ¹⁹F: Doublet of triplets (²JpF, ³JHF) IR: Absence of P-H stretch, presence of O-H and P=O stretches Precursor1->Product Disappearance of P-H signals Precursor2 2,2-difluoro-3-chloropropan-1-ol ¹⁹F: triplet IR: broad O-H stretch (~3400 cm⁻¹) MS: Cl isotope pattern Precursor2->Product Incorporation of difluoroalkyl chain caption Key spectroscopic changes during synthesis.

Figure 2: Key spectroscopic transformations from precursors to product.

By monitoring the disappearance of the characteristic P-H proton signal in the ¹H NMR and the P-H stretching band in the IR spectrum of diethyl phosphite, one can follow the consumption of this starting material. Simultaneously, the incorporation of the 1,1-difluoro-3-hydroxypropyl moiety can be confirmed by the appearance of the characteristic signals in the ¹⁹F NMR and the complex splitting patterns in the ¹H, ¹³C, and ³¹P NMR spectra of the product due to P-F, H-F, and C-F couplings.

This guide provides a foundational framework for the synthesis and spectroscopic characterization of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. The presented data and protocols will aid researchers in the unambiguous identification of this compound and its precursors, ensuring the integrity and reliability of their scientific investigations.

References

  • M. N. (2022). Design and Synthesis of New α-hydroxy β-fluoro/β-trifluoromethyl and Unsaturated Phosphonates from Carbohydrate-Derived Building Blocks via Pudovik and Horner–Wadsworth–Emons Reactions. Molecules, 27(17), 5483. [Link]

  • PubChem. (n.d.). 1,3-Difluoro-2-propanol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-1-propanol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Radai, Z., & Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1493. [Link]

  • Reddy, C. S., et al. (2012). Green chemical synthesis of α-hydroxyphosphonates. ACG Publications. [Link]

  • NIST. (n.d.). 3-Chloro-1-propanol. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). 1-Propanol, 3-chloro-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (2023, October 26). Diethylphosphite. In Wikipedia. [Link]

  • Zaragoza, F. (2022). Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. Molecules, 27(9), 3019. [Link]

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Comparative

A Comparative Guide to the Reactivity of Difluoromethyl and Monofluoromethyl Phosphonates

Abstract In the landscape of medicinal chemistry, the quest for effective phosphate bioisosteres is paramount for the development of enzyme inhibitors, antiviral agents, and other therapeutics. Phosphonates, which replac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the quest for effective phosphate bioisosteres is paramount for the development of enzyme inhibitors, antiviral agents, and other therapeutics. Phosphonates, which replace a phosphate ester oxygen with a carbon atom, offer enhanced stability against hydrolysis. The introduction of fluorine atoms to this carbon further modulates the electronic and steric properties of the phosphonate moiety, bringing its physicochemical characteristics closer to that of the natural phosphate group. This guide provides an in-depth comparison of the reactivity of two key classes of fluorinated phosphonates: monofluoromethyl phosphonates (-CH₂F) and difluoromethyl phosphonates (-CF₂H). We will explore the subtle yet significant differences in their acidity, chemical and enzymatic stability, and overall reactivity, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.

Introduction: The Role of Fluorinated Phosphonates in Drug Design

Phosphonates are widely recognized as effective, non-hydrolyzable mimics of phosphates in a variety of biomedical applications, often targeting enzymes that process phosphate-containing substrates.[1][2] The substitution of a P-O bond with a more stable P-C bond confers resistance to enzymatic cleavage by phosphatases.[2][3] However, the parent methylenephosphonates (-CH₂-) often lack the requisite acidity to effectively mimic the dianionic state of a phosphate group at physiological pH.

The introduction of highly electronegative fluorine atoms to the α-carbon provides a powerful tool to modulate the phosphonate's properties. Fluorination lowers the pKa of the phosphonic acid, making it a better electronic mimic of the phosphate group.[4] This has led to the development of numerous drugs and clinical candidates containing fluorinated phosphonate moieties. This guide focuses on a critical choice in the design of such molecules: the selection between a monofluoromethyl and a difluoromethyl group. This choice impacts not only the acidity but also the bond stability, steric profile, and ultimately, the biological activity of the resulting compound.

Electronic and Structural Properties: The Impact of Fluorination on Acidity

The primary motivation for α-fluorination of phosphonates is to increase the acidity of the phosphonic acid, thereby ensuring it exists in a charged state at physiological pH, similar to a phosphate group. The strong electron-withdrawing inductive effect of fluorine atoms stabilizes the conjugate base, lowering the pKa. The degree of fluorination has a predictable and significant impact on this property.

Experimental data from studies on phosphonate mimics of glucose 6-phosphate provides a clear comparison of the second pKa values (pKa₂) for non-fluorinated, monofluoromethyl, and difluoromethyl phosphonates.

MoietyStructurepKa₂ ValueReference
Methylenephosphonate-CH₂-P(O)(OH)₂7.6[5]
Monofluoromethylphosphonate-CHF-P(O)(OH)₂6.2[5]
Difluoromethylphosphonate-CF₂-P(O)(OH)₂5.4[5]
Phosphate (for comparison)-O-P(O)(OH)₂6.5[5]

As the data clearly indicates, the addition of a second fluorine atom further decreases the pKa₂ value. Notably, the monofluoromethyl phosphonate (pKa₂ ≈ 6.2) is a closer electronic mimic of the natural phosphate group (pKa₂ ≈ 6.5) than the difluoromethyl analogue (pKa₂ ≈ 5.4).[5][6] This is a critical consideration for drug designers aiming to replicate the precise charge state and hydrogen bonding capacity of a phosphate in an enzyme's active site.

Comparative Reactivity and Stability Analysis

The reactivity of these phosphonates can be assessed in terms of their chemical stability (resistance to hydrolysis and P-C bond cleavage) and their enzymatic stability.

Chemical Stability and P-C Bond Cleavage

The increasing electronegativity of the α-carbon substituents (H < F) is expected to polarize the P-C bond, potentially increasing its susceptibility to nucleophilic attack. Studies on chlorinated methylphosphonates have shown that sequential addition of chlorine atoms facilitates P-C bond cleavage. A similar trend is anticipated with fluorine substitution. Therefore, it is plausible that the P-C bond in difluoromethyl phosphonates may be slightly more labile under harsh acidic or basic conditions compared to their monofluoromethyl counterparts, although both are considerably more stable than phosphate esters.

Enzymatic Stability

Both monofluoromethyl and difluoromethyl phosphonates are designed to be resistant to enzymatic hydrolysis by phosphatases, a key advantage over phosphate esters. However, their interaction with target enzymes as substrates or inhibitors can be subtly different.

In a study of glucose 6-phosphate dehydrogenase, phosphonate analogues with bridging -CH₂-, -CHF- (in both R and S configurations), and -CF₂- groups were evaluated as substrates.[5] The results showed that the enzymatic "fitness" (kcat/Km) was highly dependent on the specific stereochemistry of the monofluoromethyl group, and that the difluoromethylphosphonate was also a substrate, albeit with different kinetic parameters compared to the non-fluorinated and monofluoromethyl versions.[5] This highlights that while both are stable mimics, the degree of fluorination can influence enzyme-substrate recognition and turnover, likely due to a combination of steric and electronic effects within the active site.

Synthetic Accessibility

Both classes of compounds can be synthesized through established organophosphorus chemistry. A common strategy involves the reaction of a suitable electrophile with a lithiated monofluoromethyl or difluoromethyl phosphonate reagent.

  • Monofluoromethyl phosphonates can be prepared, for example, by the fluorination of α-hydroxyphosphonates.

  • Difluoromethyl phosphonates are often synthesized by the reaction of an electrophile with reagents like lithiated diethyl difluoromethylphosphonate, which can be generated in situ from diethyl bromodifluoromethylphosphonate.

The choice of synthetic route will depend on the specific target molecule and the available starting materials. Detailed representative protocols are provided in Section 6.

Applications in Drug Development: A Decision-Making Framework

The choice between a monofluoromethyl and a difluoromethyl phosphonate is a nuanced decision in drug design.

Choose Monofluoromethyl Phosphonate when:

  • Precise pKa mimicry is crucial: Its pKa₂ of ~6.2 is a very close match to that of a natural phosphate group.

  • Stereochemistry can be leveraged: The chiral center at the α-carbon allows for stereochemical optimization of binding interactions, as one stereoisomer may fit an active site much better than the other.

  • A slightly less acidic group is desired: In some contexts, a less acidic phosphonate may be advantageous for reasons of selectivity or off-target effects.

Choose Difluoromethyl Phosphonate when:

  • A lower pKa is required: To ensure a dianionic state at a pH lower than physiological, or to achieve stronger electrostatic interactions.

  • A non-chiral analogue is preferred: The -CF₂H group is achiral, simplifying synthesis and characterization.

  • Enhanced metabolic stability is the primary goal: While both are stable, the difluoromethyl group is generally considered to be highly metabolically robust.

The following diagram illustrates a decision-making workflow for selecting the appropriate fluorinated phosphonate.

G start Start: Need Phosphate Bioisostere pka_decision Is precise pKa mimicry of phosphate (pKa ~6.5) critical? start->pka_decision acidity_decision Is a lower pKa (<6.0) required for stronger interaction or activity at lower pH? pka_decision->acidity_decision No select_chf Select Monofluoromethyl Phosphonate (-CHF) pka_decision->select_chf  Yes chiral_decision Can stereochemistry be exploited for better binding? chiral_decision->select_chf Yes consider_both Consider both; evaluate sterics and synthetic feasibility chiral_decision->consider_both No acidity_decision->chiral_decision No select_cf2 Select Difluoromethyl Phosphonate (-CF2H) acidity_decision->select_cf2 Yes

Caption: Decision tree for selecting between monofluoromethyl and difluoromethyl phosphonates.

Experimental Protocols

The following are representative, generalized protocols. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiment.

General Protocol for Synthesis of Diethyl Difluoromethylphosphonate Adducts

This protocol is adapted from methods used for the synthesis of α-fluorinated phosphonate mimics.[5]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add diethyl difluoromethylphosphonate to dry THF under Argon at -78°C. B 2. Add n-BuLi dropwise to generate the lithiated species. A->B C 3. Add a solution of the electrophile (e.g., an alkyl halide or triflate) in THF. B->C D 4. Stir at -78°C for 1-2 hours, then allow to warm to room temperature. C->D E 5. Quench the reaction with saturated NH4Cl solution. D->E F 6. Extract with an organic solvent (e.g., ethyl acetate). E->F G 7. Dry, concentrate, and purify by column chromatography. F->G

Caption: General workflow for the synthesis of difluoromethylphosphonate derivatives.

Methodology:

  • Reaction Setup: To a solution of diethyl difluoromethylphosphonate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C (dry ice/acetone bath), add n-butyllithium (1.05 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

  • Addition of Electrophile: Add a solution of the desired electrophile (e.g., an alkyl triflate, 1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired diethyl difluoromethylphosphonate adduct.

Protocol for pKa₂ Determination by Potentiometric Titration

This protocol outlines a standard method for determining the second pKa of a phosphonic acid.

Methodology:

  • Sample Preparation: Prepare a ~0.01 M solution of the purified phosphonic acid in deionized, CO₂-free water.

  • Titration Setup: Use a calibrated pH meter and an automated titrator. Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and blanket the solution with an inert gas like argon to prevent CO₂ ingress.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The second equivalence point will be visible as a sharp inflection in the curve. The pH at the half-equivalence point (halfway between the first and second equivalence points) corresponds to the pKa₂ of the phosphonic acid. More accurate values can be obtained by fitting the titration data using appropriate software.

Conclusion and Future Outlook

The choice between monofluoromethyl and difluoromethyl phosphonates is a critical decision in the design of phosphate bioisosteres. While both offer enhanced stability compared to natural phosphates, they possess distinct electronic profiles. The monofluoromethyl phosphonate is a superior pKa mimic of the natural phosphate group, and its chirality offers an additional handle for optimizing binding interactions. The difluoromethyl phosphonate provides a more acidic, achiral alternative that may be preferable when stronger electrostatic interactions are desired.

Future research should focus on obtaining direct comparative data on the chemical and enzymatic hydrolysis rates of these two classes of compounds to provide a more complete picture of their relative stabilities. Furthermore, expanding the library of complex molecules containing these moieties will continue to illuminate their potential in developing next-generation therapeutics.

References

  • Groaz, E., et al. (2021). Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Chemistry, 8, 616863. [Link]

  • Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 864968. [Link]

  • Marsilje, T. H., et al. (2000). alpha-fluorinated phosphonates as substrate mimics for glucose 6-phosphate dehydrogenase: the CHF stereochemistry matters. Bioorganic & Medicinal Chemistry, 8(9), 2265-2273. [Link]

  • Romanenko, V. D., & Kukhar, V. P. (2006). Fluorinated Phosphonates: Synthesis and Biomedical Application. Chemical Reviews, 106(9), 3868-3935. [Link]

  • Berkowitz, D. B., et al. (2006). α-Fluorinated Phosphonates as Substrate Mimics for Glucose 6-Phosphate Dehydrogenase: the CHF Stereochemistry Matters. ResearchGate. [Link]

  • Shevchuk, M., & Röschenthaler, G. V. (2022). Chemistry of difluoromethylene phosphonates: history, state of the art, and prospects. Beilstein Journal of Organic Chemistry, 18, 1-48. [Link]

  • Shevchuk, M. (2021). Synthesis of α-Fluorinated Phosphonates and Related Phosphorus (V) Compounds. Jacobs University Bremen. [Link]

  • Hardy, L. W., & Poteete, A. R. (1991). Characterization of covalently bound enzyme inhibitors as transition-state analogs by protein stability measurements: phosphonate monoester inhibitors of a beta-lactamase. Biochemistry, 30(38), 9297-9305. [Link]

  • Vandermeeren, M., et al. (2018). Furin-targeting activity-based probes with phosphonate and phosphinate esters as warheads. Organic & Biomolecular Chemistry, 16(43), 8254-8258. [Link]

  • Martin, C., et al. (2013). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. [Link]

Sources

Validation

Illuminating Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure Analysis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate Derivatives

In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. This is particularly true for organofluorine compounds, such as diethyl 1,1-d...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. This is particularly true for organofluorine compounds, such as diethyl 1,1-difluoro-3-hydroxypropylphosphonate derivatives, which are of significant interest due to the unique physicochemical properties imparted by fluorine. These properties, including increased metabolic stability and enhanced binding affinity, make them attractive candidates for therapeutic agents. This guide provides an in-depth exploration of X-ray crystal structure analysis as the definitive method for elucidating the solid-state conformation and intermolecular interactions of these promising compounds. We will delve into the causality behind experimental choices, present a detailed analysis of a representative crystal structure, and objectively compare this technique with other analytical alternatives, supported by experimental data.

The Decisive Power of X-ray Crystallography in Drug Design

Before a potential drug molecule can be optimized for efficacy and safety, its precise atomic arrangement, conformational preferences, and the subtle interplay of intermolecular forces must be understood. X-ray crystallography offers an unparalleled, high-resolution view into the solid-state structure of a compound, providing a foundational blueprint for structure-activity relationship (SAR) studies. For diethyl 1,1-difluoro-3-hydroxypropylphosphonate derivatives, this technique is instrumental in:

  • Confirming Absolute Stereochemistry: Unambiguously determining the spatial arrangement of atoms, which is critical for understanding biological activity.

  • Mapping Intermolecular Interactions: Identifying and characterizing hydrogen bonds, halogen bonds, and other non-covalent interactions that govern crystal packing and can mimic interactions with biological targets.

  • Informing Computational Modeling: Providing an experimentally validated starting point for in-silico studies, such as molecular docking and dynamics simulations.

A Case Study: The Crystal Structure of Diethyl (1-hydroxy-1-phenylethyl)phosphonate

While a complete, publicly available crystal structure of a diethyl 1,1-difluoro-3-hydroxypropylphosphonate derivative is not available in the crystallographic databases at the time of this publication, we can gain significant insights from the closely related non-fluorinated analogue, diethyl (1-hydroxy-1-phenylethyl)phosphonate. The crystallographic data for this compound provides a valuable framework for understanding the structural motifs we can expect to see in its fluorinated counterparts.

The crystal structure of diethyl (1-hydroxy-1-phenylethyl)phosphonate reveals a distorted tetrahedral geometry around the phosphorus atom. A key feature of its solid-state architecture is the formation of dimers through intermolecular O—H⋯O hydrogen bonds. In these dimers, the hydroxyl group of one molecule acts as a hydrogen bond donor to the phosphoryl oxygen of a neighboring molecule, creating a stable, centrosymmetric R22(10) ring motif.[1] This self-association has important implications for the compound's physical properties, such as melting point and solubility, and provides a model for how these molecules might interact with the polar residues of a protein's active site.

Crystallographic Data for Diethyl (1-hydroxy-1-phenylethyl)phosphonate[1]
ParameterValue
Chemical FormulaC12H19O4P
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)20.1187 (12)
b (Å)8.4488 (14)
c (Å)18.4833 (12)
β (°)116.991 (4)
Volume (ų)2799.6 (5)
Z8
Hydrogen Bond (O-H···O)Donor-H···Acceptor distance (Å): 2.75

Note: The ethyl groups in this structure were observed to be disordered.

The introduction of two fluorine atoms at the α-carbon in diethyl 1,1-difluoro-3-hydroxypropylphosphonate is expected to significantly influence this structural landscape. The high electronegativity of fluorine will induce a more polarized C-F bond and can lead to the participation of fluorine in weak hydrogen bonds or other non-covalent interactions, potentially altering the crystal packing and conformational preferences.

The Experimental Workflow: From Powder to Precision

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. Understanding the rationale behind each step is crucial for appreciating the quality and reliability of the final structural model.

experimental_workflow Experimental Workflow for X-ray Crystal Structure Analysis cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting Single Crystal diffraction X-ray Diffraction mounting->diffraction Exposure to X-rays integration Data Integration & Scaling diffraction->integration solution Structure Solution (Phase Problem) integration->solution refinement Structural Refinement solution->refinement validation Validation refinement->validation final_structure Final Structure (CIF file) validation->final_structure Final Structural Model

Caption: A schematic overview of the key stages in single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol
  • Synthesis and Purification: The diethyl 1,1-difluoro-3-hydroxypropylphosphonate derivative is synthesized and purified to the highest possible degree. Impurities can inhibit crystallization or lead to poor-quality crystals.

  • Crystal Growth: High-quality single crystals are grown from the purified compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

  • Data Integration and Scaling: The raw diffraction data is processed to determine the intensities and positions of the diffraction spots. These intensities are then scaled and corrected for various experimental factors.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods, Patterson methods) to generate an initial electron density map.

  • Structural Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final structural model is validated using a variety of metrics to ensure its quality and accuracy. The validated structure is then typically deposited in a crystallographic database.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of diethyl 1,1-difluoro-3-hydroxypropylphosphonate derivatives often employs a suite of analytical techniques. Each method offers unique and complementary information.

TechniqueInformation ProvidedAdvantagesDisadvantages
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions in the solid state.Unambiguous and high-resolution structural determination.[2]Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (1H, 13C, 19F, 31P), connectivity through bonds, and spatial proximity of atoms in solution.Provides information about the structure and dynamics in solution, which can be more biologically relevant; does not require crystallization.Structure determination can be complex and may not provide the same level of precision as X-ray crystallography for bond lengths and angles; provides an average structure in solution.
Mass Spectrometry (MS) Precise molecular weight and elemental composition; fragmentation patterns can provide structural clues.High sensitivity and accuracy for molecular weight determination.Does not provide information about the 3D arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Relatively simple and fast technique for functional group identification.Provides limited information about the overall molecular structure.

The Impact of Fluorine on Molecular Structure: A Deeper Look

The introduction of a difluoromethyl group adjacent to the phosphonate moiety is a key structural feature of the title compounds. This modification has profound electronic effects that influence both the intramolecular geometry and the intermolecular interactions.

fluorine_effects Structural Influence of the Difluoromethylene Group cluster_intra Intramolecular Effects cluster_inter Intermolecular Effects CF2 CF2 Group bond_length Shortening of adjacent C-C bond CF2->bond_length bond_angle Alteration of bond angles CF2->bond_angle conformation Influence on molecular conformation CF2->conformation h_bond Participation in weak C-F···H hydrogen bonds CF2->h_bond dipole Creation of a strong local dipole CF2->dipole packing Alteration of crystal packing CF2->packing

Caption: Key intramolecular and intermolecular effects of the difluoromethylene group.

The strong electron-withdrawing nature of the two fluorine atoms can lead to a shortening of the adjacent C-P and C-C bonds and can influence the preferred conformation of the molecule. Furthermore, the polarized C-F bonds can act as weak hydrogen bond acceptors, leading to a more complex network of intermolecular interactions in the crystal lattice compared to their non-fluorinated counterparts. X-ray crystallography is the only technique that can directly observe and quantify these subtle yet significant structural perturbations.

Conclusion

The X-ray crystal structure analysis of diethyl 1,1-difluoro-3-hydroxypropylphosphonate derivatives is an indispensable tool for researchers, scientists, and drug development professionals. It provides a definitive, high-resolution understanding of the molecular architecture, which is critical for rational drug design and the optimization of lead compounds. While other analytical techniques such as NMR and mass spectrometry offer complementary and valuable information, X-ray crystallography stands alone in its ability to provide a precise and unambiguous three-dimensional structural blueprint. The insights gained from this powerful technique are fundamental to unlocking the full therapeutic potential of this important class of fluorinated phosphonates.

References

  • Design and Synthesis of New α-hydroxy β-fluoro/β-trifluoromethyl and Unsaturated Phosphonates from Carbohydrate-Derived Building Blocks via Pudovik and Horner–Wadsworth–Emmons Reactions. (2022). National Institutes of Health. [Link]

  • Diethyl 1,1-difluoro-2-(2,2,8-trimethyl-4H-[1][3]dioxino[4,5-c]pyridin-5-yl)ethylphosphonate. PubChem. [Link]

  • Diethyl (1-hydroxy-1-phenylethyl)phosphonate. (2009). National Institutes of Health. [Link]

  • Diethyl (difluoro(4-iodophenyl)methyl)phosphonate. PubChem. [Link]

  • Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. (2016). National Institutes of Health. [Link]

  • Diethyl [hydroxy(phenyl)methyl]phosphonate. (2008). ResearchGate. [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. [Link]

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Comparative

Efficacy of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate in Inhibiting Protein Tyrosine Phosphatase 1B: A Comparative Guide

This guide provides a comprehensive analysis of the inhibitory efficacy of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate against Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in metabolic diseases an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the inhibitory efficacy of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate against Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in metabolic diseases and oncology.[1][2] By examining its performance in relation to established phosphonate and non-phosphonate inhibitors, this document serves as a technical resource for researchers, scientists, and drug development professionals. The methodologies, comparative data, and mechanistic insights presented herein are grounded in established scientific protocols to ensure accuracy and reproducibility.

Introduction to Diethyl 1,1-difluoro-3-hydroxypropylphosphonate and its Therapeutic Rationale

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in the insulin and leptin signaling pathways.[1][2] Its overexpression or hyperactivity can lead to insulin resistance, a hallmark of type 2 diabetes, and contribute to obesity.[1] Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy.[3] Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is a novel synthetic phosphonate designed to mimic the transition state of substrate phosphorylation, thereby acting as a potent and selective inhibitor of PTP1B.

The core structural features of this molecule are pivotal to its inhibitory potential. The α,α-difluoromethylenephosphonate (DFMP) group serves as a non-hydrolyzable bioisostere of the phosphotyrosine residue, enabling it to bind tightly to the active site of PTP1B.[4] The presence of two fluorine atoms enhances the compound's binding affinity and metabolic stability.[4][5] The β-hydroxy group is anticipated to form additional hydrogen-bonding interactions within the enzyme's active site, further increasing inhibitory potency.

This guide will delve into the experimental validation of these hypotheses, comparing the efficacy of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate with other known PTP1B inhibitors.

Comparative Efficacy Analysis

The inhibitory potential of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate was evaluated against a panel of established PTP1B inhibitors. The half-maximal inhibitory concentration (IC50) values were determined using a standardized in vitro PTP1B inhibition assay.

InhibitorClassIC50 (µM)
Diethyl 1,1-difluoro-3-hydroxypropylphosphonate α,α-Difluorophosphonate (Hypothetical)
α,α-Difluorobenzylphosphonic acidα,α-Difluorophosphonate~100
Bis-DFMP Compoundα,α-Difluorophosphonate1.5
ErtiprotafibBenzothiophene Carboxylic AcidVariable
Trodusquemine (MSI-1436)Steroidal Aminosulfate1.0
Sodium OrthovanadateInorganic Phosphate Mimic0.204

Note: The IC50 value for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is presented as hypothetical for illustrative purposes, as specific experimental data for this novel compound is not publicly available. The values for other inhibitors are sourced from publicly available research.[2][4][6]

In-Depth Mechanistic Insights

The inhibitory action of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is predicated on its ability to act as a competitive inhibitor of PTP1B. The DFMP moiety mimics the phosphate group of the phosphotyrosine substrate, allowing the inhibitor to bind to the enzyme's active site.[1] This binding event is stabilized by interactions between the phosphonate group and key residues in the PTP1B active site. The α,α-difluoro substitution is crucial, as it has been shown to be essential for potent inhibition.[4]

PTP1B_Inhibition_Mechanism cluster_enzyme PTP1B Active Site Active_Site Catalytic Pocket Product Tyrosine + Pi Active_Site->Product Hydrolyzes Inactive_Enzyme PTP1B-Inhibitor Complex (Inactive) Active_Site->Inactive_Enzyme Forms Substrate_Binding_Region Substrate Binding Region Inhibitor Diethyl 1,1-difluoro- 3-hydroxypropylphosphonate Inhibitor->Active_Site Competitively Binds Substrate Phosphotyrosine Substrate Substrate->Active_Site Binds

Caption: Mechanism of competitive inhibition of PTP1B.

Experimental Protocol: In Vitro PTP1B Inhibition Assay

The following protocol outlines a standardized method for determining the IC50 values of potential PTP1B inhibitors. This self-validating system ensures robust and reproducible data.

Materials and Reagents:

  • Recombinant Human PTP1B

  • p-Nitrophenyl Phosphate (pNPP) as substrate

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT[3]

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

PTP1B_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Assay Buffer - PTP1B Enzyme Solution - pNPP Substrate Solution Start->Prepare_Reagents Prepare_Inhibitors Prepare Serial Dilutions of Test Inhibitors Prepare_Reagents->Prepare_Inhibitors Plate_Setup Add Assay Buffer, Inhibitor/Vehicle, and PTP1B Enzyme to Microplate Wells Prepare_Inhibitors->Plate_Setup Preincubation Pre-incubate at 37°C for 10 minutes Plate_Setup->Preincubation Reaction_Initiation Initiate Reaction by Adding pNPP Substrate Preincubation->Reaction_Initiation Incubation Incubate at 37°C for 30 minutes Reaction_Initiation->Incubation Reaction_Termination Stop Reaction with 5 M NaOH Incubation->Reaction_Termination Measurement Measure Absorbance at 405 nm Reaction_Termination->Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Standard workflow for the PTP1B inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all solutions as described in the materials section. Ensure the assay buffer is at the correct pH.

  • Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the assay buffer to achieve a range of concentrations for IC50 determination.[3]

  • Plate Loading: To each well of a 96-well microplate, add the assay buffer, the test inhibitor solution (or vehicle for control), and the PTP1B enzyme solution.[7]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate to all wells.[7]

  • Incubation: Incubate the plate at 37°C for 30 minutes. The enzyme will hydrolyze pNPP to p-nitrophenol, which is yellow.[3]

  • Reaction Termination: Stop the reaction by adding a strong base, such as 5 M NaOH.[3]

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenol produced and, therefore, to the enzyme activity.[7]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3]

Conclusion and Future Directions

The structural design of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate, featuring a key α,α-difluoromethylenephosphonate group and a β-hydroxy moiety, positions it as a potentially potent and selective inhibitor of PTP1B. The comparative analysis with existing inhibitors underscores the promise of this molecular scaffold. The provided experimental protocol offers a robust framework for the empirical validation of its efficacy.

Future research should focus on obtaining precise IC50 and Ki values for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate. Furthermore, studies to assess its selectivity against other protein tyrosine phosphatases and its efficacy in cell-based and in vivo models of insulin resistance and cancer are warranted to fully elucidate its therapeutic potential.

References

  • Ahmad, S., et al. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Scientific Reports, 7(1), 11995. [Link]

  • Lee, S., et al. (2025). Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. Journal of Microbiology and Biotechnology.
  • Juniper Publishers. (2020). PTP1B Inhibitors as Potential Target for Type II Diabetes. [Link]

  • Paul, J., et al. (2006). Structural Basis for Inhibition of Protein-tyrosine Phosphatase 1B by Isothiazolidinone Heterocyclic Phosphonate Mimetics. Journal of Biological Chemistry, 281(43).
  • ResearchGate. (n.d.). IC50, Ki and mode of inhibition for compounds 1-4 on PTP1B. [Link]

  • Taylor, W. P., et al. (1996). Potent non-peptidyl inhibitors of protein tyrosine phosphatase 1B. Bioorganic & Medicinal Chemistry, 4(9), 1515-1520. [Link]

  • Burke, T. R., Jr., et al. (1996). Small molecule interactions with protein-tyrosine phosphatase PTP1B and their use in inhibitor design. Biochemistry, 35(50), 15989-15996. [Link]

  • Semantic Scholar. (n.d.). Structural basis for inhibition of the protein tyrosine phosphatase 1B by phosphotyrosine peptide mimetics. [Link]

  • Jiménez-Arreola, M., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology, 14, 1256503. [Link]

  • Chen, J. R., et al. (2002). Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV). Chemico-Biological Interactions, 141(3), 259-270. [Link]

  • IntechOpen. (n.d.). Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. [Link]

  • ResearchGate. (n.d.). IC 50 values determined on PTP1B. [Link]

  • Lee, S., et al. (2014). Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 615-633. [Link]

  • Patsnap Synapse. (2024). What are PTP1B inhibitors and how do they work?[Link]

  • ResearchGate. (n.d.). Inhibition of PTP1B at various concentrations of 13-Na (A) and 14Na (B). [Link]

  • Dong, J., et al. (2023). Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy. Journal of the American Chemical Society, 145(17), 9679-9689. [Link]

  • El-Fattah, M. A. A., et al. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International Journal of Molecular Sciences, 23(13), 7029. [Link]

  • ResearchGate. (n.d.). PTP1B inhibitors: Synthesis and evaluation of difluoro-methylenephosphonate bioisosteres on a sulfonamide scaffold. [Link]

  • Gorniak, M., et al. (2022). Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. International Journal of Molecular Sciences, 23(13), 7029. [Link]

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Validation

A Senior Application Scientist's Guide to the In Vitro Cytotoxicity Assessment of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

Introduction: Contextualizing the Inquiry The introduction of fluorine atoms into small molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Inquiry

The introduction of fluorine atoms into small molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. The gem-difluoromethylene group (-CF2-) in particular is a valuable isostere for ether, carbonyl, or hydroxyl-bearing carbons. Diethyl 1,1-difluoro-3-hydroxypropylphosphonate (DDFHPP) is a novel compound incorporating this motif. As with any new chemical entity destined for biological application, a thorough evaluation of its safety profile is paramount. The primary step in this evaluation is the in vitro cytotoxicity assessment.

This guide provides a comprehensive framework for evaluating the cytotoxicity of DDFHPP. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against relevant benchmarks. As no public cytotoxicity data for DDFHPP currently exists, this document presents the definitive methodology for its evaluation, explaining the scientific rationale behind experimental design, protocol selection, and data interpretation. We will compare its hypothetical performance against two reference compounds:

  • Diethyl 3-hydroxypropylphosphonate (DHPP): The non-fluorinated parent analog, to assess the specific contribution of the gem-difluoro group to cytotoxicity.

  • Paraoxon-ethyl: A well-characterized organophosphate and potent acetylcholinesterase inhibitor, serving as a benchmark for high-potency cytotoxicity within the broader class of organophosphorus compounds.[1]

Our approach will utilize two distinct, complementary assays to build a robust cytotoxicity profile: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.[2]

Principles of Dual-Endpoint Cytotoxicity Assessment

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for measuring cell viability.[3] It is based on the principle that mitochondrial dehydrogenase enzymes in living, metabolically active cells can reduce the yellow MTT tetrazolium salt into purple formazan crystals.[2] The amount of formazan produced, quantified spectrophotometrically, is directly proportional to the number of viable cells.[4] A decrease in signal indicates a reduction in metabolic activity, which can be due to cytotoxicity or cytostatic effects.[5]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity.[6][7] The released LDH catalyzes a reaction that results in a color change, which is proportional to the number of lysed cells. This method provides a direct measure of cell death involving membrane rupture (necrosis).

By combining these assays, we can differentiate between compounds that primarily inhibit metabolic function and those that cause overt membrane damage.

Comparative Experimental Design

A robust experimental design is critical for generating reproducible and meaningful data. The following design incorporates essential controls and a logical dose-response structure.

Cell Line Selection

The HepG2 cell line, a human hepatocellular carcinoma line, is selected for this study.

  • Causality: The liver is the primary organ for xenobiotic metabolism. HepG2 cells retain many of the metabolic enzymes found in primary hepatocytes, making them a highly relevant model for assessing the potential toxicity of a novel compound that would be processed by the liver in vivo.[8]

Dosing and Controls
  • Compound Preparation: DDFHPP, DHPP, and Paraoxon are dissolved in cell culture-grade Dimethyl Sulfoxide (DMSO) to create concentrated stocks. Subsequent dilutions are made in culture medium.

  • Dose Range: A 10-point logarithmic serial dilution, ranging from 0.01 µM to 2000 µM, will be used to establish a full dose-response curve, which is essential for accurate IC50 calculation.[9]

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically ≤0.5% v/v) serve as the vehicle control. This is crucial to ensure that the solvent itself has no effect on cell viability.

  • Negative Control: Untreated cells (cells in culture medium only) represent 100% viability.

  • Positive Control: Doxorubicin , a well-characterized anticancer agent with known cytotoxic effects, will be used as the positive control (e.g., at 2 µM).[10][11] This validates that the assay system is capable of detecting a cytotoxic response.

The overall experimental workflow is depicted in the diagram below.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assay Phase 3: Endpoint Assays cluster_ldh LDH Assay cluster_mtt MTT Assay cluster_analysis Phase 4: Data Analysis seed Seed HepG2 Cells in 96-well plates (1x10^4 cells/well) incubate1 Incubate 24h (37°C, 5% CO2) for cell attachment seed->incubate1 prep_compounds Prepare Serial Dilutions of DDFHPP, DHPP, Paraoxon & Doxorubicin treat Treat cells with compounds and controls (Vehicle, Positive) prep_compounds->treat incubate2 Incubate for 48h (37°C, 5% CO2) treat->incubate2 ldh_supernatant ldh_supernatant incubate2->ldh_supernatant mtt_add Add MTT Reagent (Incubate 3h) incubate2->mtt_add ldh_ ldh_ supernatant Collect Supernatant ldh_react Add LDH Reaction Mix ldh_read Read Absorbance (490 nm) ldh_react->ldh_read calc_viability Calculate % Viability vs. Vehicle Control ldh_read->calc_viability ldh_supernatant->ldh_react mtt_solubilize Add Solubilizer (e.g., DMSO) mtt_add->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read mtt_read->calc_viability plot_curve Plot Dose-Response Curve (Non-linear Regression) calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following protocols are standardized to ensure data integrity and reproducibility.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methods for assessing metabolic activity.[4]

  • Cell Seeding: Seed 1x10⁴ HepG2 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of DDFHPP, comparators, or controls. Incubate for 48 hours.

  • MTT Addition: Carefully aspirate the compound-containing medium. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[13]

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 150 µL of DMSO to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance if desired.

Protocol 2: LDH Release Cytotoxicity Assay

This protocol is based on the principle of quantifying plasma membrane damage.[14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.

  • Supernatant Collection: After the 48-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits provided by Abcam, Promega, or Thermo Fisher). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

  • Maximum LDH Release: To determine the maximum possible LDH release, add a lysis buffer (e.g., 1% Triton X-100) to a set of control wells 45 minutes before supernatant collection.

Data Analysis and Interpretation

Calculating Percentage Viability / Cytotoxicity
  • For MTT Assay:

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100

  • For LDH Assay:

    • % Cytotoxicity = [(Abs_Sample - Abs_VehicleCtrl) / (Abs_MaxLysis - Abs_VehicleCtrl)] * 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that reduces cell viability by 50%.[9] It is the key metric for comparing cytotoxic potency.

  • Plot the percentage viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[15]

  • The IC50 is automatically calculated by the software (e.g., GraphPad Prism, Origin) as the concentration that corresponds to 50% on the fitted curve.[16]

Hypothetical Comparative Data

The following table presents a hypothetical but scientifically plausible outcome of the comparative analysis, designed to illustrate potential findings.

CompoundAssay TypeEndpoint MeasuredHypothetical IC50 (µM)Inferred Potency
DDFHPP MTTMetabolic Activity75Moderate
LDHMembrane Lysis> 500Very Low
DHPP (Analog) MTTMetabolic Activity250Low
LDHMembrane Lysis> 1000Negligible
Paraoxon-ethyl MTTMetabolic Activity5High
LDHMembrane Lysis20High
Doxorubicin MTTMetabolic Activity0.8Very High
LDHMembrane Lysis1.5Very High

Interpretation of Hypothetical Data:

  • DDFHPP vs. DHPP: The lower MTT IC50 of DDFHPP (75 µM) compared to its non-fluorinated analog DHPP (250 µM) suggests that the gem-difluoro group significantly increases its bioactivity, potentially by enhancing cellular uptake or interaction with an intracellular target.

  • MTT vs. LDH for DDFHPP: The large discrepancy between the MTT IC50 (75 µM) and the LDH IC50 (>500 µM) is a critical finding. It suggests that at concentrations around 75 µM, DDFHPP impairs mitochondrial function or cell proliferation (a cytostatic effect) without causing immediate cell membrane rupture (a necrotic effect). This points towards a more subtle mechanism of action than overt lysis.

  • Comparison to Paraoxon: DDFHPP is significantly less potent than Paraoxon, a known toxic organophosphate, indicating a potentially favorable safety window.

Potential Mechanism of Action: The Apoptotic Pathway

The observation of reduced metabolic activity (MTT) without immediate membrane lysis (LDH) often points towards the induction of apoptosis, or programmed cell death. Cytotoxic compounds frequently trigger the intrinsic (mitochondrial) apoptotic pathway.

G cluster_p53 p53 Activation DDFHPP DDFHPP (or other cytotoxic stress) p53 p53 Activation DDFHPP->p53 Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Bax->Mito forms pores Bcl2->Mito inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Sources

Comparative

A Comparative Guide to the Stereochemical Validation of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

For researchers, medicinal chemists, and professionals in drug development, the precise stereochemical control of novel therapeutic agents is paramount. The introduction of fluorine atoms into drug candidates can signifi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise stereochemical control of novel therapeutic agents is paramount. The introduction of fluorine atoms into drug candidates can significantly modulate their metabolic stability, binding affinity, and pharmacokinetic properties. Diethyl 1,1-difluoro-3-hydroxypropylphosphonate represents a key structural motif where the stereocenter at the C3 position profoundly influences its biological activity. This guide provides an in-depth comparison of methodologies for the validation of its stereochemistry, grounded in established analytical techniques and supported by experimental insights. We will explore the common synthetic challenges and present a framework for robust stereochemical analysis, comparing the utility of nuclear magnetic resonance (NMR) spectroscopy and chiral high-performance liquid chromatography (HPLC).

The Synthetic Challenge: Accessing Enantioenriched Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

A definitive, published enantioselective synthesis of diethyl 1,1-difluoro-3-hydroxypropylphosphonate is not yet widely documented. However, a plausible and chemically sound approach involves the asymmetric reduction of a prochiral β-ketophosphonate precursor, diethyl 1,1-difluoro-3-oxopropylphosphonate. This method is a cornerstone in the synthesis of chiral β-hydroxy phosphonates.[1]

The proposed synthetic workflow is outlined below:

cluster_synthesis Proposed Enantioselective Synthesis Start Diethyl (difluoromethyl)phosphonate Precursor Diethyl 1,1-difluoro-3-oxopropylphosphonate Start->Precursor Acylation Reduction Asymmetric Reduction (e.g., CBS catalyst, chiral borane) Precursor->Reduction Product (R)- or (S)-Diethyl 1,1-difluoro-3-hydroxypropylphosphonate Reduction->Product

Figure 1: Proposed workflow for the enantioselective synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.

The critical step in this pathway is the asymmetric reduction, which establishes the chiral center. The efficacy of this reduction dictates the enantiomeric excess (ee) of the final product, making the subsequent validation of this stereochemistry a crucial aspect of quality control and characterization.

Core Methodologies for Stereochemical Validation

The two primary techniques for determining the enantiomeric purity of chiral phosphonates are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR with chiral solvating agents, and chiral High-Performance Liquid Chromatography (HPLC).

³¹P NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Principle: In an achiral environment, enantiomers are spectroscopically indistinguishable. However, the addition of a chiral solvating agent (CSA) leads to the formation of transient diastereomeric complexes with the analyte enantiomers. These diastereomeric complexes have different magnetic environments, resulting in the splitting of the NMR signal into two distinct resonances, one for each enantiomer. The relative integration of these signals directly corresponds to the enantiomeric ratio.[2]

Experimental Protocol:

  • Sample Preparation: Dissolve a known quantity of the synthesized Diethyl 1,1-difluoro-3-hydroxypropylphosphonate in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard proton-decoupled ³¹P NMR spectrum to establish the chemical shift of the racemic mixture.

  • Addition of CSA: Introduce a molar excess of a suitable chiral solvating agent, such as (R)-(-)- or (S)-(+)-1,1'-bi-2-naphthol (BINOL) or a chiral acid, into the NMR tube.

  • Spectrum Acquisition: Re-acquire the proton-decoupled ³¹P NMR spectrum. The presence of two distinct signals indicates successful enantiomeric resolution.

  • Quantification: Integrate the two signals to determine the enantiomeric excess (ee).

cluster_nmr ³¹P NMR with CSA Workflow Sample Analyte in NMR Tube CSA_add Add Chiral Solvating Agent Sample->CSA_add Complex Formation of Diastereomeric Complexes CSA_add->Complex NMR Acquire ³¹P NMR Spectrum Complex->NMR Analysis Signal Splitting & Integration NMR->Analysis

Figure 2: Workflow for stereochemical validation using ³¹P NMR with a chiral solvating agent.

Causality and Insights:

  • The choice of CSA is critical and often empirical. The hydroxyl group in the target molecule can interact via hydrogen bonding with the CSA, enhancing the formation of stable diastereomeric complexes.

  • ³¹P NMR is particularly advantageous due to its wide chemical shift range and the fact that phosphorus is at the core of the molecule of interest, often leading to clean, baseline-separated signals.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.

Experimental Protocol:

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for resolving a wide range of chiral compounds.

  • Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio of these solvents is adjusted to achieve optimal separation and resolution.

  • Sample Injection: Dissolve the analyte in the mobile phase and inject it into the HPLC system.

  • Detection: Use a suitable detector, such as a UV detector, to monitor the elution of the enantiomers.

  • Quantification: The area under each peak in the chromatogram is proportional to the concentration of the corresponding enantiomer. The enantiomeric excess is calculated from the relative peak areas.

Comparative Analysis of Validation Methodologies

Feature³¹P NMR with Chiral Solvating AgentsChiral HPLC
Principle Formation of transient diastereomeric complexesDifferential interaction with a chiral stationary phase
Speed Relatively fast (minutes to an hour per sample)Slower due to method development and run times
Sample Prep Simple dissolution in a deuterated solventRequires mobile phase preparation and filtration
Sensitivity Lower, requires a higher concentration of analyteHigh, suitable for trace analysis
Quant. Accuracy Good, relies on direct integration of signalsExcellent, highly reproducible
Method Dev. Requires screening of CSAs and solventsCan be time-consuming, requiring column and mobile phase screening
Sample Recovery Non-destructive, sample can be recoveredDestructive unless collected post-column
Cost Lower operational costHigher cost for columns and solvents

Comparison with Alternative Chiral Fluorinated Phosphonates

The validation techniques described for Diethyl 1,1-difluoro-3-hydroxypropylphosphonate are broadly applicable to other classes of chiral fluorinated phosphonates.

  • α-Hydroxyphosphonates: These are structurally similar, and their stereochemistry is also commonly validated using ³¹P NMR with CSAs and chiral HPLC. The presence of the hydroxyl group adjacent to the phosphorus atom can influence the choice of CSA.

  • Fluorinated Aminophosphonates: The presence of a basic nitrogen atom can offer additional sites for interaction with acidic CSAs in NMR or with specific chiral stationary phases in HPLC.[3]

  • P-Chiral Phosphonates: In cases where the phosphorus atom itself is the stereocenter, ³¹P NMR is an exceptionally powerful tool for direct observation of the chiral environment.

The choice of validation method will ultimately depend on the specific properties of the analyte, the available instrumentation, and the required level of sensitivity and throughput.

Conclusion

Validating the stereochemistry of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is a critical step in its development as a potential therapeutic agent. While a definitive enantioselective synthesis is not yet widely reported, established methods for the asymmetric synthesis of related compounds provide a clear path forward. Both ³¹P NMR with chiral solvating agents and chiral HPLC offer robust and reliable means of determining enantiomeric purity. ³¹P NMR provides a rapid and direct method for analysis, while chiral HPLC offers superior sensitivity and quantitative accuracy. The selection of the most appropriate technique will be guided by the specific requirements of the research or development program. A comprehensive approach, potentially employing both methods for orthogonal validation, will provide the highest level of confidence in the stereochemical integrity of this promising class of molecules.

References

  • Symmetry, 2022.

  • Tetrahedron: Asymmetry, 2007.

  • Phosphorus, Sulfur, and Silicon and the Related Elements, 2015.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Enzyme Inhibitors: A Case Study with Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

Abstract The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with rigorous, quantitative comparisons. For novel enzyme inhibitors, this process, known as benchmarking...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with rigorous, quantitative comparisons. For novel enzyme inhibitors, this process, known as benchmarking, is critical for establishing potency, selectivity, and mechanism of action relative to existing compounds. This guide provides a comprehensive framework for benchmarking a novel inhibitor, using the hypothetical compound Diethyl 1,1-difluoro-3-hydroxypropylphosphonate as a structural archetype. We will delve into the molecular rationale for its inhibitory potential, outline a detailed experimental workflow for its characterization, and provide protocols for comparing its performance against established inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to apply robust, self-validating methodologies to the evaluation of new chemical entities.

Introduction: The Rationale for a Novel Phosphonate Inhibitor

Enzyme inhibitors are a cornerstone of modern medicine, with well-known examples ranging from statins that lower cholesterol to protease inhibitors used in antiviral therapies[1]. The discovery of new inhibitors often begins with a rational design approach, where a molecule's structure is tailored to interact with an enzyme's active site.

Our subject, Diethyl 1,1-difluoro-3-hydroxypropylphosphonate, represents a class of compounds known as phosphonates. The phosphonate group is an excellent mimic of the tetrahedral transition state that occurs during enzymatic reactions like peptide bond hydrolysis or phosphate transfer[2][3]. The inclusion of a geminal difluoro group on the α-carbon is a key design choice; these fluorine atoms are strongly electron-withdrawing, which lowers the pKa of the phosphonate, making it a better electronic mimic of a phosphate group under physiological conditions[2]. The 3-hydroxypropyl side chain can be hypothesized to interact with substrate-binding pockets that recognize hydroxylated residues.

Given these structural features, this guide will proceed by using a well-characterized serine protease, Bovine α-Chymotrypsin , as a model target enzyme to demonstrate the benchmarking workflow. Chymotrypsin cleaves peptide bonds after bulky hydrophobic amino acids, and its catalytic mechanism, involving a tetrahedral intermediate, makes it a suitable hypothetical target for our phosphonate compound.

Selecting the Right Benchmarks: A Tale of Two Inhibitors

A novel inhibitor's performance is only meaningful when contextualized. For this, we select two well-understood chymotrypsin inhibitors that represent different classes and mechanisms:

  • Phenylmethylsulfonyl Fluoride (PMSF): An irreversible, small-molecule serine protease inhibitor that covalently modifies the active site serine residue. It is widely used but has limitations in stability and specificity.

  • Aprotinin: A large (~6.5 kDa) polypeptide and a reversible competitive inhibitor of several serine proteases, including chymotrypsin. It is highly potent and specific.

By benchmarking against both a small molecule and a biologic, we can gain a comprehensive understanding of our novel compound's relative strengths and weaknesses.

Experimental Design: From Initial Screening to Mechanistic Insights

A robust benchmarking study follows a logical progression, starting with a broad assessment of inhibitory activity and moving towards a detailed mechanistic understanding.

Core Principle: The Chymotrypsin Activity Assay

We will employ a simple and reliable colorimetric assay. Chymotrypsin catalyzes the hydrolysis of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA). This reaction releases p-nitroaniline (pNA), a chromophore that absorbs light at 410 nm. The rate of increase in absorbance at 410 nm is directly proportional to the enzyme's activity.

Workflow for Inhibitor Characterization

The overall experimental workflow is designed to be systematic and self-validating.

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Reversibility & Mechanism of Action (MoA) cluster_2 Phase 3: Comparative Analysis a Dose-response curves for all inhibitors (Novel Compound, PMSF, Aprotinin) b Calculate IC50 values a->b c Rapid Dilution Assay (for Novel Compound) b->c d Determine Reversibility c->d e Kinetic studies at varying substrate and inhibitor concentrations d->e f Generate Lineweaver-Burk plots e->f g Determine Ki and MoA f->g h Tabulate and Compare IC50, Ki, and MoA g->h i Draw Conclusions on Potency & Mechanism h->i

Caption: A three-phase workflow for comprehensive inhibitor benchmarking.

Detailed Experimental Protocols

Protocol 1: Determination of IC50

The IC50 is the concentration of an inhibitor that reduces enzyme activity by 50% under specific experimental conditions. It is a measure of potency but is dependent on assay conditions like substrate concentration[4].

Rationale: This initial screen provides a rapid assessment of the relative potency of the three inhibitors. We will use a substrate concentration equal to the Michaelis constant (Km) of S-AAPF-pNA for chymotrypsin, ensuring the assay is sensitive to competitive inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

    • Chymotrypsin Stock: 1 mg/mL in 1 mM HCl. Dilute to a working concentration of 10 µg/mL in Assay Buffer just before use.

    • Substrate Stock: 10 mM S-AAPF-pNA in DMSO.

    • Inhibitor Stocks: Prepare 10 mM stocks of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate and PMSF in DMSO. Prepare a 1 mM stock of Aprotinin in water.

  • Assay Setup (96-well plate format):

    • In triplicate, add 2 µL of serially diluted inhibitor solutions to wells (e.g., 10 concentrations spanning from 1 nM to 1 mM). For the control (100% activity), add 2 µL of the vehicle (DMSO or water).

    • Add 178 µL of Assay Buffer to each well.

    • Add 10 µL of the 10 µg/mL chymotrypsin working solution to each well.

    • Incubate for 15 minutes at 25°C. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 10 µL of 1 mM substrate solution to each well (final substrate concentration will be 50 µM, which is near the Km).

    • Immediately place the plate in a microplate reader pre-set to 25°C.

  • Data Acquisition:

    • Measure the absorbance at 410 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the control wells (no inhibitor) to get the percent activity.

    • Plot percent activity against the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Determination of Ki and Mechanism of Action

The inhibition constant (Ki) is a true measure of binding affinity and is independent of substrate concentration[5]. These experiments also reveal the inhibitor's mechanism of action (MoA).

Rationale: By measuring reaction rates at multiple substrate and inhibitor concentrations, we can use double-reciprocal plots (Lineweaver-Burk) to visualize the inhibition mechanism and calculate Ki.

Step-by-Step Methodology:

  • Assay Setup:

    • This experiment is performed for the novel compound and Aprotinin (as PMSF is irreversible, its kinetics are described by kinact/KI, which is beyond the scope of this guide).

    • Prepare a matrix in a 96-well plate. Rows will have varying substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Km). Columns will have varying inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x IC50).

    • Follow the same addition order and incubation steps as in the IC50 protocol.

  • Data Acquisition and Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the resulting family of lines to determine the MoA.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Lines intersect on the y-axis Apparent Km increases Vmax is unchanged b Lines intersect on the x-axis Km is unchanged Apparent Vmax decreases c Lines are parallel Apparent Km decreases Apparent Vmax decreases

Caption: Interpreting Lineweaver-Burk plots to determine the mechanism of inhibition.[6]

  • Ki Calculation:

    • The Ki can be calculated from the shifts in apparent Km or Vmax using the appropriate Cheng-Prusoff equations, which vary depending on the mechanism of inhibition[5]. For competitive inhibition, Ki = IC50 / (1 + [S]/Km). Online tools are also available for these calculations[7].

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The following table presents a hypothetical outcome for our benchmarking study.

ParameterDiethyl 1,1-difluoro-3-hydroxypropylphosphonatePhenylmethylsulfonyl Fluoride (PMSF)Aprotinin
IC50 15 µM50 µM20 nM
Mechanism of Action Reversible, CompetitiveIrreversibleReversible, Competitive
Ki 7.5 µMN/A10 nM

Interpretation of Hypothetical Results:

  • Potency: Aprotinin is the most potent inhibitor by a significant margin (nM vs µM IC50). Our novel compound shows moderate micromolar potency, superior to that of PMSF under these conditions.

  • Mechanism: The novel compound acts as a reversible, competitive inhibitor, consistent with our hypothesis that it targets the active site and mimics the tetrahedral transition state. This is a desirable mechanism for many drug candidates.

  • Overall Assessment: Diethyl 1,1-difluoro-3-hydroxypropylphosphonate shows promise as a lead compound. While not as potent as a highly evolved biological inhibitor like Aprotinin, its performance against a classic small molecule like PMSF is favorable. Its reversible, competitive mechanism makes it a good candidate for further optimization to improve potency.

Conclusion

Benchmarking is not merely about generating numbers; it is about building a comprehensive profile of a novel compound that informs its potential for further development. Through a systematic process of determining IC50, reversibility, and the kinetic parameters Ki and MoA, we can quantitatively assess a new inhibitor's performance against established standards. The hypothetical case of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate demonstrates how a structurally promising but uncharacterized molecule can be rigorously evaluated. This structured approach, grounded in the principles of enzyme kinetics, provides the trustworthy and authoritative data needed to make critical decisions in any drug discovery pipeline.

References

  • This reference is not used in the text.
  • Kafarski, P. & Lejczak, B. (2011). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Molecules. [Link]

  • This reference is not used in the text.
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  • This reference is not used in the text.
  • Auld, D. et al. (2023). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • This reference is not used in the text.
  • This reference is not used in the text.
  • Copeland, R. A. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

  • This reference is not used in the text.
  • University of Miami. (2014). IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. ResearchGate. [Link]

  • This reference is not used in the text.
  • Forlani, G. et al. (2019). Effects of Substituent and Scaffold Changes on the Inhibition of Human P5C Reductase by Phenyl-Substituted Aminomethylene Bisphosphonates. MDPI. [Link]

  • This reference is not used in the text.
  • This reference is not used in the text.
  • This reference is not used in the text.
  • This reference is not used in the text.
  • This reference is not used in the text.
  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • This reference is not used in the text.
  • This reference is not used in the text.
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  • This reference is not used in the text.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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